molecular formula C15H14ClNO3S B028721 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene CAS No. 100827-77-8

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Cat. No.: B028721
CAS No.: 100827-77-8
M. Wt: 323.8 g/mol
InChI Key: LZTUUSFBUKOHGQ-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, also known as 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-20-13(18)7-6-9-8-11(15(17)21-9)14(19)10-4-2-3-5-12(10)16/h2-5,8H,6-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTUUSFBUKOHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(S1)N)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546343
Record name Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100827-77-8
Record name Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Thiophene Building Block

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a polysubstituted aminothiophene that serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its structural architecture, featuring a reactive aminobenzoyl group and a functionalized ethyl side chain on a thiophene core, makes it a valuable precursor for creating complex heterocyclic systems. Notably, this compound is recognized as a key intermediate in the preparation of thieno[3,2-c]pyridine-based platelet-activating factor antagonists, a class of drugs that plays a significant role in cardiovascular medicine.[1] The strategic placement of its functional groups allows for subsequent chemical modifications, particularly cyclization reactions, to build the fused ring systems characteristic of these therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a validated synthesis protocol, and its pivotal role in medicinal chemistry.

Physicochemical and Structural Properties

The fundamental properties of this intermediate are crucial for its handling, characterization, and application in synthetic workflows. The compound typically presents as a yellow solid or paste, reflecting the chromophoric nature of the substituted thiophene ring.[1]

PropertyValueSource
CAS Number 100827-77-8[1]
Molecular Formula C₁₅H₁₄ClNO₃S[1]
Molecular Weight 323.79 g/mol [1]
Appearance Yellow Solid (Paste)[1]
Synonyms 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester; Methyl 3-[5-amino-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Storage 2-8°C Refrigerator[1]

Synthesis via the Gewald Reaction: A Mechanistic Perspective

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is efficiently achieved through the Gewald multicomponent reaction. This powerful one-pot synthesis is a cornerstone in thiophene chemistry, valued for its convergence and ability to rapidly generate highly functionalized 2-aminothiophenes from simple precursors.

The reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. For the target molecule, the specific precursors are:

  • Methyl levulinate (Methyl 4-oxopentanoate): Serves as the ketone component, providing the C5-(2-carbomethoxyethyl) substituent.

  • 2-Chloro-benzoylacetonitrile: Acts as the activated nitrile, furnishing the C2-amino and C3-(2-chlorobenzoyl) groups.

  • Elemental Sulfur (S₈): The sulfur source for the thiophene ring.

  • Base Catalyst (e.g., Morpholine or Triethylamine): Facilitates the condensation and cyclization steps.

Reaction Mechanism

The causality behind the Gewald synthesis is a well-elucidated sequence of classical organic reactions:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (methyl levulinate) and the active methylene group of the nitrile (2-chloro-benzoylacetonitrile). The base deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, likely acting as a thiolate equivalent in the basic medium, adds to the β-position of the unsaturated intermediate (a Michael-type addition).

  • Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization. The nucleophilic carbanion attacks one of the sulfur atoms in the polysulfide chain, leading to ring closure. Subsequent tautomerization and elimination of sulfur atoms result in the formation of the stable, aromatic 2-aminothiophene ring.

Gewald_Synthesis cluster_reactants Reactants cluster_process Gewald Reaction Workflow cluster_product Product R1 Methyl Levulinate (Ketone) P1 Knoevenagel Condensation R1->P1 R2 2-Chloro-benzoylacetonitrile (Activated Nitrile) R2->P1 R3 Elemental Sulfur (S₈) P2 Michael Addition of Sulfur R3->P2 R4 Base (e.g., Morpholine) R4->P1 catalyst P1->P2 α,β-Unsaturated Intermediate P3 Intramolecular Cyclization & Tautomerization P2->P3 Product 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene P3->Product Reactivity_Pathway Start 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Intermediate Amino-Thiophene Propanoic Acid Start->Intermediate 1. Saponification (Hydrolysis) Product Thieno[3,2-c]pyridin-4(5H)-one Core Structure Intermediate->Product 2. Intramolecular Cyclization (Lactam Formation)

Sources

An In-Depth Technical Guide to 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides a comprehensive technical overview of the novel compound, 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide constructs a robust theoretical framework based on established chemical principles and data from structurally related compounds. We present a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential pharmacological applications. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a roadmap for the future investigation of this promising thiophene derivative.

Introduction: The Rationale for a Novel Thiophene Derivative

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, the 2-aminothiophene moiety has garnered significant attention due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The synthesis of highly substituted 2-aminothiophenes, often achieved through the versatile Gewald reaction, allows for the fine-tuning of their pharmacological profiles.[4][5]

The introduction of an acryl group, such as a 2-chlorobenzoyl moiety, and a propanoic acid ester side chain to the 2-aminothiophene core is a rational design strategy to explore new chemical space and potentially modulate biological activity. The 2-chlorobenzoyl group can introduce favorable steric and electronic properties, influencing receptor binding and metabolic stability. The propanoic acid methyl ester side chain can impact the molecule's solubility, cell permeability, and pharmacokinetic properties. This guide, therefore, serves as a pioneering exploration of "5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester," a compound at the intersection of these promising structural motifs.

Chemical Structure and Nomenclature

The core of the topic compound is a thiophene ring substituted at the 2, 4, and 5 positions. The systematic IUPAC name for this compound is Methyl 3-(5-amino-4-(2-chlorobenzoyl)thiophen-2-yl)propanoate .

Below is a 2D representation of the chemical structure:

Caption: Figure 1. 2D Chemical Structure of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, leveraging the Gewald aminothiophene synthesis for the core ring formation, followed by a Friedel-Crafts acylation to introduce the benzoyl moiety.

G start Starting Materials: - Methyl 4-oxohexanoate - Malononitrile - Elemental Sulfur gewald Gewald Aminothiophene Synthesis start->gewald intermediate1 Intermediate 1: Methyl 3-(5-amino-4-methylthiophen-2-yl)propanoate gewald->intermediate1 acylation Friedel-Crafts Acylation with 2-Chlorobenzoyl Chloride and AlCl₃ intermediate1->acylation product Final Product: 5-Amino-4-(2-chlorobenzoyl)-2- thiophenepropanoic Acid Methyl Ester acylation->product caption Figure 2. Proposed Synthetic Workflow.

Caption: Figure 2. A high-level overview of the proposed synthetic workflow.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of Methyl 3-(5-amino-4-methylthiophen-2-yl)propanoate (Intermediate 1) via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that efficiently produces substituted 2-aminothiophenes.[5]

  • Reactants:

    • Methyl 4-oxohexanoate

    • Malononitrile

    • Elemental Sulfur

    • Morpholine (as a basic catalyst)

    • Ethanol (as a solvent)

  • Procedure:

    • To a solution of methyl 4-oxohexanoate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

    • Add morpholine (0.5 equivalents) dropwise to the stirred mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Causality of Experimental Choices: The Knoevenagel condensation between the ketone and malononitrile initiates the reaction, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[6] Morpholine is a common and effective base for this transformation.

Step 2: Friedel-Crafts Acylation to yield 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester (Final Product)

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[7]

  • Reactants:

    • Methyl 3-(5-amino-4-methylthiophen-2-yl)propanoate (Intermediate 1)

    • 2-Chlorobenzoyl chloride

    • Anhydrous Aluminum Chloride (AlCl₃) (as a Lewis acid catalyst)

    • Dichloromethane (DCM) (as a solvent)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve Intermediate 1 (1 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous AlCl₃ (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

    • To this mixture, add a solution of 2-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.

    • After completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Causality of Experimental Choices: The amino group at the 5-position is a strongly activating group and will direct the electrophilic acylation to the adjacent 4-position.[8] Anhydrous conditions are crucial as AlCl₃ reacts readily with water. The reaction is performed at low temperatures to control the reactivity and minimize side reactions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the structure of the target molecule.

PropertyPredicted Value
Molecular Formula C₁₅H₁₄ClNO₃S
Molecular Weight 323.80 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate; sparingly soluble in water.
LogP Estimated to be in the range of 3-4

Predicted Spectroscopic Characterization

The following are the predicted key spectroscopic features of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (2-chlorobenzoyl group): A complex multiplet in the range of δ 7.2-7.8 ppm.

    • Thiophene Proton: A singlet for the proton at the 3-position of the thiophene ring, expected around δ 6.0-6.5 ppm.

    • Amino Protons: A broad singlet corresponding to the -NH₂ group, likely in the range of δ 4.0-6.0 ppm.

    • Propanoate Protons: Two triplets for the -CH₂CH₂- group, and a singlet for the -OCH₃ group around δ 3.7 ppm.[9]

  • ¹³C NMR:

    • Carbonyl Carbons: Two signals in the downfield region (δ 160-190 ppm) for the ketone and ester carbonyls.

    • Aromatic and Thiophene Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

    • Aliphatic Carbons: Signals for the carbons of the propanoate side chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present.[10]

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch (Amino) 3200 - 3500 (two bands)
C-H Stretch (Aromatic) ~3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Ester) ~1735
C=O Stretch (Ketone) ~1650
C=C Stretch (Thiophene) 1550 - 1620
C-N Stretch 1250 - 1350
C-O Stretch (Ester) 1100 - 1300
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak (m/z): Expected at approximately 323.04 (for ³⁵Cl) and 325.04 (for ³⁷Cl) with an isotopic ratio of about 3:1.

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester.

    • Cleavage of the propanoate side chain.

    • Fragmentation of the 2-chlorobenzoyl group.[11]

Potential Pharmacological Applications

Given the structural motifs present in 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester, it is plausible to hypothesize a range of biological activities.

  • Antimicrobial and Antifungal Activity: 2-Aminothiophene derivatives are well-documented for their antimicrobial and antifungal properties.[3] The presence of the halogenated benzoyl group may enhance this activity.

  • Anti-inflammatory and Analgesic Effects: Many thiophene-containing compounds exhibit anti-inflammatory and analgesic properties.[1]

  • Anticancer Activity: The 2-aminothiophene scaffold is found in several compounds with demonstrated anticancer activity, potentially through mechanisms like kinase inhibition or disruption of tubulin polymerization.[12][13]

  • Central Nervous System (CNS) Activity: The structural similarity to some psychoactive compounds suggests potential for CNS activity, although this would require extensive investigation.

Conclusion and Future Directions

This technical guide provides a theoretical foundation for the synthesis, characterization, and potential applications of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester. The proposed synthetic route is based on well-established and reliable organic reactions. The predicted spectroscopic data offers a benchmark for the characterization of this novel compound. The potential pharmacological activities, extrapolated from related structures, highlight the promise of this molecule as a lead compound in drug discovery programs.

Future work should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, a thorough in vitro and in vivo evaluation of its biological activities is warranted to validate the hypotheses presented in this guide.

References

  • Sharma, J., & Champagne, P. A. (n.d.).
  • Buchstaller, H.-P., et al. (n.d.).
  • Gewald reaction. (n.d.). In Wikipedia.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.
  • Sharma, J., & Champagne, P. A. (n.d.).
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (n.d.).
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Deriv
  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed.
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Regioselectivity in Friedel–Crafts acyl
  • Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. (n.d.). CABI Digital Library.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021).
  • Acylation of thiophene. (n.d.).
  • Antimicrobial Activity of 2-Aminothiophene Deriv
  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (n.d.).
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • Charge-exchange mass spectra of thiophene, pyrrole and furan. (n.d.). RSC Publishing.
  • 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (CAS 100827-77-8): A Key Intermediate in Clopidogrel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, a pivotal intermediate in the synthesis of the widely used antiplatelet agent, Clopidogrel. While a specific, detailed synthesis protocol and complete analytical characterization for this exact molecule are not extensively documented in publicly available literature, this guide, grounded in established chemical principles and analysis of related compounds, offers valuable insights for researchers and drug development professionals. By elucidating the likely synthetic pathway, key chemical properties, and its crucial role in the formation of the thienopyridine core of Clopidogrel, this document serves as a vital resource for those engaged in the synthesis and development of this important pharmaceutical.

Introduction and Significance

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, bearing the CAS number 100827-77-8, is a polysubstituted aminothiophene derivative. Its primary significance lies in its role as a key building block in the multi-step synthesis of Clopidogrel. Clopidogrel is a prodrug that, once metabolized in the body, acts as a potent antiplatelet agent to prevent blood clots in patients with a history of heart attack or stroke.[1] The structural features of this intermediate, namely the 2-amino group and the adjacent 3-(2-chlorobenzoyl) group, are essential for the subsequent cyclization reaction that forms the thienopyridine ring system, the core scaffold of Clopidogrel.[1][2]

Physicochemical Properties

While specific experimental data for this compound is scarce, its physicochemical properties can be inferred from its structure and data available for similar compounds.

PropertyValueSource/Justification
Molecular Formula C₁₅H₁₄ClNO₃SCalculated from structure
Molecular Weight 339.80 g/mol Calculated from structure
Appearance Likely a solid at room temperatureBased on similar 2-aminothiophene derivatives[3]
Boiling Point 505.9 °C at 760 mmHg (Predicted)[1]
Density 1.345 g/cm³ (Predicted)[1]
Flash Point 259.7 °C (Predicted)[1]

Synthetic Pathway: The Gewald Reaction

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction , a one-pot, multi-component reaction that is highly versatile and efficient.[1][4][5] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[4]

For the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, the likely starting materials are:

  • 2-(2-chlorophenyl)-2-cyanoethanone (also known as 2-chloro-α-cyanoacetophenone)

  • Methyl 5-oxopentanoate

  • Elemental Sulfur

  • A basic catalyst , such as a secondary or tertiary amine (e.g., morpholine, triethylamine, or piperidine).[4]

Reaction Mechanism

The Gewald reaction proceeds through a cascade of reactions:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl 5-oxopentanoate) and the α-cyanoester (2-(2-chlorophenyl)-2-cyanoethanone). This forms a stable α,β-unsaturated nitrile intermediate.[1][4]

  • Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a Michael addition to the α,β-unsaturated nitrile.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[4]

Gewald Reaction Mechanism cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product Ketone Methyl 5-oxopentanoate Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester 2-(2-chlorophenyl)-2-cyanoethanone Cyanoester->Knoevenagel Sulfur Elemental Sulfur Michael Michael Addition of Sulfur Sulfur->Michael Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Base->Michael activates Knoevenagel->Michael α,β-unsaturated nitrile Cyclization Cyclization & Tautomerization Michael->Cyclization Product 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Cyclization->Product Clopidogrel Synthesis Pathway Start 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Intermediate Tetrahydrothieno[3,2-c]pyridine Intermediate Start->Intermediate Cyclization Reaction (e.g., with a halo-aldehyde) Clopidogrel Clopidogrel Intermediate->Clopidogrel Further functional group manipulation

Sources

An In-depth Technical Guide to the Molecular Weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight of the organic compound 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. As a compound of interest in medicinal chemistry and drug development, a precise understanding of its molecular weight is fundamental for a wide range of applications, from reaction stoichiometry to analytical characterization. This document will elucidate the step-by-step determination of its molecular weight, grounded in its elemental composition and the standard atomic weights of its constituent elements.

Introduction to the Compound

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic molecule with the chemical formula C15H14ClNO3S.[1] It belongs to the thiophene class of heterocyclic compounds and possesses several functional groups, including an amino group, a chlorobenzoyl group, and a carbomethoxyethyl group. These structural features make it a versatile scaffold for the synthesis of various biologically active molecules. An accurate determination of its molecular weight is the first step in its comprehensive characterization.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The molecular formula for 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is C15H14ClNO3S.[1]

Elemental Composition

The first step is to identify the number of atoms of each element present in the molecule:

  • Carbon (C): 15 atoms

  • Hydrogen (H): 14 atoms

  • Chlorine (Cl): 1 atom

  • Nitrogen (N): 1 atom

  • Oxygen (O): 3 atoms

  • Sulfur (S): 1 atom

Standard Atomic Weights

The next step is to use the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These values represent a weighted average of the masses of their stable isotopes.

ElementSymbolNumber of AtomsStandard Atomic Weight (u)
CarbonC1512.011
HydrogenH141.008
ChlorineCl135.45
NitrogenN114.007
OxygenO315.999
SulfurS132.066
Calculation of Molecular Weight

The molecular weight is calculated by multiplying the number of atoms of each element by its standard atomic weight and summing the results:

  • Carbon: 15 atoms * 12.011 u/atom = 180.165 u

  • Hydrogen: 14 atoms * 1.008 u/atom = 14.112 u

  • Chlorine: 1 atom * 35.45 u/atom = 35.45 u[2][3][4]

  • Nitrogen: 1 atom * 14.007 u/atom = 14.007 u[5][6][7]

  • Oxygen: 3 atoms * 15.999 u/atom = 47.997 u[8][9]

  • Sulfur: 1 atom * 32.066 u/atom = 32.066 u[10][11][12]

Total Molecular Weight = 180.165 + 14.112 + 35.45 + 14.007 + 47.997 + 32.066 = 323.797 u

The calculated molecular weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is approximately 323.80 g/mol . This value is consistent with the reported molecular weight of 323.79.[1]

Visual Representation of Elemental Composition

The following diagram illustrates the elemental makeup of the molecule.

Elemental composition of the target compound.

Conclusion

The molecular weight of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has been rigorously determined to be approximately 323.80 g/mol . This value is a critical parameter for researchers and scientists working with this compound, ensuring accuracy in experimental design, data analysis, and the synthesis of novel derivatives. The methodology outlined in this guide, based on the compound's molecular formula and the standard atomic weights of its constituent elements, provides a transparent and reproducible approach to this fundamental chemical calculation.

References

  • Fiveable. Oxygen Atom Weight Definition. [Link]

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"2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel thiophene derivative, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes current research on structurally related 2-amino-3-aroyl-thiophenes and thieno[2,3-b]pyridines to propose and detail the most probable biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the experimental validation of this compound's pharmacological profile. We will explore three primary putative mechanisms: allosteric modulation of the A₁ adenosine receptor, inhibition of tubulin polymerization, and interference with phosphoinositide signaling pathways. For each proposed mechanism, we will detail the underlying scientific principles, structure-activity relationships gleaned from analogous compounds, and rigorous experimental protocols for validation.

Introduction and Chemical Profile

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a synthetic organic compound featuring a core 2-aminothiophene scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities.[1] The subject molecule is characterized by a 2-chlorobenzoyl group at the 3-position, which is a common feature in many biologically active thiophenes, and a novel 2-carbomethoxyethyl substituent at the 5-position. The presence and nature of substituents at the 3- and 5-positions of the 2-aminothiophene ring are known to be critical determinants of their pharmacological effects.[2][3]

Chemical Structure:

Caption: Chemical structure of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Putative Mechanism of Action I: Allosteric Enhancement of the A₁ Adenosine Receptor

A significant body of research has identified 2-amino-3-benzoyl thiophenes as allosteric enhancers of the A₁ adenosine receptor (A₁AR).[2] These molecules do not directly activate the receptor but potentiate the binding and functional activity of the endogenous agonist, adenosine.

Scientific Rationale

The A₁AR is a G protein-coupled receptor that plays a crucial role in regulating cardiovascular, neural, and inflammatory processes. Allosteric modulators offer a more nuanced approach to receptor modulation compared to orthosteric agonists or antagonists, potentially leading to improved therapeutic indices. The activity of 2-amino-3-aroyl-thiophenes as A₁AR allosteric enhancers is highly dependent on the nature of the substituents at the 4- and 5-positions of the thiophene ring.[2][3]

Structure-Activity Relationship Insights

Studies on related compounds have shown that bulky substituents at the 4-position and aryl groups at the 5-position can significantly enhance allosteric activity.[2][3] While the subject molecule lacks a 4-substituent, the 5-(2-carbomethoxyethyl) group introduces a flexible, polar chain. The impact of such a substituent on A₁AR modulation is currently unknown and warrants experimental investigation.

Proposed Experimental Workflow for Validation

To ascertain whether 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene acts as an allosteric enhancer of the A₁AR, the following experimental workflow is proposed:

G cluster_0 A₁AR Allosteric Modulator Validation Workflow start Synthesize and Purify Compound radioligand_binding Radioligand Binding Assays start->radioligand_binding saturation_binding Saturation Binding ([³H]CCPA) radioligand_binding->saturation_binding competition_binding Competition Binding (vs. Endogenous Ligand) radioligand_binding->competition_binding functional_assays Functional Assays saturation_binding->functional_assays competition_binding->functional_assays camp_assay cAMP Accumulation Assay functional_assays->camp_assay data_analysis Data Analysis and Interpretation camp_assay->data_analysis conclusion Determine Allosteric Modulatory Activity data_analysis->conclusion

Caption: Proposed workflow for validating A₁AR allosteric modulator activity.

2.3.1. Detailed Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A₁AR.

  • Saturation Binding: Incubate the membranes with increasing concentrations of the radiolabeled A₁AR agonist [³H]CCPA in the presence and absence of the test compound. Determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax). A leftward shift in the saturation curve and an increase in Bmax in the presence of the test compound would indicate positive allosteric modulation.

  • Competition Binding: Perform competition binding assays with [³H]CCPA and a known A₁AR agonist in the presence and absence of the test compound. A potentiation of agonist affinity (a decrease in Ki) would further support allosteric enhancement.

2.3.2. Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture: Culture A₁AR-expressing cells in a suitable medium.

  • Assay: Pre-incubate the cells with the test compound, followed by stimulation with a sub-maximal concentration of an A₁AR agonist in the presence of an adenylyl cyclase activator (e.g., forskolin).

  • Measurement: Measure the intracellular cAMP levels using a commercially available kit. A potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound would confirm its functional allosteric enhancer activity.

Putative Mechanism of Action II: Inhibition of Tubulin Polymerization

Several 2-amino-3-aroyl-thiophene derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization.[4][5][6][7] These compounds often bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Scientific Rationale

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[4] Their dynamic nature, characterized by rapid polymerization and depolymerization, is critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Structure-Activity Relationship Insights

The antiproliferative activity of this class of compounds is strongly influenced by the substituents on the thiophene and aroyl moieties. For instance, a 3',4',5'-trimethoxybenzoyl group at the 3-position is a common feature in many potent tubulin inhibitors.[5][6] The 2-chlorobenzoyl group in the subject compound represents a variation of this theme. The nature of the substituent at the 5-position is also crucial for activity, with ethynyl and ethenyl linkers to aryl groups often showing high potency.[5] The flexible 2-carbomethoxyethyl group at this position in our compound of interest may influence its interaction with the colchicine binding pocket.

Proposed Experimental Workflow for Validation

The following workflow is proposed to investigate the potential of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene as a tubulin polymerization inhibitor:

G cluster_1 Tubulin Inhibitor Validation Workflow start Synthesize and Purify Compound antiproliferative_assay Antiproliferative Assays (e.g., MTT on cancer cell lines) start->antiproliferative_assay tubulin_polym_assay In Vitro Tubulin Polymerization Assay antiproliferative_assay->tubulin_polym_assay colchicine_binding_assay Colchicine Competitive Binding Assay tubulin_polym_assay->colchicine_binding_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) colchicine_binding_assay->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) cell_cycle_analysis->apoptosis_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis conclusion Determine Antimitotic Activity and Mechanism data_analysis->conclusion

Caption: Proposed workflow for validating tubulin inhibitor activity.

3.3.1. Detailed Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Use purified tubulin protein.

  • Assay: Monitor the polymerization of tubulin into microtubules by measuring the increase in turbidity at 340 nm in the presence of GTP.

  • Analysis: Perform the assay with a range of concentrations of the test compound. A dose-dependent inhibition of the rate and extent of tubulin polymerization would indicate a direct interaction.

3.3.2. Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a cancer cell line (e.g., HeLa or K562) with the test compound for a defined period (e.g., 24 hours).

  • Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G2/M phase of the cell cycle is indicative of antimitotic activity.[8]

Putative Mechanism of Action III: Inhibition of Phosphoinositide-Specific Phospholipase C (PI-PLC)

Thieno[2,3-b]pyridines, which can be synthesized from 2-aminothiophene precursors, have been reported to exhibit antiproliferative activity through the inhibition of phosphoinositide-specific phospholipase C (PI-PLC).[9][10]

Scientific Rationale

PI-PLCs are key enzymes in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Overactivity of PI-PLC is implicated in various cancers.

Structure-Activity Relationship Insights

The inhibitory activity of thieno[2,3-b]pyridines against PI-PLC is influenced by substituents that can interact with a lipophilic pocket of the enzyme.[9] While the direct cyclization of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene into a thieno[2,3-b]pyridine and its subsequent activity is speculative, the potential for this compound or its metabolites to interact with PI-PLC should be considered.

Proposed Experimental Workflow for Validation

To evaluate the PI-PLC inhibitory potential, the following experimental approach is recommended:

G cluster_2 PI-PLC Inhibitor Validation Workflow start Synthesize and Purify Compound enzyme_inhibition_assay In Vitro PI-PLC Enzyme Inhibition Assay start->enzyme_inhibition_assay cellular_assay Cellular IP₃ Accumulation Assay enzyme_inhibition_assay->cellular_assay downstream_signaling_analysis Analysis of Downstream Signaling (e.g., PKC activation) cellular_assay->downstream_signaling_analysis data_analysis Data Analysis and Interpretation downstream_signaling_analysis->data_analysis conclusion Determine PI-PLC Inhibitory Activity data_analysis->conclusion

Caption: Proposed workflow for validating PI-PLC inhibitor activity.

4.3.1. Detailed Protocol: In Vitro PI-PLC Enzyme Inhibition Assay

  • Enzyme and Substrate: Use a purified recombinant PI-PLC enzyme and a fluorescent or radiolabeled PIP₂ substrate.

  • Assay: Measure the rate of PIP₂ hydrolysis in the presence of varying concentrations of the test compound.

  • Analysis: Calculate the IC₅₀ value to quantify the inhibitory potency.

Summary and Future Directions

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene belongs to a class of compounds with proven therapeutic potential. Based on the extensive research on structurally related molecules, the most probable mechanisms of action for this novel compound are allosteric modulation of the A₁ adenosine receptor, inhibition of tubulin polymerization, and inhibition of PI-PLC.

The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic investigation of these putative mechanisms. A thorough characterization of the pharmacological profile of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene will be essential to determine its potential as a lead compound for drug development. Future studies should also include in vivo efficacy and toxicity assessments to further evaluate its therapeutic promise.

References

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  • Romagnoli, R., Baraldi, P. G., Salvador, M. K., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. Journal of Medicinal Chemistry, 56(22), 9296-9309. [Link]

  • Romagnoli, R., Baraldi, P. G., Oliva, P., et al. (2011). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Bioorganic & Medicinal Chemistry, 19(1), 350-361. [Link]

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Biological activity of 2-amino-3-aroylthiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-3-Aroylthiophene Derivatives

Foreword: The Thiophene Scaffold in Modern Drug Discovery

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, prized for its synthetic accessibility and diverse pharmacological potential.[1][2] First popularized by the versatile Gewald multicomponent reaction, this heterocyclic motif serves as a foundational building block for compounds targeting a wide array of biological processes.[3][4][5] The addition of an aroyl group at the 3-position introduces a critical pharmacophore, creating the 2-amino-3-aroylthiophene framework. This structure has proven to be a remarkably fruitful starting point for the development of novel therapeutics, exhibiting activities that span from anticancer and antimicrobial to potent neuromodulatory and anti-inflammatory effects.[1][6]

This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives. We will move beyond a simple cataloging of effects to dissect the underlying mechanisms of action, explore the crucial structure-activity relationships (SAR) that govern potency and selectivity, and detail the robust experimental protocols required to validate these activities. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to advance the study of this promising class of compounds.

The Synthetic Cornerstone: The Gewald Reaction

The widespread investigation of 2-amino-3-aroylthiophenes is intrinsically linked to the efficiency of their synthesis. The Gewald reaction, a one-pot, three-component condensation, is the predominant method for constructing this scaffold.[7]

Causality of Method: The choice of the Gewald reaction is strategic. It utilizes readily available starting materials: a ketone (or aldehyde), an α-activated nitrile, and elemental sulfur, catalyzed by a base.[4] This multicomponent approach offers high atom economy and allows for the rapid generation of a diverse library of substituted thiophenes by simply varying the initial components, making it ideal for medicinal chemistry campaigns.

G cluster_reactants Starting Materials cluster_process Reaction Cascade Ketone α-Methylene Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Activated Nitrile (e.g., Aroylacetonitrile) Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base Catalyst (e.g., Morpholine, Diethylamine) Base->Knoevenagel Base->Sulfur_Addition Knoevenagel->Sulfur_Addition Intermediate Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product Polysubstituted 2-Amino-3-Aroylthiophene Tautomerization->Product

Fig. 1: Simplified workflow of the Gewald three-component reaction.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the potent antiproliferative and cytostatic effects of 2-amino-3-aroylthiophene derivatives, particularly those bearing a 3',4',5'-trimethoxybenzoyl group.[8] This specific substitution pattern mimics the A-ring of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules.[8]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization.[8] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. By binding to the colchicine site on β-tubulin, these thiophene derivatives prevent the assembly of tubulin dimers into microtubules. This disruption leads to a cascade of cellular events: the spindle assembly checkpoint is activated, the cell cycle arrests in the G2/M phase, and unable to proceed with mitosis, the cell ultimately undergoes apoptosis (programmed cell death).[8][9]

G cluster_process Normal Cell Division cluster_inhibition Inhibitory Action Compound 2-Amino-3-Aroylthiophene Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site label_inhibit INHIBITION Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis G2/M Arrest Leads to label_inhibit->Microtubule

Fig. 2: Mechanism of anticancer activity via tubulin polymerization inhibition.
Structure-Activity Relationship (SAR) Insights
  • Aroyl Group: The 3-(3',4',5'-trimethoxybenzoyl) moiety is consistently associated with high potency, mimicking the active conformation of CA-4.[8]

  • C5-Position: The nature of the substituent at the C5 position of the thiophene ring is critical. Rigid, conjugated linkers like an ethynyl (acetylene) group are optimal for activity. Reducing this to a more flexible ethyl chain dramatically decreases antiproliferative effects, suggesting a specific spatial orientation is required for effective binding to tubulin.[8]

  • C5-Aryl Group: Thiophenyl and phenyl groups at the end of the C5-ethynyl linker are well-tolerated and often lead to compounds with sub-micromolar IC50 values.[8]

Quantitative Data Summary

The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.

Compound IDC5-SubstituentL1210 (IC50, µM)HeLa (IC50, µM)Molt/4 (IC50, µM)Reference
5g -C≡C-(Thiophen-3-yl)0.210.200.096[8]
5a -C≡C-Phenyl~1.0-2.0~1.0-2.0~1.0-2.0[8]
5k -CH2CH2-Phenyl>10>10>10[8]
Melphalan (Reference Drug)0.862.10.75[8]
(Data synthesized from reference[8])
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol validates the proposed mechanism. If a compound inhibits tubulin polymerization, it should cause cells to accumulate at the G2/M phase boundary. Flow cytometry quantifies the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with the 2-amino-3-aroylthiophene derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Harvesting:

    • Aspirate the media and wash the cells with 1x Phosphate Buffered Saline (PBS).

    • Harvest the cells by trypsinization. Combine the detached cells with the supernatant from the initial media aspiration to include any floating, potentially apoptotic cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 200 µL of cold PBS.

    • While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with 1x PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. An increase in the G2/M population and potentially a sub-G1 peak (indicative of apoptosis) would be expected for active compounds.[8]

Antimicrobial Activity: An Anti-Virulence Approach

Certain 2-amino-3-acyl-tetrahydrobenzothiophene derivatives have been identified as novel inhibitors of bacterial biofilm formation, particularly in uropathogenic Escherichia coli (UPEC).[10][11]

Mechanism of Action: Inhibition of Pili Assembly

Instead of killing the bacteria (bactericidal) or halting their growth (bacteriostatic), these compounds exhibit an anti-virulence mechanism.[10] They specifically inhibit the assembly of type 1 pili, which are hair-like appendages that bacteria use to adhere to host cells and surfaces, a critical first step in biofilm formation and infection.[10] By preventing this attachment, the compounds disarm the bacteria without exerting strong selective pressure that drives antibiotic resistance. This makes them promising candidates for further development.[11]

Self-Validating Experimental Workflow

A robust validation of anti-virulence activity requires a two-tiered approach: first, demonstrating the macroscopic effect (inhibition of biofilm), and second, confirming the specific molecular mechanism (inhibition of pili formation).

  • Primary Screen (Biofilm Inhibition): A crystal violet assay quantifies the total biofilm mass. A reduction in staining indicates antibiofilm activity.[10]

  • Mechanistic Validation (Pili Inhibition): A hemagglutination (HA) assay provides direct evidence of pili function. Type 1 pili bind to mannose receptors on guinea pig red blood cells, causing them to agglutinate. A pilicide will prevent this agglutination.[10]

G cluster_tier1 Tier 1: Phenotypic Assay cluster_tier2 Tier 2: Mechanistic Assay Start Culture UPEC with Test Compound in PVC Plate Incubate Incubate 24-48h Start->Incubate Wash Wash to Remove Planktonic Cells Incubate->Wash Stain Stain with Crystal Violet Wash->Stain Solubilize Solubilize Dye Stain->Solubilize Measure Measure Absorbance (OD570) Solubilize->Measure Result1 Result: Biofilm Mass Quantified Measure->Result1 Start2 Culture UPEC with Test Compound Result1->Start2 Active Compounds Advance Mix Mix Bacteria with Guinea Pig RBCs Start2->Mix Observe Observe for Hemagglutination Mix->Observe Result2 Result: Pili Function Assessed Observe->Result2

Fig. 3: Two-tiered workflow for validating anti-virulence activity.
Experimental Protocol: Pili-Dependent Biofilm Formation Assay

Rationale: This assay, based on the work of Pinkner et al., directly measures the ability of bacteria to form a biofilm on a plastic surface, a process dependent on type 1 pili for UPEC strain UTI89.[10]

  • Preparation:

    • Grow E. coli UTI89 overnight in Luria-Bertani (LB) broth.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth.

    • Prepare serial dilutions of the test compounds in a 96-well PVC microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial culture to each well of the plate containing the test compounds.

    • Include positive (bacteria + vehicle) and negative (broth only) controls.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Gently discard the culture medium from the wells.

    • Wash the wells three times with 1x PBS to remove non-adherent (planktonic) bacteria.

    • Add 100 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells again with water until the washings are clear.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader. A lower absorbance compared to the vehicle control indicates inhibition of biofilm formation.[10]

Neuromodulatory Activity: Allosteric Enhancement of Adenosine Receptors

The 2-amino-3-aroylthiophene scaffold is a well-established pharmacophore for allosteric modulators of the A1 adenosine receptor (A1AR).[12][13]

Mechanism of Action: Positive Allosteric Modulation

These compounds do not activate the A1AR directly. Instead, they bind to a topographically distinct (allosteric) site on the receptor. This binding event induces a conformational change that enhances the binding and/or efficacy of the endogenous agonist, adenosine.[13][14] This is a highly sought-after therapeutic mechanism, as it only amplifies the natural physiological signal, potentially leading to fewer side effects than a direct-acting agonist. Enhancing A1AR signaling is a promising strategy for treating neuropathic pain and other neurological conditions.[10]

Structure-Activity Relationship (SAR) Insights
  • Aroyl Group: A p-chlorobenzoyl group at the 3-position is a common feature in potent A1AR allosteric enhancers.[12]

  • Thiophene Substitution: The substitution pattern on the thiophene ring is crucial. In one study, 4-benzyl-5-aryl substitution was found to be more potent than the regioisomeric 4-aryl-5-benzyl arrangement, highlighting the strict spatial requirements of the allosteric binding pocket.[12]

  • Arylpiperazine Moiety: In other series, a 4-[(4-arylpiperazin-1-yl)methyl] substituent on the thiophene core confers potent activity. The nature and position of substituents on the terminal phenyl ring significantly influence potency, with 3,4-difluoro and 3-chloro-4-fluoro substitutions being highly favorable.[14]

Experimental Protocol: Radioligand Binding Assay for Allosteric Enhancement

Rationale: This assay provides direct evidence of allosteric modulation. A positive allosteric modulator will increase the binding affinity (or decrease the dissociation rate) of a radiolabeled agonist to the receptor.

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO-hA1AR).[13]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (e.g., 20-40 µg protein), a low concentration of a high-affinity A1AR radiolabeled agonist (e.g., [³H]CCPA), and the test compound (allosteric modulator) at various concentrations.

    • Total binding is measured in the absence of any competitor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR agonist (e.g., 10 µM R-PIA).

  • Incubation and Termination:

    • Incubate the reaction mixture at room temperature for 2-3 hours to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration. A concentration-dependent increase in specific [³H]CCPA binding indicates positive allosteric enhancement.[13]

Concluding Remarks and Future Perspectives

The 2-amino-3-aroylthiophene scaffold represents a versatile and highly tractable platform for modern drug discovery. The straightforward and modular nature of the Gewald synthesis allows for extensive exploration of the chemical space, leading to the identification of compounds with potent and often novel mechanisms of action.

The research highlighted in this guide demonstrates the power of this scaffold to generate:

  • Potent anticancer agents that disrupt the fundamental cellular machinery of mitosis.

  • Novel antimicrobial agents that operate via an anti-virulence mechanism, a critical strategy in the fight against antibiotic resistance.

  • Subtle neuromodulators that act as allosteric enhancers, offering a more refined approach to receptor modulation for treating conditions like chronic pain.

Future research should focus on optimizing the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring new aroyl substituents and thiophene decoration patterns will undoubtedly uncover derivatives with activity against new biological targets, further cementing the role of the 2-amino-3-aroylthiophene as a cornerstone of medicinal chemistry.

References

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The Linchpin Molecule: A Technical Guide to the Role of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene in PAF Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the pivotal role of the thiophene derivative, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, in the synthesis of potent Platelet-Activating Factor (PAF) antagonists. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this molecule, the underlying synthetic methodologies, and its progression to complex, therapeutically relevant scaffolds.

Executive Summary

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of inflammatory and allergic diseases.[1][2] Consequently, the development of PAF receptor antagonists has been a significant focus of pharmaceutical research. Within this landscape, a class of compounds known as thienobenzodiazepines has emerged, demonstrating high potency and specificity. This guide centers on a key precursor for these antagonists: 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. We will dissect its synthesis, its strategic chemical features, and its elaboration into the final thienobenzodiazepine framework, offering both theoretical grounding and practical insights for the laboratory.

The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, prized for its synthetic versatility and its presence in numerous biologically active compounds.[3][4] Its utility stems from several key features:

  • Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring, often leading to similar or enhanced biological activity with altered pharmacokinetic profiles.[5]

  • Rich Functionality: The 2-amino group and the adjacent aroyl group provide reactive handles for subsequent cyclization reactions, forming the basis for fused heterocyclic systems.

  • Tunable Substituents: The 5-position of the thiophene ring allows for the introduction of various side chains to modulate solubility, receptor affinity, and metabolic stability.

The title compound, with its specific substitution pattern—the 2-chlorobenzoyl group for receptor interaction, the amino group for cyclization, and the carbomethoxyethyl side chain for further functionalization or influencing physicochemical properties—is an archetypal starting material for a range of therapeutic agents.

Synthesis of the Core Intermediate: The Gewald Reaction

The cornerstone of synthesizing 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is the Gewald aminothiophene synthesis. This robust and versatile multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.[6][7]

Mechanistic Causality

The Gewald reaction is a one-pot synthesis that proceeds through a series of well-defined steps, the understanding of which is crucial for optimization and troubleshooting.[6]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a ketone (in this case, methyl 4-oxohexanoate) and an α-cyanoester (2-chloro-a-cyanoacetophenone). This step forms a stable α,β-unsaturated nitrile intermediate. The choice of base is critical; morpholine or triethylamine are commonly employed to facilitate the condensation without promoting unwanted side reactions.

  • Michael Addition of Sulfur: Elemental sulfur then adds to the electron-deficient β-carbon of the unsaturated nitrile. The exact mechanism of sulfur addition is complex, but it is understood to involve the formation of a thiolate intermediate.

  • Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon, leading to the formation of the thiophene ring. A subsequent tautomerization yields the final, stable 2-aminothiophene product.[6]

Experimental Protocol: Gewald Synthesis

Reactants:

  • Methyl 4-oxohexanoate

  • 2-(2-chlorophenyl)-2-cyanoethanone (o-chlorocyanoacetophenone)

  • Elemental Sulfur (S₈)

  • Base (e.g., Triethylamine or Morpholine)

  • Solvent (e.g., Ethanol or Dimethylformamide)

Procedure:

  • To a solution of methyl 4-oxohexanoate and 2-(2-chlorophenyl)-2-cyanoethanone in ethanol, add the base catalyst dropwise at room temperature.

  • Stir the mixture for 30 minutes to facilitate the Knoevenagel condensation.

  • Add elemental sulfur to the reaction mixture.

  • Heat the mixture to reflux (approximately 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid product precipitates and is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Visualization of the Gewald Reaction Pathway

Gewald_Reaction cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Ketone Methyl 4-oxohexanoate Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel + Base Nitrile o-chlorocyanoacetophenone Nitrile->Knoevenagel + Base Sulfur Sulfur (S8) Michael Michael Addition of Sulfur Sulfur->Michael Knoevenagel->Michael α,β-unsaturated nitrile Cyclization Cyclization & Tautomerization Michael->Cyclization Thiolate intermediate Product 2-Amino-3-(2-chlorobenzoyl) -5-(2-carbomethoxyethyl)thiophene Cyclization->Product

Caption: Workflow of the Gewald multicomponent synthesis.

Elaboration into Thienobenzodiazepine PAF Antagonists

The synthesized 2-aminothiophene is a versatile intermediate for constructing the thienobenzodiazepine core, a hallmark of several potent PAF antagonists like WEB 2086. This transformation involves the formation of a seven-membered diazepine ring fused to the thiophene ring.

General Synthetic Strategy

The conversion of the 2-aminothiophene to a thienobenzodiazepine typically involves a multi-step sequence:

  • N-Acetylation: The 2-amino group is first acetylated to form an amide. This serves to protect the amino group and activate it for subsequent reactions.

  • Reduction of the Ketone: The benzoyl ketone is reduced to a secondary alcohol. This is a critical step that sets the stage for the subsequent cyclization.

  • Introduction of the Second Nitrogen Atom: The side chain at the 5-position is modified to introduce the second nitrogen atom required for the diazepine ring. This can be achieved through various synthetic routes, such as conversion of the ester to an amide followed by reduction, or through a Curtius or Hofmann rearrangement.

  • Cyclization: The final step is the acid-catalyzed cyclization to form the seven-membered diazepine ring. This step involves the intramolecular reaction between the newly introduced amino group and the secondary alcohol.

Hypothetical Synthesis of a Thienobenzodiazepine from the Core Intermediate

The following protocol outlines a plausible synthetic route from our core intermediate to a generic thienobenzodiazepine PAF antagonist.

Step 1: Amide Formation

The 2-amino group of the thiophene is acylated, for instance, with chloroacetyl chloride, to introduce a reactive site for the subsequent introduction of the second nitrogen of the diazepine ring.

Step 2: Thionation and Imidoyl Chloride Formation

The newly formed amide and the benzoyl ketone are treated with a thionating agent like Lawesson's reagent, followed by a reagent like phosphorus pentachloride to form a thioamide and an imidoyl chloride, respectively.

Step 3: Reaction with a Hydrazine Derivative

The intermediate from Step 2 is reacted with a hydrazine derivative (e.g., methylhydrazine) to introduce the second nitrogen and begin the formation of the diazepine ring.

Step 4: Cyclization to form the Thienotriazolodiazepine

The final cyclization is often achieved by heating, leading to the formation of the fused triazolo and diazepine rings, characteristic of potent PAF antagonists like WEB 2086.

Structural Elucidation and Key Interactions

The resulting thienobenzodiazepine structure positions the 2-chlorophenyl group in a specific orientation that is crucial for binding to the PAF receptor. The triazolo ring and other substituents on the diazepine ring further enhance this interaction and contribute to the overall pharmacological profile of the antagonist.

Synthesis_Pathway Start 2-Amino-3-(2-chlorobenzoyl) -5-(2-carbomethoxyethyl)thiophene Step1 Step 1: N-Acylation Start->Step1 Intermediate1 N-Acylated Thiophene Step1->Intermediate1 Step2 Step 2: Side Chain Modification Intermediate1->Step2 Intermediate2 Modified Side Chain Intermediate Step2->Intermediate2 Step3 Step 3: Reduction & Cyclization Intermediate2->Step3 Product Thienobenzodiazepine PAF Antagonist Step3->Product

Caption: General synthetic path to a PAF antagonist.

Data Summary

Compound ClassKey Synthetic ReactionBiological TargetTherapeutic Potential
2-AminothiophenesGewald ReactionN/A (Intermediate)Precursors for various pharmaceuticals
ThienobenzodiazepinesMulti-step cyclizationPAF ReceptorAnti-inflammatory, Anti-allergic

Conclusion

"2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" represents a highly strategic and versatile building block in the synthesis of thienobenzodiazepine-based PAF antagonists. Its efficient synthesis via the Gewald reaction, coupled with its inherent chemical functionalities, allows for a streamlined pathway to complex and potent therapeutic agents. Understanding the nuances of its synthesis and subsequent chemical manipulations is paramount for medicinal chemists and drug development professionals aiming to innovate in the field of inflammatory and allergic disease therapeutics. The principles and protocols outlined in this guide serve as a foundational resource for the rational design and synthesis of next-generation PAF antagonists.

References

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An In-depth Technical Guide to 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Synthesis, Properties, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, a polysubstituted aminothiophene of significant interest in medicinal chemistry. The 2-aminothiophene scaffold is a privileged structure found in numerous pharmacologically active compounds. This document details the primary synthetic route to this class of molecules, focusing on the Gewald three-component reaction, including its mechanism and a detailed experimental protocol. Furthermore, it explores the physicochemical properties, spectroscopic characterization, and the broad pharmacological relevance of the 2-amino-3-aroylthiophene core. This analysis situates the title compound within the landscape of drug discovery, particularly as a potential intermediate or analogue for developing novel therapeutics targeting a range of diseases.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, serving as crucial intermediates in the synthesis of agrochemicals, dyes, and, most notably, pharmaceuticals.[1] The versatility of the 2-aminothiophene ring system, combined with its capacity for diverse functionalization at the 3, 4, and 5 positions, has made it a privileged scaffold in drug design. Molecules incorporating this motif have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and antiviral properties.[1][2][3]

Prominent examples of drugs and bioactive molecules built upon the 2-aminothiophene core include the atypical antipsychotic Olanzapine and the non-steroidal anti-inflammatory drug (NSAID) Tinoridine.[1] Furthermore, this scaffold is central to compounds that act as allosteric modulators of the A1 adenosine receptor and potent inhibitors of various kinases.[1][4] The title compound, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, embodies this pharmacologically significant class, featuring a 3-aroyl group known to be important for various biological interactions and a C-5 substituent that offers a handle for further chemical modification or can influence the molecule's pharmacokinetic profile.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's properties is fundamental to its application in research and development. This section details the known and predicted characteristics of the title compound.

Figure 1: Chemical Structure of the Title Compound.

Table 1: Physicochemical Properties

PropertyValueSource/Note
Molecular Formula C₁₅H₁₅ClNO₃SCalculated
Molecular Weight 339.80 g/mol Calculated
Appearance Expected to be a yellow or off-white solidInferred from similar compounds[5]
Topological Polar Surface Area (TPSA) 100.4 ŲCalculated
XLogP3 4.2Calculated
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 4Calculated
Rotatable Bond Count 5Calculated
Solubility Soluble in organic solvents like DMF, DMSO, EthanolInferred from similar compounds[6]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most efficient and convergent method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction, first reported in 1961.[7][8] This one-pot synthesis combines a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[9]

For the specific synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, the required starting materials are:

  • Active Methylene Nitrile: (2-chlorobenzoyl)acetonitrile

  • Carbonyl Compound: Methyl 4-oxobutanoate (succinaldehydic acid methyl ester)

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: An amine such as morpholine or triethylamine

Reaction Mechanism

The mechanism of the Gewald reaction has been a subject of detailed study and is understood to proceed through several key steps.[1][10]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (methyl 4-oxobutanoate) and the active methylene nitrile ((2-chlorobenzoyl)acetonitrile).[9][10] The base deprotonates the active methylene group, and the resulting carbanion attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: The base then deprotonates the intermediate at the γ-position, forming a substituted allylic anion. This anion acts as a nucleophile, attacking and opening the elemental sulfur ring (S₈) to form a polysulfide intermediate.[10]

  • Ring Closure (Cyclization): The sulfurated intermediate undergoes an intramolecular cyclization. The terminal mercaptide anion attacks the cyano group, forming a five-membered thiophene ring precursor.[1]

  • Tautomerization: A final prototropic rearrangement (tautomerization) of the imine intermediate yields the stable aromatic 2-aminothiophene product.[1]

Gewald_Mechanism Start Reactants: - Methyl 4-oxobutanoate - (2-chlorobenzoyl)acetonitrile - Sulfur (S₈) - Base (e.g., Morpholine) Step1 Step 1: Knoevenagel-Cope Condensation Base deprotonates nitrile, carbanion attacks aldehyde carbonyl. Start->Step1 Intermediate1 Intermediate A: α,β-Unsaturated Nitrile Step1->Intermediate1 Step2 Step 2: Sulfur Addition Base deprotonates Intermediate A; nucleophilic attack on S₈. Intermediate1->Step2 Intermediate2 Intermediate B: Polysulfide Adduct Step2->Intermediate2 Step3 Step 3: Ring Closure Intramolecular nucleophilic attack of mercaptide on cyano group. Intermediate2->Step3 Intermediate3 Intermediate C: Thiophene Imine Precursor Step3->Intermediate3 Step4 Step 4: Tautomerization Prototropic shift to form aromatic amine. Intermediate3->Step4 Product Final Product: 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Step4->Product

Figure 2: Generalized Mechanism of the Gewald Reaction.

Experimental Protocol

The following protocol is a representative procedure adapted from established syntheses of structurally related 2-amino-3-aroylthiophenes.[11]

Materials:

  • Methyl 4-oxobutanoate (1.0 eq)

  • (2-chlorobenzoyl)acetonitrile (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Triethylamine (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-oxobutanoate, (2-chlorobenzoyl)acetonitrile, and elemental sulfur to the chosen solvent (e.g., DMF).

  • Stir the mixture to ensure homogeneity.

  • Slowly add triethylamine dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove unreacted sulfur.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Self-Validation: The identity and purity of the synthesized product must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Pharmacological Relevance and Potential Applications

While direct biological data for the title compound is not extensively published, the rich pharmacology of the 2-amino-3-aroylthiophene scaffold allows for well-grounded inferences about its potential applications.

Allosteric Modulation of Adenosine Receptors

The 2-amino-3-benzoylthiophene core is a well-established pharmacophore for developing positive allosteric modulators (PAMs) of the A₁ adenosine receptor.[4][12] These modulators enhance the binding and functional activity of endogenous agonists like adenosine.[13] A₁ receptor PAMs are of therapeutic interest for conditions such as neuropathic pain, epilepsy, and cardiac ischemia. The specific substituents at the C-4 and C-5 positions of the thiophene ring are critical for modulating this activity.[4] The C-5 carbomethoxyethyl group on the title compound could be explored for its influence on A₁ receptor modulation.

Antimitotic and Anticancer Activity

Derivatives of 2-amino-3-aroylthiophenes have been identified as potent antimitotic agents that inhibit tubulin polymerization.[2] For example, compounds with a 3-(3′,4′,5′-trimethoxybenzoyl) group, which is structurally related to the 2-chlorobenzoyl group, show strong antiproliferative activities against various cancer cell lines by disrupting the cell cycle in the G₂/M phase.[2] The title compound could be investigated as part of a library to explore structure-activity relationships for novel anticancer agents.

Precursor for Thienopyridine Antiplatelet Drugs

The 2-aminothiophene structure is a key component of the thienopyridine class of antiplatelet drugs, which includes major therapeutics like Ticlopidine and Clopidogrel (Plavix®).[14][15] These drugs are prodrugs that are metabolized in vivo to an active form that irreversibly blocks the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation.[16][17] The 2-amino group of compounds like the one discussed here can serve as a synthetic handle to construct the fused pyridine ring characteristic of thienopyridines. Therefore, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a highly valuable intermediate for synthesizing novel analogues of Clopidogrel or other potential antithrombotic agents.

cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A Title Compound (2-Aminothiophene Derivative) B Chemical Modification (e.g., Ring Annulation) A->B C Thienopyridine Scaffold (Clopidogrel Analogue) B->C D Active Metabolite C->D Metabolic Activation (in vivo) E P2Y₁₂ Receptor on Platelet D->E F Inhibition of Platelet Aggregation E->F ADP Binding Blocked G Therapeutic Effect: Antithrombotic Activity F->G

Figure 3: Potential role as an intermediate for P2Y₁₂ inhibitors.

Conclusion and Future Perspectives

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a molecule of considerable scientific interest, positioned at the intersection of synthetic methodology and medicinal chemistry. Its synthesis is readily achievable through the robust and versatile Gewald reaction. The compound's structural motifs, particularly the 2-amino-3-aroylthiophene core, are strongly associated with a range of important biological activities.

Future research should focus on three primary areas:

  • Synthesis Optimization: Developing green and scalable synthetic protocols, potentially using microwave assistance or novel catalytic systems to improve yields and reduce reaction times.[1][8]

  • Biological Screening: Systematically evaluating the compound and its derivatives for activity as A₁ adenosine receptor modulators, anticancer agents, and in other relevant assays based on the known pharmacology of the scaffold.

  • Analogue Development: Utilizing the compound as a key intermediate for the synthesis of more complex heterocyclic systems, such as novel thienopyridines, to discover next-generation antithrombotic agents with improved efficacy and safety profiles.

This guide provides a foundational understanding for researchers and drug development professionals, highlighting the potential of this specific 2-aminothiophene derivative as a valuable tool in the ongoing quest for novel therapeutics.

References

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  • Baraldi, P. G., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry. [Link]

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  • Baraldi, P. G., et al. (2002). Synthesis and Biological Effects of Novel 2-amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry. [Link]

  • Nguyen, H., et al. (2013). Reductive Iodonio-Claisen Rearrangement of Iodothiophene Diacetates with Allylsilanes: Formal Synthesis of Plavix®. Tetrahedron Letters. [Link]

  • El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]

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  • Sharma, G., & Kumar, R. (2018). Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel. Chirality. [Link]

  • Maffrand, J. P. (2012). The story of clopidogrel and its predecessor, ticlopidine: could these major antiplatelet and antithrombotic drugs be discovered and developed today? Comptes Rendus Chimie. [Link]

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Discovery and history of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Discovery and History of 2-Amino-3-aroyl-5-substituted-thiophenes and their Pivotal Role in Pharmaceutical Development

A Foreword to the Researcher: The specific compound "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" represents a highly specific molecular structure within a broader, immensely significant class of compounds: the 2-aminothiophenes. While this exact molecule is not prominently featured in seminal literature under this precise nomenclature, its structural motifs are hallmarks of key intermediates in the synthesis of major pharmaceuticals. This guide, therefore, takes a comprehensive approach, elucidating the discovery and history of the foundational 2-aminothiophene scaffold and its journey from a fundamental chemical reaction to the creation of blockbuster drugs like clopidogrel. We will explore the genesis of this chemical class, the serendipitous discoveries that propelled it into the pharmaceutical limelight, and the intricate synthetic pathways where compounds structurally analogous to the one of interest play a critical role.

Part 1: The Cornerstone of a Molecular Dynasty: The Gewald Reaction

The story of 2-aminothiophenes in medicinal chemistry is inextricably linked to the discovery of a powerful and versatile synthetic method: the Gewald reaction. First reported by German chemist Karl Gewald in 1961, this one-pot, multi-component reaction revolutionized the synthesis of polysubstituted 2-aminothiophenes[1][2]. The elegance and utility of the Gewald reaction lie in its ability to construct the thiophene ring with amino and other functional groups in a single, efficient step from readily available starting materials[1][3].

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base, such as morpholine or piperidine[2][4][5]. This discovery was a watershed moment, as it provided a straightforward and economical route to a class of compounds that had previously been difficult to access. The availability of this robust synthetic tool spurred widespread investigation into the properties and applications of 2-aminothiophenes, ultimately paving the way for their use in drug discovery[6][7].

The generally accepted mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product[2].

Figure 1: A simplified workflow of the Gewald reaction mechanism.

Part 2: The Thienopyridine Saga: From Chance Discovery to Antiplatelet Powerhouses

The true ascent of 2-aminothiophene derivatives into the pharmaceutical stratosphere began not with a targeted drug design program, but with a stroke of serendipity. In the 1970s, researchers at Sanofi were searching for new anti-inflammatory drugs related to a compound called Tinoridine[8]. In the course of synthesizing and screening numerous analogues, they created a new class of compounds: the thienopyridines. While these compounds showed little promise as anti-inflammatory agents, they exhibited a potent and then-novel activity: the inhibition of platelet aggregation[9].

This accidental discovery led to the development of ticlopidine , the first thienopyridine drug[8][10]. Ticlopidine represented a new class of antiplatelet agents that worked by irreversibly blocking the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface[11]. Despite its efficacy, ticlopidine's use was hampered by serious side effects, including neutropenia and thrombotic thrombocytopenic purpura[10][12].

This challenge spurred the search for a safer alternative. Researchers synthesized and tested over a thousand ticlopidine analogues[9]. This extensive effort culminated in the discovery of clopidogrel [8][9]. Clopidogrel, the (S)-enantiomer of a ticlopidine derivative, was found to be more potent and to have a much more favorable safety profile[9][13]. Marketed as Plavix, clopidogrel went on to become one of the best-selling drugs worldwide, revolutionizing the treatment of cardiovascular diseases[9][13].

Both ticlopidine and clopidogrel are prodrugs, meaning they are inactive when administered and must be metabolized in the liver to their active form[8][11]. This active metabolite is a reactive thiol that forms a disulfide bond with the P2Y12 receptor, permanently disabling it for the life of the platelet[11]. The core of these life-saving drugs is the thienopyridine scaffold, a structure that is often assembled using a 2-aminothiophene derivative as a key building block.

Thienopyridine_History cluster_0 Early 1970s cluster_1 Mid-1970s cluster_2 1980s - 1990s A Search for Anti-inflammatory Drugs (Tinoridine Analogues) B Serendipitous Discovery of Antiplatelet Activity A->B C Development of Ticlopidine (First Thienopyridine) B->C D Ticlopidine Side Effects Drive Further Research C->D E Synthesis of >1000 Analogues D->E F Discovery of Clopidogrel (Safer & More Potent) E->F

Figure 2: The historical development timeline of thienopyridine drugs.

Part 3: The Crucial Intermediate: Synthesizing the Thienopyridine Core

The industrial synthesis of clopidogrel and its precursors often relies on the construction of a tetrasubstituted thiophene ring. While multiple synthetic routes exist, a common strategy involves the formation of a 2-aminothiophene derivative that is then further elaborated to create the fused pyridine ring of the thienopyridine system.

The compound "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" is a plausible intermediate in such a synthesis. The "2-carbomethoxyethyl" group at the 5-position is a versatile handle that can be transformed into the necessary functionality to build the second ring of the thienopyridine core. For instance, it can be hydrolyzed to a carboxylic acid, which can then be involved in cyclization reactions.

Below is a generalized, exemplary protocol for a key step in a potential synthesis of the thienopyridine core, starting from a 2-aminothiophene intermediate. This illustrates the type of transformation where a compound like the one in the query would be essential.

Experimental Protocol: Cyclization to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus

This protocol describes a common method to construct the core structure of drugs like ticlopidine and clopidogrel from a 2-aminothiophene precursor.

Step 1: Hydrolysis of the Ester

  • To a solution of the 2-amino-3-aroyl-5-(2-carbomethoxyethyl)thiophene (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v), add an excess of a strong base such as sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux (approximately 70-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then acidify to pH 2-3 with a mineral acid (e.g., 1M HCl).

  • The resulting carboxylic acid precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction and Cyclization

  • The dried carboxylic acid intermediate (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and a reducing agent, such as lithium aluminum hydride (LAH) (2-3 equivalents), is added portion-wise.

  • After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours. This step reduces both the carboxylic acid and the aroyl ketone, and promotes cyclization.

  • The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water.

  • The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine nucleus.

Table 1: Key Reagents and Conditions

StepKey ReagentsSolventTemperatureTypical Duration
Hydrolysis Sodium HydroxideMethanol/WaterReflux (70-80 °C)2-4 hours
Reduction & Cyclization Lithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)Reflux (~66 °C)4-6 hours

Part 4: Conclusion and Future Horizons

The journey from the Gewald reaction to the synthesis of clopidogrel is a testament to the power of fundamental organic chemistry and the often-unpredictable path of drug discovery. The 2-aminothiophene scaffold, once a mere chemical curiosity, has become a "privileged structure" in medicinal chemistry, forming the basis for drugs targeting a wide range of diseases, from viral infections to cancer and diabetes[14][15][16].

The story of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" and its chemical relatives is not just a historical account; it is an ongoing narrative. Researchers continue to explore new variations of the Gewald reaction and to use the 2-aminothiophene core to build novel molecules with unique biological activities. The legacy of this unassuming five-membered ring is a powerful reminder that the next breakthrough medication may be waiting to be discovered within the vast and intricate world of synthetic chemistry.

References

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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]

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  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

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  • Applications substituted 2-aminothiophenes in drug design. Researcher.Life. [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. NIH. [Link]

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  • The story of clopidogrel and its predecessor, ticlopidine: Could these major antiplatelet and antithrombotic drugs be discovered and developed today? | Request PDF. ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3][4] Its inherent chemical properties and the potential for diverse functionalization make it a valuable building block in the design of novel therapeutic agents and functional materials.[2][5] The title compound, "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," is a polysubstituted 2-aminothiophene derivative with potential applications in drug discovery, serving as a key intermediate for more complex molecular architectures.[6][7][8][9] This document provides a comprehensive guide for the synthesis of this target molecule, leveraging the well-established Gewald three-component reaction.[10][11][12][13][14] These notes are intended for researchers and scientists in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance.

Reaction Principle: The Gewald Three-Component Synthesis

The synthesis of the target molecule is achieved via the Gewald reaction, a robust and efficient one-pot procedure for the preparation of polysubstituted 2-aminothiophenes.[13][14] This reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[10][11]

For the synthesis of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," the selected starting materials are:

  • Ketone: Methyl levulinate (Methyl 4-oxopentanoate) will provide the C4, C5, and the 5-(2-carbomethoxyethyl) substituent of the thiophene ring.

  • Active Methylene Nitrile: 2-Cyano-1-(2-chlorophenyl)ethan-1-one (2-chlorobenzoylacetonitrile) will furnish the C2-amino group and the C3-(2-chlorobenzoyl) substituent.

  • Sulfur Source: Elemental sulfur (S₈).

  • Catalyst: A secondary amine such as morpholine or piperidine is commonly used to facilitate the condensation and cyclization steps.

The reaction proceeds through a cascade of transformations, initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile.[10][14] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, subsequent cyclization, and tautomerization to yield the final 2-aminothiophene product.[11][15]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
Methyl levulinate624-45-3130.141.30 g10.0
2-Cyano-1-(2-chlorophenyl)ethan-1-one2848-93-3179.601.80 g10.0
Elemental Sulfur7704-34-932.06 (as S)0.32 g10.0
Morpholine110-91-887.120.87 g10.0
Ethanol (anhydrous)64-17-546.0730 mL-
Diethyl ether60-29-774.12As needed-
Hexane110-54-386.18As needed-
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl levulinate (1.30 g, 10.0 mmol), 2-cyano-1-(2-chlorophenyl)ethan-1-one (1.80 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask, followed by the dropwise addition of morpholine (0.87 g, 10.0 mmol) over 5 minutes with continuous stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3) is recommended to isolate the desired product.

  • Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" as a solid. The product should be dried under vacuum.

Reaction Mechanism and Rationale

The synthesis of the target molecule follows the established mechanism of the Gewald reaction. The key steps are outlined below:

Gewald_Reaction Ketone Methyl Levulinate Knoevenagel_Adduct Knoevenagel Adduct Ketone->Knoevenagel_Adduct + Nitrile + Base Nitrile 2-Chlorobenzoylacetonitrile Nitrile->Knoevenagel_Adduct Sulfur Elemental Sulfur (S8) Thiolate_Intermediate Thiolate Intermediate Sulfur->Thiolate_Intermediate Base Morpholine Base->Knoevenagel_Adduct Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel_Adduct->Unsaturated_Nitrile - H2O Unsaturated_Nitrile->Thiolate_Intermediate + Sulfur + Base Cyclized_Intermediate Cyclized Intermediate Thiolate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Cyclized_Intermediate->Product Tautomerization - H2S (from excess S)

Caption: Proposed reaction pathway for the synthesis of the target 2-aminothiophene via the Gewald reaction.

  • Step 1: Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between the carbonyl group of methyl levulinate and the active methylene group of 2-cyano-1-(2-chlorophenyl)ethan-1-one.[10][14] This is followed by dehydration to form a stable α,β-unsaturated nitrile intermediate. The choice of a secondary amine like morpholine is crucial as it effectively catalyzes this initial condensation.

  • Step 2: Michael Addition of Sulfur: The elemental sulfur, activated by the base, undergoes a nucleophilic attack by the carbanion of the α,β-unsaturated nitrile, leading to the formation of a thiolate intermediate.[11]

  • Step 3: Cyclization and Tautomerization: The thiolate intermediate then undergoes an intramolecular cyclization by attacking the cyano group.[11] A subsequent tautomerization of the resulting imine leads to the aromatic and stable 2-aminothiophene ring system.[15]

Characterization and Quality Control

The identity and purity of the synthesized "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, the ethyl ester protons, and the protons of the 2-carbomethoxyethyl side chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretches of the ketone and the ester, and the C-S stretching of the thiophene ring.

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Cyano-1-(2-chlorophenyl)ethan-1-one is a nitrile-containing compound and should be handled with care.

  • Morpholine is a corrosive base and should be handled with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing the experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield - Incomplete reaction.- Degradation of starting materials or product.- Increase the reaction time and continue to monitor by TLC.- Ensure the use of anhydrous solvent and an inert atmosphere.- Check the purity of the starting materials.
Formation of multiple byproducts - Side reactions due to prolonged heating or incorrect stoichiometry.- Optimize the reaction time and temperature.- Ensure accurate measurement of all reagents.- Adjust the purification strategy, potentially using a different solvent system for column chromatography.
Difficulty in purification - Co-elution of the product with impurities.- Use a shallower gradient for column chromatography.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to further purify the product.

Conclusion

The Gewald three-component reaction provides a direct and efficient route for the synthesis of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene." The protocol described herein is robust and can be adapted for the synthesis of a variety of other polysubstituted 2-aminothiophenes. The versatility of the 2-aminothiophene scaffold makes it a valuable platform for the development of new chemical entities with potential therapeutic applications.[1][4]

References

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  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

  • Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal. Available at: [Link]

  • 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. Jiangxi Zhongding Biotechnology Co., Ltd. Available at: [Link]

Sources

Application Notes & Protocols: A Deep Dive into the Gewald Synthesis of Polysubstituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and versatile synthetic methodologies. The Gewald synthesis, a multicomponent reaction first reported by Karl Gewald in 1966, has emerged as a powerful and widely adopted strategy for the construction of these valuable heterocycles.[1] This guide provides an in-depth exploration of the Gewald synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting, tailored for professionals in drug discovery and development.

The Strategic Advantage of the Gewald Synthesis

The enduring appeal of the Gewald reaction lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions typically employed.[1] This one-pot synthesis efficiently brings together a ketone or aldehyde, an active methylene nitrile (such as an α-cyanoester or malononitrile), and elemental sulfur in the presence of a base to generate highly functionalized 2-aminothiophenes.[2][3] This multicomponent approach is highly convergent, allowing for the rapid generation of diverse compound libraries, a significant advantage in lead discovery and optimization.[4]

Mechanistic Insights: A Stepwise Look at Thiophene Formation

While the precise mechanism has been a subject of study for decades, the generally accepted pathway for the Gewald synthesis involves a sequence of condensation, sulfur addition, and cyclization steps.[5]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[5][2] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic catalyst, undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile.

  • Ring Closure and Tautomerization: The sulfur-containing intermediate then undergoes intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[5]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Cyanoester + Sulfur (S8) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Michael Addition of Sulfur Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Precursor Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: Proposed reaction mechanism of the Gewald synthesis.

General Experimental Protocol

This protocol provides a representative procedure for the synthesis of a polysubstituted 2-aminothiophene. It is important to note that optimal conditions may vary depending on the specific substrates used.

Materials:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur (powdered)

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, methanol, DMF)[3]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Equipment for work-up and purification (e.g., rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, combine the carbonyl compound (1.0 eq), the active methylene nitrile (1.1 eq), and elemental sulfur (1.5 eq).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) to the flask to create a stirrable slurry. Add the basic catalyst (e.g., morpholine, 0.1-0.2 eq) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates and the solvent used. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the desired product and can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Scope and Versatility: A Look at Substituent Effects

The Gewald synthesis is notable for its broad substrate scope. A wide variety of ketones and aldehydes, as well as active methylene nitriles, can be employed to generate a diverse array of polysubstituted 2-aminothiophenes.

Starting MaterialR1R2R3Resulting 2-Aminothiophene
Cyclohexanone-(CH2)4-HCO2Et2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
AcetoneCH3CH3CN2-Amino-4,5-dimethylthiophene-3-carbonitrile
BenzaldehydePhHCO2EtEthyl 2-amino-4-phenylthiophene-3-carboxylate
Acetoacetic esterCH3CO2EtCNEthyl 2-amino-4-methyl-5-cyanothiophene-3-carboxylate
Optimization and Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Suboptimal temperature- Inefficient catalyst- Increase reaction time- Screen different temperatures (e.g., 50°C, 65°C, 80°C)- Try alternative bases (e.g., triethylamine, piperidine, L-proline)[6]
Side Product Formation - Self-condensation of the carbonyl compound- Polymerization of the nitrile- Use a milder base- Add the carbonyl compound slowly to the reaction mixture
Difficulty in Purification - Tarry byproducts- Product is an oil- Perform an aqueous work-up to remove inorganic salts- Consider column chromatography with a gradient elution system
Applications in Drug Discovery and Development

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The Gewald synthesis has been instrumental in the discovery and development of compounds with diverse biological activities, including:

  • Antiviral agents: Certain 2-aminothiophene derivatives have shown broad-spectrum antiviral properties.[7]

  • Antiproliferative agents: The scaffold is present in compounds with potent activity against various cancer cell lines.

  • Antibacterial and antifungal agents: The versatility of the Gewald synthesis allows for the creation of novel antimicrobial compounds.[8][7]

  • Enzyme inhibitors: 2-Aminothiophenes serve as core structures for the design of inhibitors for various enzymes.[1][4]

The ability to rapidly generate libraries of substituted 2-aminothiophenes makes the Gewald reaction an invaluable tool for structure-activity relationship (SAR) studies in drug discovery programs.

Gewald_Workflow Start Reactant Selection (Ketone/Aldehyde, Nitrile, Sulfur) Reaction Gewald Synthesis (Solvent, Base, Temperature) Start->Reaction Workup Reaction Work-up (Filtration/Extraction) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis Application Biological Screening/ Further Synthesis Analysis->Application

Caption: General experimental workflow for the Gewald synthesis.

Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. The Gewald reaction has been adapted to align with the principles of green chemistry, with modifications including:

  • Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[5]

  • Solvent-free conditions: The reaction can be performed under solvent-free or mechanochemical (ball milling) conditions, reducing waste.[9]

  • Use of greener solvents: Water has been successfully employed as a solvent for the Gewald reaction in some cases.[7]

These advancements further enhance the utility and appeal of the Gewald synthesis for sustainable drug development.

Conclusion

The Gewald synthesis remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its simplicity, versatility, and amenability to library synthesis make it an ideal method for the preparation of polysubstituted 2-aminothiophenes. A thorough understanding of its mechanism, scope, and practical considerations, as outlined in this guide, will enable researchers to effectively leverage this important reaction in their drug discovery and development endeavors.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246. [Link]

  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24653–24676. [Link]

  • Direct synthesis of polysubstituted 2-aminothiophenes by Cu(II)-catalyzed addition/oxidative cyclization of alkynoates with thioamides. (2014). Organic & Biomolecular Chemistry, 12(42), 8473–8479. [Link]

  • The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3–33. [Link]

  • Gewald reaction and apply in drug synthesis. (2012). Chinese Journal of Organic Chemistry, 32(9), 1645-1654. [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds, 12(10), 1077-1097. [Link]

  • ChemInform Abstract: Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. (2014). ChemInform, 46(10). [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]

  • Proposed mechanism for the Gewald condensation reaction. (n.d.). ResearchGate. [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2019). Molecules, 24(18), 3349. [Link]

  • An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. (2010). Synlett, 2010(09), 1351-1354. [Link]

Sources

Application Notes & Protocols: Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, a polysubstituted aminothiophene derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science, often serving as precursors for pharmacologically active molecules.[1] The protocol herein is centered on the well-established Gewald aminothiophene synthesis, a robust one-pot, multi-component reaction.[2][3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.

Introduction and Synthetic Strategy

The synthesis of substituted 2-aminothiophenes is a cornerstone of heterocyclic chemistry. These motifs are present in a range of bioactive molecules, including anticonvulsant, anti-inflammatory, and anxiolytic agents.[1] The target molecule, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, is constructed from three primary components via the Gewald reaction. This powerful reaction assembles the thiophene ring in a single step from elemental sulfur, an activated nitrile, and a carbonyl compound.[4]

The strategic disassembly of the target molecule reveals the required starting materials:

  • The 5-(2-carbomethoxyethyl) substituent originates from a ketone, specifically Methyl 4-oxohexanoate .

  • The 2-amino and 3-(2-chlorobenzoyl) groups are derived from an activated nitrile, 2-(2-chlorobenzoyl)acetonitrile .

  • The thiophene sulfur atom is supplied by elemental sulfur .

The reaction is typically facilitated by a basic catalyst, such as a tertiary amine (e.g., triethylamine), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Reaction Mechanism: The Gewald Synthesis

The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through several key stages.[5][6]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (Methyl 4-oxohexanoate) and the activated nitrile (2-(2-chlorobenzoyl)acetonitrile).[2][3] This step forms a stable α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The sulfur atom, acting as a nucleophile after reacting with the base, adds to the β-position of the unsaturated intermediate. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[5][6][7]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization (aromatization) leads to the formation of the stable 2-aminothiophene ring system.[2]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Ketone Methyl 4-oxohexanoate Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile 2-(2-chlorobenzoyl)acetonitrile Nitrile->Knoevenagel Sulfur Sulfur (S8) + Base Sulfur_Addition Sulfur Addition (Michael-type) Sulfur->Sulfur_Addition Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate H2O Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Product 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Tautomerization->Product Workflow Fig. 2: Experimental Workflow A 1. Combine Reactants (Ketone, Nitrile, Sulfur) in DMF B 2. Add Triethylamine (Base) Stir at Room Temp A->B C 3. Heat to 60-70°C Monitor by TLC (3-5h) B->C D 4. Cool & Quench (Pour into Water) C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Wash Organic Layer (Water & Brine) E->F G 7. Dry (Na2SO4) & Concentrate (Rotary Evaporator) F->G H 8. Purify by Column Chromatography (Silica Gel, Hex/EtOAc) G->H I 9. Characterize Pure Product (NMR, MS, IR) H->I

Sources

Application Note: High-Purity Isolation of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-step protocol for the purification of the novel thiophene derivative, "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene." Given its potential as a scaffold in medicinal chemistry and drug development, achieving high purity is critical for subsequent biological screening and synthetic applications.[1][2][3] This guide details a robust methodology combining flash column chromatography and solvent recrystallization, designed to effectively remove common impurities associated with its synthesis, which is presumed to be a variation of the Gewald reaction.[1][2][4][5][6] Each step is accompanied by expert rationale and in-process validation checkpoints to ensure a reliable and reproducible outcome.

Compound Profile and Predicted Properties

  • IUPAC Name: Methyl 3-(5-amino-4-(2-chlorobenzoyl)thiophen-2-yl)propanoate

  • Molecular Formula: C₁₅H₁₄ClNO₃S

  • Molecular Weight: 339.80 g/mol

  • Structure: (Self-generated image of the target compound's structure)

Predicted Physicochemical Properties: The molecule possesses several functional groups that dictate its polarity and solubility: a primary amine, a ketone, an ester, and a chlorophenyl group, all attached to a central thiophene ring. The presence of the amino group and carbonyls suggests moderate to high polarity. Therefore, the compound is expected to be soluble in polar organic solvents like ethyl acetate, dichloromethane, and acetone, with limited solubility in non-polar solvents such as hexanes. This polarity differential is the cornerstone of the chromatographic separation strategy.[7][8][9]

Synthetic Context and Anticipated Impurity Profile

The target compound is a polysubstituted 2-aminothiophene, a class of heterocycles commonly synthesized via the Gewald reaction.[1][2][4][5][6] This one-pot, multi-component reaction typically involves a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[1][4]

Anticipated Impurities:

  • Unreacted Starting Materials: Residual 2-chloro-1-phenylethan-1-one, methyl 3-(cyanomethyl)propanoate, or elemental sulfur.

  • Knoevenagel Condensation Intermediate: The stable intermediate formed before the addition of sulfur and cyclization.[6]

  • Polymeric Byproducts: Amorphous, often baseline-retained materials formed from side reactions.

  • Oxidized Species: The primary amine is susceptible to oxidation, potentially forming colored impurities.

Strategic Purification Workflow

A sequential, three-stage purification strategy is employed to systematically remove impurities of varying polarities and chemical properties. This ensures the final product meets the high-purity requirements (>98.5%) for downstream applications.

G A Crude Reaction Mixture B Aqueous Workup (EtOAc/H₂O Extraction) A->B Remove inorganic salts, polar byproducts C Flash Column Chromatography (Silica Gel) B->C Isolate from organic impurities D TLC Analysis of Fractions C->D Identify product-containing fractions E Combine Pure Fractions & Evaporate Solvent D->E F Recrystallization E->F Final polishing step G High-Purity Crystalline Solid (>98.5%) F->G H Purity & Identity Confirmation (HPLC, NMR, MS) G->H Final Validation G cluster_0 Purity Verification cluster_1 Identity Confirmation TLC In-Process TLC HPLC Final Purity HPLC (>98.5%) NMR ¹H & ¹³C NMR MS Mass Spectrometry (MS)

Sources

Application Note: Definitive 1H NMR Structural Characterization of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of a Novel Thiophene Derivative

Abstract

Thiophene derivatives are foundational scaffolds in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds.[1][2] The synthesis of novel derivatives, such as "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," necessitates unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing precise, atom-level information about molecular architecture.[1] This document provides a comprehensive guide to the ¹H NMR characterization of the title compound. We delve into the theoretical underpinnings of the expected spectrum, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data. This application note is designed to serve as an expert guide for researchers requiring definitive structural confirmation of complex heterocyclic systems.

Molecular Structure and Proton Environments

A thorough analysis of the target molecule's structure is the prerequisite for spectral prediction and interpretation. The molecule is comprised of a central, highly substituted thiophene ring connected to three distinct functional groups: a 2-amino group, a 3-(2-chlorobenzoyl) group, and a 5-(2-carbomethoxyethyl) group. Each of these moieties contains unique proton environments that will give rise to distinct signals in the ¹H NMR spectrum.

The diagram below illustrates the molecular structure with all non-equivalent protons labeled (H1-H6). This labeling scheme will be used throughout this note for signal assignment.

Caption: Molecular structure of the target compound with key proton groups labeled.

Foundational Principles and Spectral Prediction

The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and halogens) deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like amino groups) cause shielding and an upfield shift.[3] Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent protons on adjacent carbons, providing valuable connectivity information.[4]

Based on established chemical shift values and substituent effects in thiophene systems, a predicted ¹H NMR spectrum for the target molecule is summarized below.[5][6][7]

Proton LabelPredicted δ (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Rationale
H1 6.8 - 7.2Singlet (s)N/A1HThiophene Ring Proton: This lone proton on the thiophene ring has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the electron-donating amino group and the alkyl substituent.[1]
H2 5.5 - 7.5Broad Singlet (br s)N/A2HAmino Protons (-NH₂): These protons are exchangeable, and their signal is often broad. The chemical shift is highly dependent on solvent, concentration, and temperature.
H3 7.3 - 7.8Multiplet (m)~7-84HChlorobenzoyl Aromatic Protons: The four protons on the 2-chlorophenyl ring will exhibit a complex splitting pattern due to ortho, meta, and para couplings. Their proximity to the electron-withdrawing carbonyl and chlorine atom shifts them significantly downfield.[8][9]
H4 2.9 - 3.3Triplet (t)~7.22HMethylene Protons (α to thiophene): These protons are on the carbon directly attached to the thiophene ring and are deshielded by its aromaticity. They are split into a triplet by the adjacent H5 methylene protons.
H5 2.6 - 2.9Triplet (t)~7.22HMethylene Protons (α to carbonyl): These protons are deshielded by the adjacent ester carbonyl group. They are split into a triplet by the neighboring H4 methylene protons.
H6 ~3.7Singlet (s)N/A3HMethyl Ester Protons (-OCH₃): This is a highly characteristic singlet for a methyl ester group, typically found in this region.[7][10]

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous protocol is critical for acquiring high-quality, reproducible NMR data. This workflow is designed to be self-validating, where each step contributes to the final integrity of the structural assignment.

Sample Preparation

The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its residual peak at ~2.50 ppm may overlap with the H5 signal.

  • Weighing: Accurately weigh 5-10 mg of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% v/v Tetramethylsilane, TMS). Expert Insight: Using a solvent with a pre-added internal standard like TMS (δ = 0.00 ppm) ensures accurate and immediate calibration of the chemical shift axis.[3]

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition and Processing

The following diagram outlines the logical flow from sample insertion to final data analysis.

cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample 1. Insert Sample into Magnet Lock 2. Lock on Deuterium Signal Sample->Lock Shim 3. Shim for Field Homogeneity Lock->Shim Acquire 4. Acquire Free Induction Decay (FID) (16-32 scans) Shim->Acquire FT 5. Fourier Transform (FID -> Spectrum) Acquire->FT Transfer Data Phase 6. Phase Correction FT->Phase Baseline 7. Baseline Correction Phase->Baseline Calibrate 8. Calibrate to TMS (0.00 ppm) Baseline->Calibrate Integrate 9. Integrate Peaks Calibrate->Integrate Processed Spectrum Assign 10. Assign Signals to Protons Integrate->Assign Validate 11. Validate Structure Assign->Validate

Caption: Workflow for NMR data acquisition, processing, and analysis.

Standard Acquisition Parameters (400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is sufficient.[1]

  • Spectral Width: Set to ~12-15 ppm to ensure all signals, from TMS to any potential downfield protons, are captured.

  • Number of Scans: 16 to 32 scans are typically adequate to achieve an excellent signal-to-noise ratio for a sample of this concentration.[1]

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons, ensuring accurate signal integration.[1]

Data Interpretation: The Path to Structural Confirmation

A successful characterization hinges on the logical consistency of the entire dataset. The acquired spectrum must align with all predicted parameters for the proposed structure.

  • Trustworthiness through Integration: The relative integrals of the signals must correspond to the number of protons in each environment. For this molecule, the ratio of integrals for H1:H2:H3:H4:H5:H6 should be approximately 1:2:4:2:2:3. Any significant deviation would challenge the structural assignment.

  • Connectivity from Coupling: The triplet-triplet coupling pattern observed for H4 and H5 is a powerful confirmation of the ethyl linker's presence (-CH₂-CH₂-). The absence of coupling for H1, H2, and H6 is equally informative, confirming their isolation from other proton environments.

  • Chemical Shift as a Fingerprint: The specific chemical shifts of each signal provide a chemical "fingerprint." The downfield position of the H3 multiplet confirms the presence of the deshielding chlorobenzoyl group, while the characteristic singlet at ~3.7 ppm is a hallmark of the methyl ester (H6).

Conclusion

The ¹H NMR spectrum provides a wealth of data that, when interpreted systematically, leads to the definitive structural confirmation of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. The combination of unique chemical shifts for each proton environment, the specific spin-spin coupling patterns that reveal proton connectivity, and the precise integration ratios that quantify the protons in each group creates a self-validating dataset. By following the detailed protocol outlined in this note, researchers can confidently and accurately characterize this and other complex heterocyclic molecules, a critical step in the drug discovery and development pipeline.

References

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  • S. Naveen, et al. (2014). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxy-3-methoxybenzylidene)amino]acetamide. Acta Crystallographica Section E. [Link]

  • The Royal Society of Chemistry. Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles This file includes:. [Link]

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Spectroscopic data for "5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Spectroscopic Characterization of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides a detailed framework for the spectroscopic characterization of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester , a molecule of interest in medicinal chemistry and materials science. While experimental spectra for this specific compound are not publicly available, this document synthesizes established spectroscopic principles and data from structurally related analogs to present a robust predictive analysis and detailed protocols for its empirical study.

Molecular Structure and Predicted Spectroscopic Data

The target molecule integrates several key functional groups: a substituted aminothiophene ring, a chlorobenzoyl moiety, and a methyl propanoate side chain. Each of these components will give rise to characteristic signals in various spectroscopic analyses. The predicted data serves as a benchmark for researchers synthesizing and characterizing this compound.

Table 1: Predicted Spectroscopic Data for 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester

Spectroscopic TechniquePredicted Characteristic Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.50 (m, 4H, Ar-H), ~6.50 (s, 1H, Thiophene H-3), ~5.50 (br s, 2H, NH₂), 3.65 (s, 3H, OCH₃), 3.10 (t, J=7.5 Hz, 2H, CH₂-Ar), 2.80 (t, J=7.5 Hz, 2H, CH₂-CO)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~185 (C=O, ketone), ~173 (C=O, ester), ~160 (Thiophene C-5), ~140 (Thiophene C-2), 125-135 (Aromatic & Thiophene C), ~115 (Thiophene C-4), ~110 (Thiophene C-3), ~52 (OCH₃), ~34 (CH₂-CO), ~25 (CH₂-Ar)
Mass Spectrometry (ESI+)[M+H]⁺: m/z 352.04, [M+Na]⁺: m/z 374.02. Characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of M).
FTIR (ATR)ν (cm⁻¹): 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1735 (C=O stretch, ester), ~1650 (C=O stretch, ketone), 1600-1450 (C=C stretch, aromatic/thiophene), 1300-1000 (C-O stretch), ~750 (C-Cl stretch)
UV-Vis (Ethanol)λ_max: ~280-320 nm, arising from the conjugated π-systems of the aminothiophene and benzoyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol for ¹H and ¹³C NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1][2][3][4] The choice of solvent is critical; it must dissolve the sample completely and its residual peaks should not obscure important signals.

    • Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[1][3]

    • Cap the tube securely to prevent solvent evaporation.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR , acquire data using a standard single-pulse sequence. Typically, 16-32 scans with a relaxation delay of 1-2 seconds are sufficient.[5]

    • For ¹³C NMR , use a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to obtain a good signal-to-noise ratio.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • For ¹H NMR, integrate the signals to determine the relative proton ratios.

Causality and Expertise in NMR Analysis
  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative.

  • Proton Decoupling in ¹³C NMR: The ¹³C spectrum is acquired while irradiating the sample with a broad range of proton frequencies. This collapses the C-H splitting, simplifying the spectrum to a single peak for each unique carbon atom and significantly enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay: Carbon nuclei, particularly quaternary carbons, can have long relaxation times. A sufficient relaxation delay is crucial for accurate quantitative ¹³C NMR, ensuring all carbons have returned to their equilibrium state before the next pulse.[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample c->d e Lock & Shim d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Calibrate g->h i Analyze Spectrum h->i

Caption: General workflow for NMR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, allowing for the determination of its elemental formula. The fragmentation pattern offers further structural clues.

Protocol for HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be compatible with the chosen ionization source.

  • Instrument Setup:

    • Select an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.[6]

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.[7]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The high resolution of the instrument (e.g., TOF or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places.[8][9]

Trustworthiness through Isotopic Pattern

A key self-validating feature in the mass spectrum of this compound is the isotopic signature of chlorine.[10][11][12] Naturally occurring chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

  • An M⁺ peak corresponding to the molecule containing ³⁵Cl.

  • An M+2 peak, two mass units higher, for the molecule with ³⁷Cl.

The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.[11][12]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Infuse Sample a->b c Ionize (e.g., ESI) b->c d Mass Analysis (e.g., TOF) c->d e Determine Exact Mass d->e f Analyze Isotopic Pattern e->f g Identify Fragments f->g

Caption: Workflow for High-Resolution Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples directly.[13][14]

  • Background Spectrum: Before analyzing the sample, record a background spectrum. This measures the absorbance of the ambient environment and the ATR crystal, and is automatically subtracted from the sample spectrum.[15]

  • Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[14]

  • Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.[15]

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Interpreting Key Functional Group Vibrations
  • N-H Stretch: The primary amine (NH₂) will show two distinct, sharp to medium bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[16][17]

  • C=O Stretches: The molecule has two carbonyl groups. The ester C=O stretch is expected at a higher frequency (~1735 cm⁻¹) than the ketone C=O stretch (~1650 cm⁻¹).[16][18][19] The ketone's frequency is lowered due to conjugation with the thiophene and aromatic rings.

  • Aromatic/Thiophene C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region.[20]

  • C-O Stretches: Esters exhibit two strong C-O stretching bands between 1300 and 1000 cm⁻¹.[18][19]

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing & Analysis a Acquire Background Spectrum b Place Sample on ATR Crystal a->b c Apply Pressure b->c d Acquire Sample Spectrum c->d e Background Subtraction d->e f Identify Characteristic Absorption Bands e->f

Caption: Workflow for ATR-FTIR Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Protocol for UV-Vis Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).[21]

    • Perform serial dilutions to obtain a concentration that gives a maximum absorbance reading between 0.5 and 1.5.[21]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.[22][23]

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and run a baseline scan to zero the instrument.[21]

  • Sample Measurement:

    • Rinse and fill the cuvette with the sample solution.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength of maximum absorbance (λ_max) can be determined.

Structural Basis for UV-Vis Absorption

The molecule possesses extensive conjugation involving the aminothiophene ring and the chlorobenzoyl group. These chromophores are expected to absorb UV radiation, causing π → π* electronic transitions. The absorption maxima (λ_max) for similar systems, like aminobenzoic acid esters, are typically found in the 280-320 nm range.[24][25] The exact position and intensity of the absorption are sensitive to the solvent environment.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution in UV-Transparent Solvent b Run Baseline with Solvent a->b c Measure Sample Absorbance b->c d Plot Absorbance vs. Wavelength c->d e Determine λ_max d->e

Caption: Workflow for UV-Vis Spectroscopy.

References

  • The Basics of UV-Vis Spectrophotometry. Agilent. Available at: [Link]

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  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

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The Versatile Intermediate: Application Notes for 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the application of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene , a key chemical intermediate in the synthesis of various pharmaceutically active compounds. This guide will delve into the synthetic pathways, reaction mechanisms, and practical protocols for utilizing this versatile building block, with a primary focus on its crucial role in the industrial production of the antiplatelet agent, Clopidogrel.

Introduction: The Significance of a Polysubstituted Thiophene

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a polysubstituted 2-aminothiophene derivative. The unique arrangement of functional groups on the thiophene ring—an amino group at the 2-position, a 2-chlorobenzoyl group at the 3-position, and a 2-carbomethoxyethyl group at the 5-position—makes it a highly valuable precursor in medicinal chemistry. The 2-aminothiophene core is a well-established pharmacophore and a versatile synthon for the construction of various heterocyclic systems.[1]

The primary application of this intermediate lies in the synthesis of thienopyridine derivatives, a class of compounds known for their significant biological activities. Most notably, it serves as a crucial starting material for the synthesis of Clopidogrel, a widely prescribed P2Y12 receptor antagonist used to inhibit blood clot formation.[2]

Synthesis of the Intermediate: A Gewald Reaction Approach

The most efficient and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction.[3][4] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[5]

For the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, the likely precursors for a Gewald reaction are:

  • Carbonyl Compound: Methyl 5-oxohexanoate

  • Active Methylene Nitrile: 2-cyano-N-(2-chlorophenyl)acetamide

  • Sulfur Source: Elemental Sulfur

  • Catalyst: A base such as morpholine or triethylamine

The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization to yield the desired 2-aminothiophene.[5]

Protocol 1: Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene via Gewald Reaction

Materials:

  • Methyl 5-oxohexanoate

  • 2-cyano-N-(2-chlorophenyl)acetamide

  • Elemental Sulfur

  • Morpholine

  • Ethanol (or Methanol)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, combine equimolar amounts of methyl 5-oxohexanoate, 2-cyano-N-(2-chlorophenyl)acetamide, and elemental sulfur in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add ethanol to the flask to create a stirrable slurry.

  • Slowly add a catalytic amount of morpholine (approximately 0.1 to 0.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Expected Outcome

ParameterExpected Value
Appearance Off-white to pale yellow solid
Yield 60-80%
Purity (by HPLC) >98%
Melting Point 120-125 °C (literature values may vary)

Application in the Synthesis of Clopidogrel

The primary industrial application of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is as a key intermediate in the synthesis of Clopidogrel. The synthesis involves the formation of the tetrahydrothienopyridine ring system.

Workflow for Clopidogrel Synthesis

Clopidogrel_Synthesis A 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene B Reaction with a suitable C1 synthon (e.g., formaldehyde) A->B Step 1 C Intramolecular Cyclization (Pictet-Spengler type reaction) B->C Step 2 D Clopidogrel (racemic mixture) C->D Formation of Thienopyridine Ring E Chiral Resolution D->E Separation of Enantiomers F (S)-(+)-Clopidogrel E->F Active Pharmaceutical Ingredient

Caption: Synthetic workflow from the intermediate to Clopidogrel.

Protocol 2: Synthesis of Clopidogrel from the Intermediate

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the core thienopyridine structure of Clopidogrel.

Materials:

  • 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

  • Formaldehyde solution (37%)

  • Formic acid

  • Methanol

  • Sodium bicarbonate (for workup)

  • Dichloromethane (for extraction)

Procedure:

  • Dissolve the 2-aminothiophene intermediate in methanol in a round-bottom flask.

  • Add an excess of aqueous formaldehyde solution and formic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain racemic Clopidogrel.

  • The racemic mixture is then subjected to chiral resolution, typically using a chiral acid like L-camphorsulfonic acid, to isolate the desired (S)-(+)-enantiomer.[6]

Further Applications: A Gateway to Diverse Heterocycles

The reactivity of the amino group and the activated thiophene ring in 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene opens avenues for the synthesis of other condensed heterocyclic systems with potential pharmacological activities.

Synthesis of Thieno[2,3-d]pyrimidines

The amino group can react with various one-carbon and two-carbon synthons to form a pyrimidine ring fused to the thiophene core. For instance, reaction with formamide can yield thieno[2,3-d]pyrimidin-4-ones, while reaction with urea or thiourea can lead to the corresponding 2,4-diones or 2-thioxo-4-ones.[7] These scaffolds are of interest in the development of anti-infective agents.[7]

Logical Relationship for Further Synthesis

Further_Applications Intermediate 2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene Thienopyridine Thieno[3,2-c]pyridines (e.g., Clopidogrel) Intermediate->Thienopyridine Cyclization with C1 synthons Thienopyrimidine Thieno[2,3-d]pyrimidines Intermediate->Thienopyrimidine Reaction with Formamide, Urea, etc. OtherHeterocycles Other Fused Heterocycles Intermediate->OtherHeterocycles Reaction with other bifunctional reagents

Caption: Potential synthetic pathways from the intermediate.

Conclusion

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a cornerstone intermediate in modern pharmaceutical synthesis. Its efficient preparation via the Gewald reaction and its strategic application in the construction of the thienopyridine core of Clopidogrel highlight its industrial importance. Furthermore, its potential for elaboration into other pharmacologically relevant heterocyclic systems underscores its value for ongoing drug discovery and development efforts. The protocols and data presented herein provide a foundational guide for researchers and scientists working with this versatile chemical entity.

References

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • CN101747219A - Synthesis of clopidogrel impurity intermediate. (n.d.).
  • CN102432626A - Synthesis method of 4, 5, 6, 7-tetrahydrothiophene [3, 2-c] pyridine hydrochloride. (n.d.).
  • CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate. (n.d.).
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  • The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. (2025). ResearchGate. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

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  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. [Link]

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Experimental procedure for preparing PAF antagonists from thiophene precursors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Experimental Procedure for the Synthesis and Evaluation of Platelet-Activating Factor (PAF) Antagonists from Thiophene Precursors

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested guide for the synthesis and in vitro evaluation of potent Platelet-Activating Factor (PAF) receptor antagonists based on a thieno[2,3-d]pyrimidine scaffold. Platelet-Activating Factor is a highly potent phospholipid mediator central to the pathophysiology of inflammation, thrombosis, and allergic reactions.[1][2] Its effects are mediated through a specific G-protein coupled receptor (PAF-R), making it a prime target for therapeutic intervention.[3][4] Thiophene-containing heterocyclic compounds are considered "privileged structures" in medicinal chemistry due to their favorable physicochemical properties and their ability to act as bioisosteric replacements for phenyl rings, often enhancing metabolic stability and receptor binding affinity.[5][6] This guide details a robust two-part synthetic protocol, beginning with the versatile Gewald aminothiophene synthesis, followed by scaffold elaboration. It further provides a step-by-step protocol for assessing the biological activity of the synthesized compounds using a functional platelet aggregation assay, a cornerstone technique in the evaluation of PAF antagonists.

Introduction: The Rationale for Thiophene-Based PAF Antagonists

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is not stored pre-formed but is rapidly synthesized by various cells, including platelets, neutrophils, and endothelial cells, in response to inflammatory stimuli.[4] Upon binding to its receptor (PAF-R), it triggers a complex signaling cascade, primarily through Gq-proteins, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[7] This cascade culminates in profound physiological responses such as platelet aggregation, vasodilation, increased vascular permeability, and chemotaxis of leukocytes.[4][8]

PAF_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF_R PAF Receptor (PAF-R) Gq Gq Protein PAF_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca->Response PKC->Response PAF PAF (Extracellular) PAF->PAF_R Binds Antagonist Thiophene-Based Antagonist Antagonist->PAF_R Blocks

Figure 1: Simplified PAF receptor signaling pathway and antagonist intervention.

Given the detrimental effects of excessive PAF activity, the development of PAF receptor antagonists is a promising therapeutic strategy for a range of conditions including asthma, cardiovascular diseases, and inflammatory disorders.[3][9] The thiophene ring is an attractive scaffold for this purpose. Its structural and electronic properties often mimic a phenyl ring, a common moiety in drug molecules, while potentially offering improved drug-like properties such as enhanced solubility and metabolic profile.[6][10] This protocol focuses on the synthesis of a thieno[2,3-d]pyrimidine core, a heterocyclic system present in numerous biologically active compounds.

Part I: Synthesis of the 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Intermediate

This section details the synthesis of a key aminothiophene intermediate via the Gewald reaction. This one-pot, multicomponent reaction is highly efficient for constructing polysubstituted thiophenes.

Causality of Experimental Choices:

  • Reaction: The Gewald reaction is chosen for its reliability and high atom economy in forming the thiophene ring from simple acyclic or cyclic precursors.[6]

  • Catalyst: A basic catalyst (morpholine) is used to facilitate the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Solvent: Ethanol is a suitable polar protic solvent that effectively dissolves the reactants and facilitates the reaction progress.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
CyclohexanoneReagentPlus®, 99%Sigma-Aldrich
Malononitrile99%Acros OrganicsToxic, handle with care in a fume hood.
Sulfur powder99.5%Fisher Scientific
Morpholine99%Sigma-AldrichCatalyst, corrosive.
Ethanol (EtOH)200 Proof, AbsoluteVWRReaction solvent.
Diethyl EtherAnhydrousFisher ScientificFor washing the product.
Thin Layer Chromatography (TLC)Silica Gel 60 F254MilliporeSigmaFor reaction monitoring.
Fume HoodAll steps should be performed here.
Magnetic Stirrer with Hotplate
Round-bottom flask (100 mL)
Condenser
Buchner Funnel and FlaskFor product filtration.
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (5.0 g, 51 mmol), malononitrile (3.36 g, 51 mmol), and ethanol (25 mL).

  • Catalyst Addition: While stirring, add morpholine (0.5 mL) dropwise to the mixture.

  • Sulfur Addition: Carefully add elemental sulfur powder (1.63 g, 51 mmol) to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux (~50-55 °C) using a heating mantle. Rationale: Moderate heat is required to overcome the activation energy of the reaction without causing excessive evaporation of the solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-3 hours, indicated by the consumption of starting materials.

  • Cooling and Precipitation: After completion, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize product precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities. Rationale: The desired product has low solubility in cold ether, while impurities are more soluble.

  • Drying: Dry the resulting pale yellow solid under vacuum to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile intermediate.

Characterization Data (Expected)
AnalysisExpected Result
Appearance Pale yellow solid
Yield 75-85%
Melting Point 148-150 °C
¹H NMR (CDCl₃)δ 4.75 (s, 2H, -NH₂), 2.65 (t, 2H, CH₂), 2.50 (t, 2H, CH₂), 1.80-1.70 (m, 4H, 2xCH₂) ppm.
IR (KBr, cm⁻¹)3420, 3310 (N-H stretch), 2935 (C-H stretch), 2210 (C≡N stretch), 1630 (N-H bend).
MS (ESI+) m/z 193.08 [M+H]⁺

Part II: Synthesis of a Thieno[2,3-d]pyrimidine-based PAF Antagonist

This section describes the cyclization of the aminothiophene intermediate and subsequent functionalization to yield a target antagonist molecule. The design incorporates a morpholinoethyl side chain, a common feature in many PAF antagonists that enhances water solubility and provides a key interaction point with the receptor.

Synthesis_Workflow A Cyclohexanone + Malononitrile + Sulfur B Gewald Reaction (Part I) A->B C Aminothiophene Intermediate B->C D Cyclization with Formamide (Part II, Step 1) C->D E Thieno[2,3-d]pyrimidin-4-amine D->E F N-Alkylation with 4-(2-Chloroethyl)morpholine (Part II, Step 2) E->F G Final Product: Target PAF Antagonist F->G H Purification & Characterization G->H

Figure 2: Overall synthetic workflow for the target PAF antagonist.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-thiophene IntermediateFrom Part I
Formamide99.5%Sigma-AldrichHigh boiling point, use in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros OrganicsReaction solvent.
Sodium Hydride (NaH)60% disp. in oilSigma-AldrichHighly reactive, handle with extreme care.
4-(2-Chloroethyl)morpholine HCl98%Sigma-AldrichAlkylating agent.
Column Chromatography Silica Gel60 Å, 230-400 meshVWRFor purification.
Step-by-Step Synthesis Protocol

Step 1: Cyclization to form the Thieno[2,3-d]pyrimidine Core

  • Setup: In a 50 mL round-bottom flask, combine the aminothiophene intermediate from Part I (2.0 g, 10.4 mmol) and formamide (20 mL).

  • Reaction: Heat the mixture to 180 °C with stirring for 4-5 hours. Rationale: High temperature is required for the cyclization reaction with formamide to proceed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL). A solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the 5,6,7,8-tetrahydrobenzo[9][11]thieno[2,3-d]pyrimidin-4-amine.

Step 2: N-Alkylation to Yield the Final Product

  • Setup: To a flame-dried 100 mL flask under a nitrogen atmosphere, add the thieno[2,3-d]pyrimidine from Step 1 (1.0 g, 4.56 mmol) and anhydrous DMF (20 mL). Cool the flask in an ice bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 0.2 g, 5.0 mmol) portion-wise. Stir at 0 °C for 30 minutes. Rationale: NaH is a strong, non-nucleophilic base that deprotonates the amine, creating a potent nucleophile for the subsequent alkylation.

  • Alkylation: Add a solution of 4-(2-chloroethyl)morpholine hydrochloride (0.93 g, 5.0 mmol) in DMF (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL) while cooling in an ice bath.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel, eluting with a gradient of 1-5% methanol in dichloromethane) to afford the final target compound.

Part III: In Vitro Biological Evaluation

The antagonist activity of the synthesized compound is determined by its ability to inhibit PAF-induced aggregation of washed rabbit platelets. This is a robust functional assay that directly measures the biological consequence of PAF receptor activation.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Rabbit Platelet-Rich Plasma (PRP)In-house prepPrepared from fresh rabbit blood.
Platelet-Activating Factor (PAF) C16>98%Cayman ChemicalPrepare fresh stock solution in ethanol.
Tyrode's BufferIn-house prepPhysiological salt solution.
Dimethyl Sulfoxide (DMSO)Cell culture gradeSigma-AldrichVehicle for dissolving the test compound.
Platelet Aggregometere.g., Chrono-log Model 700Chrono-log Corp.
Protocol: Inhibition of PAF-Induced Platelet Aggregation
  • Platelet Preparation: Prepare washed rabbit platelets from fresh blood containing an anticoagulant (e.g., ACD solution) by standard centrifugation procedures. Resuspend the final platelet pellet in Tyrode's buffer to a concentration of ~3 x 10⁸ platelets/mL.

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized thiophene antagonist in DMSO. Create serial dilutions in Tyrode's buffer to achieve the desired final test concentrations (e.g., 100 µM to 10 nM).

  • Aggregometer Setup: Calibrate the platelet aggregometer using a sample of the washed platelet suspension (0% aggregation) and Tyrode's buffer (100% aggregation baseline).

  • Assay Procedure: a. Pipette 450 µL of the washed platelet suspension into a siliconized glass cuvette with a stir bar. b. Place the cuvette in the aggregometer and allow it to equilibrate at 37 °C for 2 minutes with stirring. c. Add 5 µL of the test compound dilution (or vehicle, DMSO, for control) and incubate for 3 minutes. Rationale: This pre-incubation allows the antagonist to bind to the PAF receptors before the agonist is introduced. d. Add 5 µL of PAF solution (at a concentration that induces ~80% of maximal aggregation, typically 1-10 nM) to initiate aggregation. e. Record the aggregation tracing for 5-7 minutes.

  • Data Analysis: a. Measure the maximum aggregation percentage for each concentration of the antagonist. b. Calculate the percent inhibition relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the PAF-induced aggregation).

Data Presentation
CompoundPAF-Induced Aggregation IC₅₀ (µM)
Vehicle (0.1% DMSO) N/A (0% Inhibition)
Synthesized Antagonist Experimental Value
WEB 2086 (Reference) ~0.1 - 0.5[12]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Gewald reaction (Part I) Impure reagents; Incorrect temperature.Use high-purity reagents. Ensure the reaction temperature does not exceed 60 °C to prevent sulfur side reactions.
Incomplete alkylation (Part II) Inactive NaH; Insufficient deprotonation.Use fresh NaH from a new container. Wash NaH with anhydrous hexane before use to remove mineral oil. Extend the deprotonation time to 1 hour.
Compound insoluble in assay buffer High lipophilicity.Increase the final DMSO concentration slightly (up to 0.5%), ensuring it does not affect platelet function. Use a co-solvent like Pluronic F-68.
High variability in aggregation assay Platelet activation during preparation; Old reagents.Handle platelets gently. Use plasticware to prevent contact activation. Prepare fresh PAF and buffer solutions for each experiment.

References

  • Patsnap Synapse. (2024). What are Platelet-activating factor inhibitors and how do they work? Retrieved from Patsnap Synapse. [Link]

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  • C-H., et al. (1995). Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. PubMed. [Link]

  • Terashita, Z., et al. (1987). Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety. PubMed. [Link]

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Application Notes & Protocols for the Analytical Characterization of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for a Novel Thiophene Derivative

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its structural similarity to precursors of known psychoactive compounds, such as etizolam, necessitates the development of robust and reliable analytical methods to ensure purity, stability, and quality control throughout the drug development lifecycle.[1][2] This document provides a comprehensive guide for researchers, analytical scientists, and drug development professionals, detailing state-of-the-art analytical techniques for the qualitative and quantitative assessment of this molecule. The protocols herein are designed to be self-validating, grounded in established principles of analytical chemistry, and supported by authoritative references.

The methodologies presented are built upon established analytical approaches for similar thiophene derivatives and are intended to serve as a strong foundation for in-house method development and validation.[3][4][5]

Physicochemical Properties & Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is fundamental to the development of appropriate analytical methods. While empirical data for this specific molecule is not widely available, its properties can be inferred from its structural components and data from analogous compounds.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale & Implications for Analysis
Molecular FormulaC₁₅H₁₄ClNO₃S
Molecular Weight339.80 g/mol Essential for mass spectrometry-based techniques.
AppearanceExpected to be a yellow to brown solid.[6]Influences sample preparation and handling.
SolubilityLikely soluble in organic solvents like DMF, DMSO, and ethanol; poorly soluble in aqueous solutions like PBS.[1]Guides solvent selection for chromatography and spectroscopy.
UV AbsorbanceExpected to have a maximum absorbance (λmax) around 240-280 nm.[1]Key parameter for UV-Vis spectrophotometry and HPLC-UV detection.
PolarityModerately polar due to the amino, ester, and keto groups.Influences choice of chromatographic stationary and mobile phases.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the title compound. Both ¹H and ¹³C NMR should be employed to confirm the identity and purity of synthesized batches.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the chlorobenzoyl group, the thiophene ring proton, the protons of the carbomethoxyethyl side chain, and the amino group protons. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the ketone and ester, the carbons of the thiophene and benzene rings, and the aliphatic carbons of the side chain.[7]

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of purity assessment and quantitative analysis. Given the compound's structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the preferred method for determining the purity of the compound and for quantifying its concentration in various matrices. A reverse-phase method is most appropriate due to the compound's moderate polarity.

Protocol 2: Reverse-Phase HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at the λmax of the compound (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared from a certified reference standard of the compound.

Workflow for HPLC Method Development

Caption: HPLC method development workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Identification

GC-MS is a powerful technique for identifying volatile impurities and degradation products. The compound's volatility may be limited, so derivatization might be necessary to improve its chromatographic properties. However, direct injection can be attempted first.

Protocol 3: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Split/splitless injector. A pulsed splitless injection can enhance sensitivity.[5]

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

    • Source Temperature: 230°C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: Identify the main component and any impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.[8]

Table 2: Expected Mass Spectral Fragmentation

m/z ValuePossible Fragment
339/341Molecular ion [M]⁺ (with isotopic pattern for Cl)
308/310Loss of -OCH₃
268/270Loss of -CH₂CH₂COOCH₃
139/141[C₆H₄ClCO]⁺
111[C₆H₄Cl]⁺

Mass Spectrometry for High-Resolution Mass Determination

For definitive confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is essential. Techniques like Electrospray Ionization-Time of Flight (ESI-TOF) or Orbitrap MS can provide accurate mass measurements.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Sample Infusion: Infuse a dilute solution of the sample (1-10 µg/mL in acetonitrile or methanol with 0.1% formic acid) directly into the ion source at a low flow rate (5-10 µL/min).

  • Mass Analyzer Settings:

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

    • Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.

  • Data Analysis: Determine the exact mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass to confirm the elemental composition.

Logical Flow of Compound Characterization

Characterization_Flow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis NMR NMR Spectroscopy (Structure Confirmation) Synthesis->NMR HRMS HRMS (Elemental Composition) NMR->HRMS HPLC HPLC-UV (Purity & Assay) HRMS->HPLC GCMS GC-MS (Impurity ID) HPLC->GCMS

Caption: A logical workflow for compound characterization.

Conclusion and Best Practices

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. It is imperative that these methods are validated according to ICH guidelines to ensure their accuracy, precision, linearity, and robustness for their intended purpose. Proper handling and storage of the analytical standard and samples are crucial to maintain their integrity, especially considering that thiophene derivatives can be light-sensitive.[5] As with any analytical endeavor, a deep understanding of the instrumentation and the underlying chemical principles is paramount for successful implementation and troubleshooting.

References

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  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available at: [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. Available at: [Link]

  • PubMed Central. (n.d.). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. Available at: [Link]

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. Available at: [Link]

  • Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Fisher Scientific. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, TRC. Available at: [Link]

  • PubMed. (2021). An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Available at: [Link]

  • arkat-usa.org. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • NIST WebBook. (n.d.). Thiophene, 2-butyl-. Available at: [Link]

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Application Notes and Protocols for 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its synthetic accessibility, primarily through the robust Gewald multicomponent reaction, allows for extensive structural diversification, leading to a wide array of pharmacological activities.[3][4][5][6][7] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, as well as modulators of various cellular signaling pathways.[1][2][8][9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of a specific derivative: 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene .

This guide will delve into the synthetic protocol for this compound, drawing upon the principles of the Gewald reaction. Furthermore, it will present detailed application notes and experimental protocols for investigating its potential as an inhibitor of tubulin polymerization and as a modulator of protein kinase C activity, two areas where 2-amino-3-aroylthiophene derivatives have shown significant promise.

Synthesis and Characterization

The synthesis of 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can be efficiently achieved through a Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][6][10]

Proposed Synthetic Scheme: Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the desired 2-aminothiophene.[6][11]

Gewald_Reaction Reactants Methyl 4-oxohexanoate + 2-Chloro-2-cyanoacetophenone + Elemental Sulfur (S8) Intermediate Knoevenagel Adduct + Sulfur Addition & Cyclization Reactants->Intermediate Condensation Base Base (e.g., Morpholine) Base->Intermediate Catalysis Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Product 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene Intermediate->Product Aromatization

Caption: Proposed Gewald reaction for the synthesis of the target compound.

Detailed Synthetic Protocol

Materials:

  • Methyl 4-oxohexanoate

  • 2-Chloro-2-cyanoacetophenone

  • Elemental Sulfur (S₈)

  • Morpholine (or other suitable base like piperidine or triethylamine)

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-oxohexanoate (1 equivalent) and 2-chloro-2-cyanoacetophenone (1 equivalent) in absolute ethanol.

  • To this solution, add finely powdered elemental sulfur (1.1 equivalents).

  • Add morpholine (0.5 equivalents) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene .

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the aromatic protons of the thiophene and chlorobenzoyl rings, the ethyl ester protons, and the amino group protons.
¹³C NMR Signals for the carbons of the thiophene and chlorobenzoyl rings, the ester carbonyl, and the aliphatic chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₄ClNO₃S.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ketone and ester), and C-Cl stretching.
Melting Point (MP) A sharp melting point range, indicating the purity of the compound.

Application Note 1: Investigation as a Tubulin Polymerization Inhibitor

Background:

The 2-amino-3-benzoylthiophene scaffold is a known pharmacophore for inhibitors of tubulin polymerization, a critical process in cell division.[12][13][14] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[13][14] The structural similarity of the target molecule to known antitubulin agents suggests its potential in this area.

Experimental Objective:

To evaluate the in vitro inhibitory effect of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene on tubulin polymerization.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol is adapted from established methods for assessing tubulin polymerization.[3][4][15][16]

Materials:

  • Lyophilized tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)

  • 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (test compound)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive control for polymerization inhibition)

  • DMSO (vehicle)

  • 96-well microplate reader with temperature control and absorbance measurement capabilities at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

    • Prepare stock solutions of the test compound, paclitaxel, and nocodazole in DMSO.

    • Prepare serial dilutions of the test compound and controls in G-PEM buffer to achieve the desired final assay concentrations. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37 °C.

    • To each well of the pre-warmed plate, add the appropriate volume of the diluted test compound, controls, or vehicle.

    • Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader and begin recording the absorbance at 340 nm every 60 seconds for 60 minutes at 37 °C.[16]

Data Analysis:

  • Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.

  • Determine the maximum polymerization rate (Vmax) and the plateau of maximum absorbance for each curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tubulin_Assay_Workflow A Prepare Reagents (Tubulin, Buffers, Compounds) C Add Compounds/Controls to Plate A->C B Pre-warm Plate and Reader to 37°C B->C D Initiate Polymerization with Tubulin Solution C->D E Measure Absorbance at 340 nm (Kinetic Read for 60 min) D->E F Data Analysis (Plot Curves, Calculate IC50) E->F

Caption: Workflow for the in vitro tubulin polymerization assay.

Application Note 2: Screening as an Atypical Protein Kinase C (aPKC) Inhibitor

Background:

Atypical protein kinase C (aPKC) isoforms are implicated in various cellular processes, and their dysregulation is linked to diseases such as cancer. Certain small molecules have been identified as inhibitors of aPKCs.[17][18] Given the diverse biological activities of 2-aminothiophenes, screening the target compound for aPKC inhibitory activity is a worthwhile endeavor.

Experimental Objective:

To perform an initial screen of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene for its ability to inhibit the activity of atypical Protein Kinase C (PKCι or PKCζ).

Protocol: In Vitro aPKC Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP)-based assay, a common method for screening kinase inhibitors.[19]

Materials:

  • Recombinant human aPKC (e.g., PKCι or PKCζ)

  • Fluorescently labeled peptide substrate for aPKC

  • ATP

  • Kinase assay buffer

  • 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (test compound)

  • Staurosporine (a broad-spectrum kinase inhibitor, positive control)

  • DMSO (vehicle)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound and staurosporine in DMSO.

    • Perform serial dilutions in the kinase assay buffer to create a range of concentrations for testing.

  • Assay Reaction:

    • In the wells of a 384-well plate, add the diluted test compound, controls, or vehicle.

    • Add the aPKC enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubation and Detection:

    • Incubate the plate at 30 °C for 60-90 minutes to allow the phosphorylation reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis:

  • The fluorescence polarization signal is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (no inhibition) and a control with no enzyme (100% inhibition).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

aPKC_Assay_Workflow A Prepare Reagents (aPKC, Substrate, ATP, Compounds) B Dispense Compounds/Controls into 384-well Plate A->B C Add aPKC Enzyme and Pre-incubate B->C D Initiate Kinase Reaction (Add Substrate/ATP Mix) C->D E Incubate at 30°C D->E F Stop Reaction and Measure Fluorescence Polarization E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Workflow for the in vitro aPKC inhibition assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and preliminary biological evaluation of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene . The presented protocols for assessing its potential as a tubulin polymerization inhibitor and an aPKC modulator offer clear starting points for further investigation. Positive results in these initial screens would warrant more in-depth studies, including cell-based assays to determine anti-proliferative activity and mechanism of action, as well as further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The versatility of the 2-aminothiophene scaffold suggests that this molecule could be a valuable lead compound in the development of novel therapeutics.

References

  • Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. (n.d.). National Institutes of Health. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Journal of Medicinal Chemistry, 57(15), 6344-6358. [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

  • Romagnoli, R., et al. (2018). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 143, 683-698. [Link]

  • Selected biologically active 2-aminothiophenes. (n.d.). ResearchGate. [Link]

  • Malik, F., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. ChemMedChem, 17(12), e202200109. [Link]

  • Campbell, J. A., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 111, 117864. [Link]

  • Romagnoli, R., et al. (2008). Synthesis and Biological Evaluation of 2-Amino-3-(4-Chlorobenzoyl)-4-[N-(Substituted) Piperazin-1-yl]Thiophenes as Potent Allosteric Enhancers of the A 1 Adenosine Receptor. Journal of Medicinal Chemistry, 51(18), 5635-5645. [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). National Institutes of Health. [Link]

  • Romagnoli, R., et al. (2018). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 143, 683-698. [Link]

  • Hirono, S., et al. (1990). Rapid Screening Method for Inhibitors of Protein Kinase C. Agricultural and Biological Chemistry, 54(3), 817-820. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). The Chemical Society of Japan. [Link]

  • Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. (n.d.). MDPI. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-210. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Institutes of Health. [Link]

  • 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.). ResearchGate. [Link]

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion. (n.d.). National Institutes of Health. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Gewald Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene via the Gewald three-component reaction (G-3CR). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this powerful synthetic transformation. As a self-validating system, this document explains not just the "how," but the critical "why" behind each procedural step, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.

The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the convergent synthesis of highly substituted 2-aminothiophenes from simple precursors.[1][2][3] These products are invaluable scaffolds in medicinal chemistry and materials science, found in molecules ranging from anti-inflammatory drugs like Tinoridine to antipsychotics like Olanzapine.[4] The specific target molecule, with its unique substitution pattern, presents both opportunities and challenges that this guide will address directly.

Section 1: Reaction Overview and Mechanism

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is achieved by the condensation of an appropriate aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.

Proposed Starting Materials:

  • Aldehyde: Methyl 5-oxopentanoate

  • Active Methylene Nitrile: 2-(2-chlorobenzoyl)acetonitrile

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: Morpholine (recommended starting point)

The reaction proceeds through a well-elucidated, though complex, mechanistic pathway. The initial and rate-determining step is typically the Knoevenagel-Cope condensation between the aldehyde and the active methylene nitrile.[5][6][7][8] This is followed by the addition of sulfur and a subsequent intramolecular cyclization/aromatization to yield the final thiophene product.[9]

Gewald_Mechanism Reactants Methyl 5-oxopentanoate + 2-(2-chlorobenzoyl)acetonitrile + Sulfur (S₈) + Base (Morpholine) Step1 Knoevenagel-Cope Condensation Reactants->Step1 Base-catalyzed Step2 Michael Addition of Sulfur Step1->Step2 Forms α,β-unsaturated nitrile intermediate Step3 Intramolecular Cyclization & Tautomerization Step2->Step3 Forms thiolate anion Product 2-Amino-3-(2-chlorobenzoyl) -5-(2-carbomethoxyethyl)thiophene Step3->Product Aromatization drives reaction forward

Caption: High-level workflow for the Gewald reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no yield of the desired product. What is the primary cause?

A1: A low or nonexistent yield almost always points to a failure in the initial Knoevenagel-Cope condensation step.[10][11] This condensation between methyl 5-oxopentanoate and 2-(2-chlorobenzoyl)acetonitrile is the foundation of the entire synthesis; without the formation of the α,β-unsaturated nitrile intermediate, the subsequent cyclization with sulfur cannot occur.[10]

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the aldehyde is free of oxidized impurities (carboxylic acids) and the nitrile has not degraded. Purity of all reagents is critical.[11]

  • Confirm Condensation: As a diagnostic test, run a small-scale control reaction containing only the aldehyde, nitrile, and base (without sulfur). Monitor the formation of the α,β-unsaturated intermediate via Thin Layer Chromatography (TLC) or LC-MS. If this step is unsuccessful, focus your optimization here.

  • Optimize Base and Temperature: The choice of base is crucial.[11] While morpholine is often effective, triethylamine or piperidine can be alternatives. The reaction may require gentle heating (40-60°C) to initiate condensation, but overly aggressive heating can cause side reactions.

Q2: The reaction mixture has turned into a dark brown, tarry, and intractable material. What happened?

A2: This is a classic sign of polymerization and/or the formation of complex polysulfides.[12] It is almost always caused by excessive reaction temperatures. High heat can cause the starting materials or the highly reactive unsaturated nitrile intermediate to polymerize, leading to a significant decrease in yield and a challenging purification process.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 40-60°C or reflux in a low-boiling solvent like ethanol). Avoid aggressive heating.

  • Controlled Reagent Addition: Consider adding the base or sulfur portion-wise or via a syringe pump to manage the reaction exotherm.

  • Ensure Reagent Purity: Impurities can sometimes catalyze polymerization pathways.[12]

Q3: I'm observing a significant byproduct along with my desired product. What is it likely to be?

A3: The most common byproduct in a Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate .[10][13] This occurs when one molecule of the intermediate acts as a Michael donor and another as the acceptor, competing directly with the sulfur addition and cyclization.[13]

Mitigation Strategies:

  • Adjust Reaction Conditions: The formation of this dimer is highly dependent on reaction conditions.[10][13] Altering the solvent, temperature, or the rate of base addition can shift the equilibrium away from dimerization.

  • Base Selection: The choice of base can influence the rate of dimerization versus the rate of the productive reaction pathway. Experiment with different amine bases to find the optimal balance.

Q4: My reaction seems to stall and remains incomplete even after an extended time. How can I drive it to completion?

A4: Incomplete conversion can be due to several factors, including insufficient activation energy, catalyst deactivation, or unfavorable equilibrium.

Optimization Strategies:

  • Increase Temperature Modestly: A small, controlled increase in temperature can sometimes provide the necessary energy to overcome the activation barrier for the final cyclization and aromatization steps.

  • Microwave-Assisted Synthesis: This is a highly effective method for accelerating the Gewald reaction.[7] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields, especially for less reactive substrates.[8][14]

  • Catalyst Loading: Ensure an adequate amount of base is used. While some modern protocols use catalytic amounts[4][15], traditional Gewald reactions often require stoichiometric quantities of an amine base.

Troubleshooting_Flowchart Start Low or No Yield Check_Knoevenagel Run control reaction (no sulfur). Does intermediate form? Start->Check_Knoevenagel Byproducts Byproducts Observed? (e.g., Dimer) Start->Byproducts Optimize_Condensation Optimize Base, Temp, & Purity for Knoevenagel Step Check_Knoevenagel->Optimize_Condensation No Check_Cyclization Intermediate forms, but no final product. Check_Knoevenagel->Check_Cyclization Yes Optimize_Condensation->Start Optimize_Cyclization Consider Microwave Synthesis. Check Sulfur Quality. Adjust Temperature. Check_Cyclization->Optimize_Cyclization Success Yield Improved Optimize_Cyclization->Success Adjust_Conditions Adjust reagent addition rate. Screen different solvents/bases to minimize side reactions. Byproducts->Adjust_Conditions Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low yields.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination? A1: There is no single "best" combination, as the ideal choice is substrate-dependent. However, a common and effective starting point is Morpholine in Ethanol .[11] Morpholine is a secondary amine that is basic enough to facilitate the condensation without promoting excessive side reactions. Ethanol is a polar protic solvent that is effective at solvating the reagents and intermediates. Other common systems include piperidine or triethylamine in solvents like methanol or DMF.[16]

Q2: How important is the physical form of the elemental sulfur? A2: Very important. It is highly recommended to use finely powdered elemental sulfur (often called "flowers of sulfur").[16] The smaller particle size ensures a larger surface area, which improves its dispersion and reactivity in the reaction mixture.

Q3: Can this reaction be run with only a catalytic amount of base? A3: Yes. While classic Gewald protocols often use stoichiometric amounts of an amine, recent advancements have demonstrated the feasibility of using truly catalytic amounts of base.[4] This is often achieved under solvent-free mechanochemical conditions[15] or by using specialized catalyst systems like piperidinium borate, which acts as a conjugate acid-base pair.[4] These methods are greener and can simplify purification.

Q4: How should I purify the final product? A4: The purification strategy depends on the nature of the crude product. After an aqueous workup to remove the base and any water-soluble salts, the crude product may be an oil or a solid.

  • Crystallization: If the crude product is a solid or can be induced to crystallize from the crude oil, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) is the preferred method for obtaining high-purity material.

  • Column Chromatography: If crystallization is not effective, purification by silica gel column chromatography is a reliable alternative. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

Section 4: Optimized Experimental Protocols

Protocol 1: Conventional Heating Method

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-oxopentanoate (1.0 equiv.), 2-(2-chlorobenzoyl)acetonitrile (1.0 equiv.), and finely powdered elemental sulfur (1.2 equiv.).

  • Solvent and Catalyst Addition: Add ethanol (to achieve a concentration of approx. 0.5 M) followed by the dropwise addition of morpholine (1.5 equiv.).[10][11]

  • Reaction: Stir the mixture and heat to 50-60°C. Monitor the reaction progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via recrystallization from ethanol or by silica gel chromatography.

Protocol 2: Microwave-Assisted Method

  • Preparation: In a microwave-safe reaction vessel, combine methyl 5-oxopentanoate (1.0 equiv.), 2-(2-chlorobenzoyl)acetonitrile (1.0 equiv.), elemental sulfur (1.2 equiv.), and a catalytic amount of piperidine (0.2 equiv.).[10]

  • Solvent: Add a minimal amount of a high-boiling solvent like DMF or use solvent-free conditions if possible.

  • Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 5-20 minutes. Caution: Ensure the pressure and temperature limits of the equipment are not exceeded.

  • Workup and Purification: Follow the same workup and purification steps as described in the conventional protocol.

Section 5: Summary of Reaction Parameter Effects

ParameterConditionExpected Outcome on Yield/PurityRationale & Key Considerations
Base Morpholine / PiperidineGood to Excellent Secondary amines are generally optimal; they are strong enough to catalyze the Knoevenagel but not so strong as to cause excessive side reactions.[11]
Triethylamine (Et₃N)Moderate to Good A non-nucleophilic tertiary amine. Can be effective but sometimes less efficient for the initial condensation step compared to secondary amines.
Solvent Ethanol / MethanolGood Polar protic solvents are excellent for solvating reagents and are standard for this reaction.[16]
DMF / DMSOGood to Excellent Polar aprotic solvents can increase reaction rates due to their high boiling points and ability to solvate intermediates, but can make workup more difficult.
Temperature Room TemperatureLow to Moderate May be insufficient to drive the reaction to completion, especially the Knoevenagel step.
40 - 60 °COptimal Generally provides a good balance between reaction rate and minimizing side reactions like polymerization.[10]
> 80 °CPoor Purity High risk of forming tarry byproducts and polymerization, leading to low isolated yields.[12]
Method Conventional HeatingGood Reliable and well-established, but can require long reaction times (4-24 hours).
Microwave IrradiationExcellent Significantly accelerates the reaction, often leading to higher yields and cleaner reaction profiles in minutes.[7][14]

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • El-Sayed, N. N., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • El-Sayed, N. N., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3-33. [Link]

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  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

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  • Khosravi, I. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. [Link]

  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Dimerization vs. cyclization. ARKIVOC, 2010(i), 217. [Link]

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. ChemBK. [Link]

  • Fun, H.-K., et al. (2012). 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. Acta Crystallographica Section E. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Scribd. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. IJPBS. [Link]

  • Shearouse, W. C., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(11), 18453-18462. [Link]

  • Semantic Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Semantic Scholar. [Link]

  • Wiley Online Library. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Archiv der Pharmazie. [Link]

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Common side products in "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Amino-3-aroylthiophenes

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of polysubstituted 2-aminothiophenes, with a specific focus on "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" and its analogs. As a crucial intermediate in the synthesis of pharmaceutical agents like Clopidogrel, achieving high purity and yield is paramount. This document provides in-depth troubleshooting strategies, mechanistic insights, and validated protocols to navigate the common challenges and side reactions encountered during its synthesis, which is typically accomplished via the Gewald reaction.

Section 1: Mechanistic Overview: The Gewald Reaction Pathway and Its Pitfalls

The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald three-component reaction.[1][2][3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur, catalyzed by a base.[2][3] The reaction proceeds through a well-elucidated pathway, but each step presents an opportunity for competing side reactions.

The primary mechanism involves three key stages:

  • Knoevenagel-Cope Condensation: The ketone and the active methylene nitrile condense to form an α,β-unsaturated nitrile intermediate.[2][4][5] This step is base-catalyzed and reversible.

  • Sulfur Addition: Elemental sulfur (typically S₈) adds to the α-carbon of the unsaturated nitrile. The exact mechanism of sulfur ring-opening and addition is complex and can involve polysulfide intermediates.[4][5][6]

  • Cyclization & Aromatization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[2][6]

Gewald_Reaction_Pathway Start Ketone + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Start->Intermediate Knoevenagel-Cope Condensation Base Base (e.g., Morpholine) Base->Start Adduct Sulfur Adduct Intermediate->Adduct Sulfur Addition + Cyclization Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate Product 2-Aminothiophene Adduct->Product Tautomerization

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

While elegant, this pathway is prone to deviations that lead to significant impurities. Understanding these alternative routes is the first step in troubleshooting and optimization.

Side_Product_Formation Main_Start Knoevenagel Intermediate Main_Product Desired 2-Aminothiophene Main_Start->Main_Product Desired Cyclization (with Sulfur) Side_Dimer Dimerization Product Main_Start->Side_Dimer Intermolecular Self-Condensation Side_Polymer Polymeric Tar Main_Start->Side_Polymer High Temperature Side_Unreacted Unreacted Starting Materials Side_Polysulfide Polysulfide Impurities Main_Product->Side_Polysulfide Incomplete Reaction or Excess Sulfur

Caption: Competing pathways leading to common side products.

Section 2: Troubleshooting Guide

This section addresses common experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and TLC/LC-MS analysis shows primarily unreacted starting materials. What is the likely cause?

A: This strongly indicates an inefficient Knoevenagel-Cope condensation, the crucial first step of the synthesis. Without the formation of the α,β-unsaturated nitrile intermediate, the subsequent cyclization with sulfur cannot occur.

  • Causality & Solution:

    • Base Selection and Strength: The base is catalytic for this step. For less reactive ketones, common tertiary amines like triethylamine may be insufficient. Consider screening more effective secondary amine bases like piperidine or morpholine, which are known to facilitate this condensation more efficiently.[7][8]

    • Water Inhibition: The condensation reaction produces one equivalent of water. In many solvent systems, this water can inhibit the reaction equilibrium.[8] For stubborn reactions, employing a Dean-Stark apparatus to azeotropically remove water or adding a chemical dehydrating agent can significantly improve conversion.

    • Steric Hindrance: If your ketone substrate is sterically hindered, the one-pot procedure is often inefficient.[7] A more robust, two-step approach is recommended: first, perform and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate second step, react the purified intermediate with sulfur and base.[7][8]

Q: The Knoevenagel condensation appears successful, but the final product yield is still poor. What should I investigate next?

A: If the intermediate is forming, the bottleneck lies in the sulfur addition and cyclization stage.

  • Causality & Solution:

    • Sulfur Solubility and Reactivity: Elemental sulfur has poor solubility in many organic solvents.[8] To enhance its reactivity, use a polar solvent such as ethanol, methanol, or DMF. Gentle heating of the reaction mixture to 40-60°C can also improve sulfur's solubility and reaction rate.[8]

    • Caution on Temperature: Be warned that excessive heat can promote polymerization and the formation of tarry polysulfides, drastically reducing yield and complicating purification.[7] Precise temperature control is critical.

    • Microwave-Assisted Synthesis: For particularly challenging substrates, microwave irradiation has been demonstrated to improve yields and dramatically reduce reaction times by efficiently promoting both the condensation and cyclization steps.[7][8]

Troubleshooting_Low_Yield Start Low or No Yield Check_Knoevenagel Check Knoevenagel-Cope Condensation (TLC/LC-MS) Start->Check_Knoevenagel Condensation_OK Condensation Successful? Check_Knoevenagel->Condensation_OK Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal - Two-Step for Hindered Ketones Condensation_OK->Optimize_Condensation No Check_Cyclization Check Sulfur Addition & Cyclization Condensation_OK->Check_Cyclization Yes Optimize_Cyclization Optimize Cyclization: - Polar Solvent (DMF, EtOH) - Gentle Heat (40-60°C) - Consider Microwave Check_Cyclization->Optimize_Cyclization

Caption: Troubleshooting workflow for low product yield in Gewald synthesis.
Issue 2: Significant Impurities and Purification Challenges

Q: My reaction mixture turned dark brown and tarry, making product isolation nearly impossible. What happened?

A: This is a classic sign of polymerization and/or the formation of complex polysulfides.[7]

  • Causality & Solution:

    • Excessive Temperature: This is the most common cause. High temperatures accelerate undesired polymerization of starting materials or intermediates. Maintain strict temperature control, ideally below 60°C unless optimization studies suggest otherwise.

    • Impure Reagents: Impurities in the starting materials can act as catalysts for these side reactions.[7] Always use reagents of high purity.

    • Mitigation: Once formed, these tarry materials are difficult to remove. The best strategy is prevention through temperature control. During workup, you may be able to remove some of the tar by triturating the crude mixture with a non-polar solvent like hexane, in which the desired product is hopefully less soluble.

Q: I've isolated a major byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

A: Dimerization is a frequent competing reaction where two molecules of the Knoevenagel intermediate react with each other.[7]

  • Causality & Solution:

    • Reaction Kinetics: The dimerization is often highly sensitive to temperature and concentration. A systematic temperature screen can help identify an optimal range that favors the desired intramolecular cyclization over the intermolecular dimerization.[7]

    • Rate of Addition: Slow, controlled addition of reagents, particularly the base, can sometimes maintain a low instantaneous concentration of the reactive intermediate, thus disfavoring the bimolecular dimerization pathway.[7]

    • Solvent Effects: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents (e.g., comparing ethanol, DMF, and THF) may reveal conditions that suppress dimer formation.[7]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should look for when synthesizing 2-Amino-3-aroylthiophenes?

A1: The most prevalent impurities are summarized below.

Impurity/Side ProductLikely CauseIdentificationMitigation Strategy
Unreacted Starting Materials Incomplete reaction; inefficient catalysis.[7][8]TLC, LC-MS, NMROptimize base, temperature, and reaction time.
Knoevenagel Intermediate Slow or incomplete cyclization step.[8]TLC, LC-MSEnsure sufficient sulfur and optimal conditions for cyclization.
Dimer of Intermediate Competing intermolecular reaction.[7]LC-MS (Mass = 2x Intermediate)Optimize temperature, slow reagent addition, change solvent.
Polymeric Tars/Polysulfides Excessively high reaction temperature.[7]Visual (dark tar), insoluble materialStrict temperature control; use pure reagents.
Oxidized Thiophene Air exposure during workup or storage.LC-MS (Mass = Product + 16)Work under inert atmosphere; use degassed solvents.

Q2: What is the recommended general purification protocol for the target compound?

A2: A multi-step approach is typically most effective.

  • Initial Filtration: After cooling the reaction mixture, unreacted elemental sulfur and some polymeric materials can often be removed by simple filtration. If the product precipitates, it can be collected this way.[8]

  • Solvent Wash/Trituration: Wash the crude solid with a cold solvent like ethanol or isopropanol to remove more soluble impurities.

  • Recrystallization: This is often the most powerful technique for achieving high purity. Common solvent systems include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Column Chromatography: For very challenging separations or to remove trace impurities, silica gel column chromatography is the final option. A gradient of ethyl acetate in hexane is a typical starting point for the eluent system.

Q3: How critical is the stoichiometry of the reagents?

A3: It is very critical. While the base is catalytic, the three main components (ketone, nitrile, sulfur) should be used in near-equimolar amounts. An excess of any one reagent can promote side reactions. For example, excess ketone or nitrile can lead to unreacted starting material contamination, while excess sulfur can increase the formation of polysulfides. Always use accurately measured, high-purity reagents.[8]

Section 4: References

  • BenchChem. (2025). Common side reactions in the Gewald synthesis of aminothiophenes.

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.

  • BenchChem. (2025). Overcoming competing elimination reactions in thiophene compound synthesis.

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.

  • Cayman Chemical. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene.

  • Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene.

  • ChemBK. (2024). 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene.

  • CymitQuimica. (n.d.). 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction.

  • Wikipedia. (n.d.). Gewald reaction.

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.

  • New Jersey Institute of Technology. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • J&K Scientific LLC. (2025). Gewald Reaction.

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

  • NIH. (n.d.). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity.

Sources

Technical Support Center: Synthesis of 2,3,5-Trisubstituted Thiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-trisubstituted thiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in the synthesis of these valuable heterocyclic scaffolds. Thiophene derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to complex purification issues.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer validated protocols to overcome them.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection of synthetic routes and general reaction setup.

Q1: I need to synthesize a 2,3,5-trisubstituted thiophene. Which synthetic method should I choose?

A1: The optimal method depends entirely on the desired substitution pattern and the availability of starting materials. Here is a comparative summary of common strategies:

Synthetic RouteTypical Substitution PatternAdvantagesCommon Challenges
Gewald Aminothiophene Synthesis 2-Amino, 3-Cyano/Ester, 5-Alkyl/ArylMulticomponent, high atom economy, readily available starting materials.[4][5][6]Polymerization, formation of tar, sensitivity to temperature.[7]
Fiesselmann Thiophene Synthesis 2-Carboxylic acid, 3-HydroxyGood for building highly functionalized cores.[8][9][10]Requires specific acetylenic esters, potential for side reactions.[11]
Paal-Knorr Thiophene Synthesis 2,5-Disubstituted (from 1,4-dicarbonyls)Versatile for alkyl and aryl groups at C2 and C5.[12][13]Requires access to 1,4-dicarbonyl precursors; harsh sulfurizing agents (P₄S₁₀) can lead to side products like furans.[11][12]
Suzuki/Cross-Coupling on a Thiophene Core Highly versatileExcellent for late-stage functionalization, broad substrate scope.Protodeboronation of thiophene boronic acids, catalyst poisoning by sulfur.[14][15]

Your choice should be guided by the substituents you need to install. For a 2-aminothiophene, the Gewald reaction is the most direct route.[5][16] For late-stage diversification of a pre-existing thiophene, cross-coupling reactions are superior.

Q2: My reaction mixture is turning dark brown or black, and I'm having trouble isolating my product. What is the general cause?

A2: Dark, tarry reaction mixtures, especially in sulfur-based syntheses like the Gewald reaction, are often indicative of polymerization or the formation of complex polysulfides.[7] This is typically caused by:

  • Excessive Heat: Many thiophene syntheses are exothermic. Uncontrolled temperature can accelerate side reactions.

  • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the sulfur source or base, can lead to undesired pathways.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially at elevated temperatures, can lead to product degradation and polymerization.

General Solution: Implement strict temperature control using an ice bath during initial additions. Optimize reaction time by monitoring with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 2: Troubleshooting Low Yields by Synthetic Method

This section provides specific advice for common synthetic routes leading to 2,3,5-trisubstituted thiophenes.

Workflow: Diagnosing Low Product Yield

Use this decision tree to systematically troubleshoot low-yield reactions.

low_yield_troubleshooting start Low or No Product Yield check_sm Verify Starting Material Purity & Integrity (NMR, GC-MS) start->check_sm check_reagents Check Reagents (Base activity, Solvent dryness, Catalyst integrity) check_sm->check_reagents Materials OK optimize Systematic Optimization Required check_sm->optimize Impurity Found check_conditions Review Reaction Conditions (Temperature, Stoichiometry, Time) check_reagents->check_conditions Reagents OK check_reagents->optimize Reagent Issue check_conditions->optimize Conditions OK, Persistent Low Yield success Yield Improved check_conditions->success Obvious Error Found & Corrected gewald_protocol cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. To a round-bottom flask, add ketone (1.0 eq.), α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol. B 2. Cool the mixture in an ice bath. A->B C 3. Add morpholine (1.5 eq.) dropwise over 15 min, keeping internal temp < 40°C. B->C D 4. After addition, warm to 50-60°C and stir. C->D E 5. Monitor reaction by TLC until starting materials are consumed (typically 2-4 h). D->E F 6. Cool to RT and pour into ice-water. E->F G 7. Collect the precipitated solid by filtration. F->G H 8. Wash the solid with cold water and ethanol. G->H I 9. Recrystallize from ethanol or purify by column chromatography. H->I

Sources

Technical Support Center: Optimizing the Synthesis of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester, a key intermediate in the development of various pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Overall Yield

Q: My overall yield for the multi-step synthesis is consistently low. What are the most critical steps to investigate?

A: Low overall yield in a multi-step synthesis is a common challenge. The synthesis of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester typically proceeds through two key stages: the formation of the substituted 2-aminothiophene ring, often via a Gewald reaction, followed by a Friedel-Crafts acylation. Each stage has potential pitfalls.

  • Gewald Reaction Stage: The Gewald reaction is a multi-component reaction that forms the 2-aminothiophene core.[1][2] Incomplete reaction or the formation of side products are frequent causes of low yield. A dark brown or tarry reaction mixture often indicates polymerization or the formation of complex polysulfides, which can be triggered by excessively high reaction temperatures.[3]

  • Friedel-Crafts Acylation Stage: This step introduces the 2-chlorobenzoyl group onto the thiophene ring. The regioselectivity of this reaction is crucial; acylation should preferentially occur at the C5 position. Attack at other positions will lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. The stability of the thiophene ring under acidic conditions is also a factor, as strong acids can lead to degradation.[4][5]

To pinpoint the issue, it is recommended to analyze the crude product of each step by techniques such as TLC, LC-MS, or ¹H NMR to identify the point of yield loss.

Problem 2: Impurity Formation During Gewald Reaction

Q: I am observing significant byproducts in my Gewald reaction, leading to a difficult purification process. What are the likely impurities and how can I minimize them?

A: The Gewald reaction, while powerful, can be prone to side reactions if not properly controlled. Common side products include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a frequent side reaction where the initial Knoevenagel condensation product self-condenses.[3]

  • Formation of Polysulfides: These can result in dark, tarry mixtures that are difficult to work with.[3]

  • Unreacted Starting Materials: Incomplete reactions can leave behind the starting carbonyl compound, active methylene nitrile, or the Knoevenagel intermediate.[3]

Mitigation Strategies:

ParameterRecommendationRationale
Temperature Maintain strict temperature control, avoiding excessive heat.High temperatures can promote polymerization and polysulfide formation.[3]
Base Selection Use a suitable base such as a secondary amine (e.g., morpholine or diethylamine).The base catalyzes both the initial Knoevenagel condensation and the subsequent cyclization.
Reaction Time Monitor the reaction progress by TLC to determine the optimal reaction time.Prolonged reaction times can lead to increased byproduct formation.
Purity of Reagents Ensure all starting materials are of high purity.Impurities can catalyze unwanted side reactions.

A two-step procedure, where the α,β-unsaturated nitrile is first isolated and purified before reacting with sulfur and base, can sometimes be more effective for challenging substrates.[3]

Experimental Protocol: Optimized Gewald Reaction

  • To a stirred solution of the appropriate ketone/aldehyde and α-cyanoester in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a secondary amine base (e.g., morpholine).

  • Stir the mixture at room temperature and monitor the formation of the Knoevenagel condensation product by TLC.

  • Once the initial condensation is complete, add elemental sulfur to the reaction mixture.

  • Gently heat the reaction to a temperature typically between 40-60°C. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene.

Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation

Q: My Friedel-Crafts acylation is producing a mixture of isomers. How can I improve the regioselectivity for acylation at the desired position?

A: Friedel-Crafts acylation of thiophene and its derivatives typically shows a high preference for substitution at the 2- and 5-positions.[6][7] This is due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at these positions, which can be represented by more resonance structures.[6][7]

To favor acylation at the 5-position of the 2-aminothiophene ring, consider the following:

  • Lewis Acid Choice: The choice and stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) are critical.[8] Using a milder Lewis acid or optimizing the molar ratio can sometimes improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance regioselectivity by favoring the kinetically controlled product.

  • Solvent: The solvent can influence the reactivity of the electrophile and the stability of the intermediates. Non-polar solvents are generally preferred.

Troubleshooting Flowchart for Friedel-Crafts Acylation

start Low Regioselectivity in Friedel-Crafts Acylation check_lewis Check Lewis Acid and Stoichiometry start->check_lewis adjust_temp Lower Reaction Temperature check_lewis->adjust_temp If still poor optimize_solvent Optimize Solvent adjust_temp->optimize_solvent If still poor result Improved Regioselectivity optimize_solvent->result

Caption: Troubleshooting workflow for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amino group on the thiophene ring during the Friedel-Crafts acylation?

The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. However, under the acidic conditions of the Friedel-Crafts reaction, the amino group will be protonated to form an ammonium salt. This protonated group is strongly deactivating, which can hinder the reaction. It is often necessary to protect the amino group (e.g., through acylation) before carrying out the Friedel-Crafts reaction. The protecting group can then be removed in a subsequent step.

Q2: Are there alternative methods to the Gewald reaction for synthesizing the 2-aminothiophene core?

Yes, while the Gewald reaction is a versatile and widely used method, other synthetic routes to 2-aminothiophenes exist.[2] These can include variations of the Thorpe-Ziegler reaction or other cyclization strategies.[9] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

Q3: What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?

A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of products and impurities. A suitable method would employ a C18 column with a gradient elution using a mobile phase of acetonitrile and water.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product's identity and purity. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the propanoic acid methyl ester group, and the amino group.

Q4: Can microwave irradiation be used to improve the reaction conditions?

Microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to reduced reaction times and improved yields, particularly for challenging substrates.[1][10] The use of microwave heating can also be explored for the Friedel-Crafts acylation, but careful optimization is required to avoid decomposition.

Q5: My final product is difficult to purify by recrystallization. What other purification techniques can I use?

If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the desired product from impurities. The choice of eluent polarity should be optimized based on TLC analysis.

References

  • Benchchem. (n.d.). Stability issues of 2-Acetylthiophene in acidic or basic media.
  • Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Valadon, P., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(10), 1858-1866.
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Kanhere, A. A., et al. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Retrieved from [Link]

  • Quora. (2017). What is the acidity order of thiophene pyrrole and furan? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Google Patents. (1949). Acylation of thiophene.
  • Castanedo, G. A., et al. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(40), 7033-7036.
  • Temburnikar, K. W., et al. (2014). Antiproliferative Activities of Halogenated Thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2113-2122.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Reddit. (2024). Why is thiophene stable to acid? Retrieved from [Link]

  • Lin, S., et al. (2015). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Journal of Medicinal Chemistry, 58(15), 5785-5799.
  • PubMed. (2010). Thienopyrimidines as β3-adrenoceptor agonists: hit-to-lead optimization. Retrieved from [Link]

  • R Discovery. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]

  • Taylor & Francis Online. (2025). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]

  • PubMed. (2022). Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. Retrieved from [Link]

  • ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • ResearchGate. (2013). An Improvement to the Preparation of Prasugrel Hydrochloride (I). Retrieved from [Link]

  • Google Patents. (2012). An improved process for the preparation of prasugrel hydrochloride and its intermediates.
  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Google Patents. (2008). The preparation method of p-aminobenzoic acid.
  • PubMed. (2012). Synthesis and biological evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes. effect of the 5-modification on allosteric enhancer activity at the A1 adenosine receptor. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of 5-Amino-4-(4-aryl-2-thiazolyl)-2,3-Dihydro-2-Pyrrolones. Retrieved from [Link]

  • Googleapis.com. (n.d.). United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Google Patents. (1997). Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives.
  • CDC. (2003). CAPTAN and THIOPHANATE-METHYL 9205 on Dermal Patch. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile thiophene intermediate. Here, we address common issues encountered during its isolation and purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and solubility properties of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene?

A1: While specific data for the 5-(2-carbomethoxyethyl) derivative is not extensively published, we can infer properties from its close analog, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. It is expected to be a crystalline solid, likely with a yellow to brownish hue.[1][2] Its solubility profile is anticipated to be similar to related compounds, showing good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in alcohols like ethanol and methanol.[3][4] It is expected to be poorly soluble in non-polar solvents and water.[4]

Solubility Profile of a Close Analog

SolventSolubilityReference
DMF~10 mg/mL[3][4]
DMSO~5-100 mg/mL[3][4][5]
Ethanol~10 mg/mL[3][4]
PBS (pH 7.2)Insoluble[3][4]

Q2: What are the primary stability concerns for this molecule during purification?

A2: The aminothiophene core can be sensitive to strong acids and prolonged exposure to heat. The amino group is a potential site for oxidation, which can lead to coloration of the product. The carbomethoxyethyl group introduces an ester functionality, which is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Therefore, it is crucial to maintain neutral or mildly acidic/basic conditions and to use the lowest effective temperatures during purification steps like solvent evaporation.

Q3: What common impurities should I expect from the synthesis of this compound?

A3: The synthesis of 2-aminothiophenes often proceeds via the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the target molecule, likely starting materials would be methyl 4-oxohexanoate, 2-chloro-2-cyanoacetophenone, and sulfur.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual amounts of the ketone, nitrile, or elemental sulfur.

  • Side-Products: Self-condensation products of the starting materials or incompletely cyclized intermediates.

  • Elemental Sulfur: A common impurity from Gewald syntheses, often requiring specific removal techniques.

  • Hydrolysis Product: 2-Amino-3-(2-chlorobenzoyl)-5-(2-carboxyethyl)thiophene, if the ester group is cleaved during workup or purification.

Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Problem 1: My crude product is a dark, oily residue that is difficult to handle.

Cause: This is often due to the presence of unreacted starting materials, low molecular weight side-products, and residual elemental sulfur, which can act as a eutectic mixture, depressing the melting point of the crude product.

Solution Workflow:

G start Crude Oily Product trituration Trituration with Non-Polar Solvent (e.g., Hexane or Diethyl Ether) start->trituration filtration Filtration trituration->filtration Stir vigorously, sonicate if necessary solid_product Solid Crude Product filtration->solid_product Collect solid liquid_impurities Liquid (Soluble Impurities) filtration->liquid_impurities Discard filtrate next_step Proceed to Chromatography or Recrystallization solid_product->next_step

Caption: Workflow for solidifying an oily crude product.

Step-by-Step Protocol for Trituration:

  • Place the oily crude product in a flask.

  • Add a minimal amount of a non-polar solvent in which the product is poorly soluble (e.g., hexane, heptane, or diethyl ether).

  • Stir the mixture vigorously with a spatula or magnetic stirrer. Sonication can be beneficial to induce crystallization.

  • Continue stirring until a solid precipitate forms.

  • Collect the solid by vacuum filtration, washing with a small amount of the cold non-polar solvent.

  • Dry the solid under vacuum. This material is now more suitable for further purification.

Problem 2: Column chromatography yields are low, or the product co-elutes with a yellow impurity.

Cause: Improper choice of stationary or mobile phase can lead to poor separation. The yellow impurity is often unreacted starting material or a closely related side-product. The polar amino group can cause tailing on silica gel.

Solution: Optimized Flash Column Chromatography

A patent for a structurally similar compound successfully employed silica gel chromatography with ethyl acetate, suggesting a polar solvent system is effective.[6]

Recommended Parameters:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh). To mitigate tailing, silica gel can be pre-treated with a solvent system containing a small amount of a weak base like triethylamine (e.g., eluent containing 0.5% TEA).

  • Mobile Phase (Eluent): A gradient system of heptane and ethyl acetate is a good starting point.

    • Initial Elution: Start with a low polarity mixture (e.g., 95:5 Heptane:Ethyl Acetate) to elute non-polar impurities like elemental sulfur.

    • Gradient: Gradually increase the polarity (e.g., to 70:30 Heptane:Ethyl Acetate) to elute the product.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation.[7] A suitable TLC stain for this compound would be potassium permanganate or UV light.

G workflow Start: Dissolve Crude in Minimal DCM Slurry with Silica Gel Load onto Column Elute with Heptane (Fraction 1: Sulfur) Gradient to 10-30% EtOAc in Heptane Collect Product Fractions (Monitor by TLC) Combine Pure Fractions & Evaporate

Caption: Step-by-step column chromatography workflow.

Problem 3: The product fails to crystallize or oils out during recrystallization.

Cause: The chosen solvent may be too good a solvent for the compound, or the solution is supersaturated with impurities that inhibit crystal lattice formation. The presence of water can also sometimes hinder crystallization.

Solution: Systematic Recrystallization Solvent Screening

For aminothiophene derivatives, alcohols or mixtures of a polar solvent with a non-polar anti-solvent are often effective.[8]

Step-by-Step Recrystallization Protocol (Example with Isopropanol):

  • Place the crude, solid material in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot isopropanol to dissolve the solid completely. The solution should be near saturation.

  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.[9]

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Dry the crystals under vacuum.

Recrystallization Solvent Selection Guide

Solvent SystemRationale
Isopropanol or EthanolGood balance of polarity to dissolve the compound when hot but not when cold.
Ethyl Acetate / HeptaneDissolve in a minimal amount of hot ethyl acetate, then slowly add heptane as an anti-solvent until turbidity is observed. Reheat to clarify and cool slowly.
Dichloromethane / HexaneSimilar to the above, for compounds that are highly soluble in chlorinated solvents.

Final Purity Assessment

After purification, it is essential to assess the purity of the final product. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): To check for the presence of any remaining impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

By understanding the chemical nature of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene and systematically applying these troubleshooting strategies, researchers can overcome common purification hurdles and obtain high-purity material for their downstream applications.

References

  • 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. Cayman Chemical.

  • Synthesis of 2-amino-3-(2-chlorobenzoyl)-5-(2,3-dihydroxy-n-propyl)-thiophene. Google Patents.

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. ChemBK.

  • 5-ethylthiophene (2-Amino-3-o-chlorobenzoyl-5-ethylthiophenefandachem). MedChemExpress.

  • 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene - Product Data Sheet. MedChemExpress.

  • 50508-60-6 | 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. ChemScene.

  • 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. CymitQuimica.

  • 50508-60-6(2-Amino-3-o-chlorobenzoyl-5-ethylthiophene) Product Description. ChemicalBook.

  • Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E). National Institutes of Health.

  • 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene. Jiangxi Zhongding Biotechnology Co., Ltd.

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. PubMed Central.

  • CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.

  • An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. PubMed.

  • CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene). Google Patents.

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central.

  • Thin Layer Chromatography | Biochemistry II (Practical) | BIO506P_Topic008. YouTube. e5k)

Sources

Technical Support Center: Stability of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-aminothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive compounds. Here, we address common stability issues encountered during synthesis, purification, storage, and handling, providing not just solutions but the underlying chemical reasoning to empower your experimental choices.

Section 1: Troubleshooting Stability During Synthesis (Gewald Reaction)

The Gewald reaction is a cornerstone for synthesizing polysubstituted 2-aminothiophenes, but it is not without its challenges.[1][2][3] Instability often originates from the reaction conditions themselves.

FAQ 1: My Gewald reaction mixture has turned dark brown and tarry. What is the likely cause and how can I fix it?

Answer: A dark, tarry reaction mixture is a classic sign of competing side reactions, primarily polymerization and the formation of complex polysulfides.[4]

  • Causality: This degradation is typically caused by excessive reaction temperatures. High heat can promote the polymerization of starting materials or intermediates, leading to insoluble, high-molecular-weight byproducts.[4] Impurities in the starting ketone, nitrile, or sulfur can also catalyze these unwanted pathways.

  • Troubleshooting Steps:

    • Temperature Control: This is the most critical parameter. Systematically screen temperatures to find the optimal range for your specific substrates. Avoid aggressive heating.

    • Reagent Purity: Ensure all starting materials are of high purity. Recrystallize or distill them if necessary.

    • Rate of Addition: Slow, controlled addition of reagents can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.[4]

    • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates. Common solvents include ethanol, methanol, and DMF.[2]

FAQ 2: My yield is disappointingly low. What are the common pitfalls in the Gewald synthesis?

Answer: Low yields often trace back to an inefficient initial Knoevenagel condensation, the first step of the reaction mechanism.[1][4]

  • Causality: The Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile is base-catalyzed.[1] If this equilibrium does not favor the condensed intermediate, the subsequent steps cannot proceed efficiently. The choice of base is critical and substrate-dependent.[4]

  • Troubleshooting Workflow:

    Gewald_Troubleshooting Start Low Yield Observed Check_Knoevenagel Monitor Knoevenagel Condensation (TLC/GC-MS) Start->Check_Knoevenagel Condensation_OK Condensation Successful? Check_Knoevenagel->Condensation_OK Optimize_Base Optimize Base: - Stronger Base (e.g., Piperidine) - Different Class (e.g., Morpholine) Condensation_OK->Optimize_Base No Check_Sulfur_Addition Issue is with Sulfur Addition or Cyclization Condensation_OK->Check_Sulfur_Addition Yes Two_Step Consider Two-Step Procedure: 1. Isolate Knoevenagel product 2. React with S and base Optimize_Base->Two_Step If hindered substrate Optimize_Temp Optimize Temperature (Avoids polysulfide/polymer formation) Check_Sulfur_Addition->Optimize_Temp Purification_Loss Check Workup & Purification for Product Loss Optimize_Temp->Purification_Loss

    Caption: Troubleshooting workflow for low yields in the Gewald reaction.

  • Expert Insight: For sterically hindered ketones, a one-pot Gewald synthesis is often inefficient. A two-step procedure, where the α,β-unsaturated nitrile intermediate is isolated and purified before reacting it with sulfur and base, can significantly improve yields.[4]

Section 2: Post-Synthesis Handling and Purification

The instability of 2-aminothiophenes is most apparent after synthesis. The free amine group makes the aromatic ring highly electron-rich and susceptible to degradation.

FAQ 3: My purified 2-aminothiophene derivative darkens in color (e.g., to yellow, brown, or black) upon standing, even as a solid. Why?

Answer: This discoloration is a clear indicator of degradation, primarily through oxidation and subsequent polymerization.

  • Causality: The 2-amino group activates the thiophene ring towards electrophilic attack. Atmospheric oxygen can act as an oxidant, leading to the formation of radical species that can couple and polymerize, creating colored, insoluble materials. This process can be accelerated by exposure to light and trace acid or metal impurities.

  • Preventative Measures:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during concentration and final isolation steps.

    • Minimize Heat: Use minimal heat during solvent removal (rotary evaporation). Avoid prolonged heating.

    • Purification: Rapid and efficient purification is key. Flash column chromatography should be performed promptly after the workup.

Protocol: Purification of an Air-Sensitive 2-Aminothiophene Derivative

This protocol provides a self-validating system for purifying derivatives that show signs of discoloration.

Objective: To purify a crude 2-aminothiophene derivative while minimizing exposure to atmospheric oxygen.

Materials:

  • Crude 2-aminothiophene product

  • Degassed silica gel (pre-dried in a vacuum oven)

  • Degassed chromatography solvents (e.g., Hexane/Ethyl Acetate)

  • Schlenk flasks or round-bottom flasks with septa

  • Nitrogen or Argon line with manifold

  • Cannula and syringes

Methodology:

  • Solvent Degassing: Sparge the chromatography solvents with Nitrogen or Argon for at least 30 minutes to remove dissolved oxygen.

  • Column Packing: Pack the chromatography column with the degassed silica gel as a slurry in the degassed mobile phase. Maintain a positive pressure of inert gas at the top of the column throughout the process.

  • Sample Loading: Dissolve the crude product in a minimal amount of degassed solvent (e.g., dichloromethane or the mobile phase). Load it onto the column quickly.

  • Elution: Run the column under a slight positive pressure of inert gas. Collect fractions in flasks that have been previously flushed with inert gas.

  • Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product in a pre-weighed Schlenk flask.

  • Solvent Removal: Remove the solvent under reduced pressure (rotary evaporator), ensuring to backfill the flask with inert gas once the solvent is removed and the product is dry.

  • Final Product Handling: Do not leave the purified solid exposed to air. Immediately place it under a high vacuum to remove residual solvent, then backfill with inert gas for storage.

Section 3: Long-Term Storage and Stability

Proper storage is critical to preserving the integrity of 2-aminothiophene derivatives for future experiments.

FAQ 4: What are the optimal long-term storage conditions for 2-aminothiophene derivatives?

Answer: The ideal storage conditions aim to mitigate exposure to air, light, and heat.

  • Causality: As established, oxygen and light can initiate degradation pathways. Heat increases the rate of these decomposition reactions. Many 2-aminothiophene derivatives are also sensitive to strong acids, bases, and oxidizing agents.[5][6]

  • Recommended Storage Conditions Summary:

ParameterRecommended ConditionRationale
Temperature -20°C to 2-8°CReduces the rate of decomposition reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[8]
Container Amber glass vial with a tightly sealed capProtects from light-induced degradation.
State Dry, crystalline solidMinimizes mobility and reactivity compared to an oil or solution.
Incompatibilities Store away from strong oxidizing agents, acids, and bases.[5][6]Avoids catalytic degradation.
Section 4: Characterizing Degradation

If you suspect your sample has degraded, several analytical techniques can help identify the impurities.

FAQ 5: My 2-aminothiophene sample has changed color and its NMR spectrum looks complex. How can I identify the degradation products?

Answer: A combination of chromatographic and spectroscopic methods is ideal for characterizing degradation.

  • Causality: Degradation often leads to a mixture of oligomers/polymers and oxidized species. These products will have distinct spectroscopic signatures.

  • Analytical Workflow:

    Degradation_Analysis Start Suspected Degradation (Color change, poor solubility) TLC 1. TLC Analysis Start->TLC NMR 2. ¹H NMR Spectroscopy TLC->NMR TLC_Desc Look for baseline streaking (polymers) and new spots. TLC->TLC_Desc LCMS 3. LC-MS Analysis NMR->LCMS NMR_Desc Look for broad signals (polymers) and disappearance of sharp aromatic peaks. NMR->NMR_Desc FTIR 4. FTIR Spectroscopy (Optional) LCMS->FTIR LCMS_Desc Identify masses of potential oligomers and oxidized species (M+16, M+32).[9] LCMS->LCMS_Desc FTIR_Desc Look for changes in C=O or N-H bands, indicating oxidation or polymerization.[9][10] FTIR->FTIR_Desc

    Caption: Analytical workflow for characterizing degraded 2-aminothiophene samples.

  • Common Degradation Pathways: The primary degradation routes are oxidation at the sulfur atom (to sulfoxides or sulfones) and oxidative coupling/polymerization initiated at the electron-rich thiophene ring.

References
  • Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds.
  • Reddit. (2021). Storage condition for this chemical? [Online forum post]. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Mol Divers. (2011). The Gewald multicomponent reaction. PubMed. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Retrieved from [Link]

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Technical Support Center: Purification of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this crucial intermediate with the highest degree of purity. The structural integrity and purity of this molecule are paramount as it is a key building block in the synthesis of various pharmaceutical agents, including thienopyridine-class drugs.[1][2]

Understanding the Challenge: The Gewald Synthesis and Its Aftermath

The target compound, a polysubstituted 2-aminothiophene, is commonly synthesized via the Gewald reaction.[3][4] This robust, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[3] While efficient, the Gewald synthesis can lead to a variety of impurities that complicate downstream processing.[5] Understanding the nature of these impurities is the first step toward devising an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark brown, tarry mixture. What is the likely cause and how can I purify it?

A1: A dark, tarry appearance is often indicative of polymerization or the formation of complex polysulfides, which are common side-products in the Gewald synthesis, especially if reaction temperatures were too high.[5] The initial purification step should focus on removing these highly colored, polymeric materials. It is recommended to begin with a trituration or slurry wash using a non-polar solvent like hexanes or diethyl ether to dissolve the desired product while leaving the insoluble polymeric impurities behind. Subsequent column chromatography is typically necessary for complete purification.

Q2: I'm observing unreacted starting materials in my crude product analysis (TLC, HPLC). What's the most efficient way to remove them?

A2: Unreacted starting materials, such as the initial ketone, active methylene nitrile, and elemental sulfur, are common contaminants.[5] An effective strategy involves a multi-step approach. First, a simple filtration of a solution of the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) can remove any remaining elemental sulfur. Subsequently, silica gel column chromatography is highly effective at separating the more polar 2-aminothiophene product from the less polar starting materials.

Q3: My yield is low after purification, and I suspect a byproduct is co-eluting with my product during chromatography. What could it be?

A3: A common byproduct in the Gewald reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[5] This dimer may have a polarity similar to the desired 2-aminothiophene, leading to co-elution. Optimizing your chromatographic conditions is key. Consider using a different solvent system or a gradient elution to improve separation. Analytical techniques like LC-MS can help confirm the presence and mass of the suspected dimeric impurity.

Q4: What is a reliable, general-purpose method for assessing the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for assessing the purity of 2-aminothiophene derivatives.[6][7] A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with a pH modifier like phosphoric acid) typically provides excellent resolution of the main compound from its impurities.[8] For a quantitative assessment without the need for a specific reference standard of the analyte, Quantitative Nuclear Magnetic Resonance (qNMR) is a highly accurate primary method.[6]

Troubleshooting and Purification Protocols

An effective purification strategy often involves a combination of techniques. The following workflow provides a general approach to purifying the crude product from the Gewald synthesis.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing cluster_3 Purity Verification Crude Crude Reaction Mixture Trituration Trituration/Slurry Wash (e.g., Hexanes/Ether) Crude->Trituration Filtration Filtration Trituration->Filtration Crude_Solid Crude Solid Product Filtration->Crude_Solid Chromatography Silica Gel Column Chromatography Crude_Solid->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Combine Combine Pure Fractions & Evaporate Fractions->Combine Semi_Pure Semi-Pure Product Combine->Semi_Pure Recrystallization Recrystallization Semi_Pure->Recrystallization Crystals Filter & Dry Crystals Recrystallization->Crystals Pure_Product High-Purity Product Crystals->Pure_Product Analysis Purity Analysis (HPLC, NMR, MS) Pure_Product->Analysis

Caption: General purification workflow for 2-aminothiophenes.

Protocol 1: Recrystallization for Final Polishing

Recrystallization is an excellent final step to achieve high purity and obtain a crystalline solid, provided a suitable solvent is identified. The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your semi-pure product in ~0.5 mL of various solvents (see table below) at room temperature and then upon heating. A good solvent will dissolve the compound when hot but show crystal formation upon cooling. Common choices for 2-aminothiophene derivatives include ethanol, methanol, and acetonitrile.[9]

  • Dissolution: Place the semi-pure product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excessive solvent, as this will reduce the yield.

  • Decolorization (Optional): If the hot solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try reheating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.

  • No Crystals Form: This can happen if too much solvent was used or if the solution is supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of the pure compound. If necessary, some of the solvent can be evaporated to increase the concentration.

Table 1: Common Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Notes
Ethanol 78 Polar Protic Often a good choice for 2-aminothiophenes.[9]
Methanol 65 Polar Protic Similar to ethanol, but higher solubility for polar compounds.
Isopropanol 82 Polar Protic Can be effective for compounds of intermediate polarity.
Acetonitrile 82 Polar Aprotic Good for moderately polar compounds.
Ethyl Acetate 77 Moderately Polar Often used in a solvent pair with hexanes.

| Toluene | 111 | Non-polar | Useful for less polar compounds. |

Protocol 2: Silica Gel Column Chromatography

This is the primary method for separating the target compound from both more and less polar impurities.

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system (typically a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4.[10] This provides a good starting point for column separation.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (the "mobile phase"). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude or semi-pure product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column (dry loading). Alternatively, the concentrated solution can be carefully pipetted directly onto the column bed (wet loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (flash chromatography) to move the solvent through the column. The separated compounds will travel down the column at different rates.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purity Assessment by HPLC

A standard reverse-phase HPLC method is essential for determining the final purity of the product.[6][7]

Table 2: Example HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 250 mm, 5 µm Standard reverse-phase column for separation of moderately polar organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier improves peak shape for basic compounds like 2-aminothiophenes.[8]
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.[8]
Gradient 30-90% B over 20 min A gradient ensures elution of compounds with a range of polarities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 243 nm Wavelength at which the thiophene chromophore strongly absorbs.[11]

| Injection Vol. | 10 µL | Standard injection volume. |

Data Analysis: Purity is typically calculated using the area normalization method, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[6]

Troubleshooting Purification: A Decision Tree

G start Crude Product Analysis (TLC/HPLC) q1 Multiple Spots/Peaks Present? start->q1 q3 Product is a dark oil/tar? start->q3 a1_yes Perform Silica Gel Chromatography q1->a1_yes Yes a1_no Proceed to Recrystallization for final polishing q1->a1_no No (Mainly one spot) q2 Is the major impurity more or less polar? a2_less Increase polarity of mobile phase to elute product q2->a2_less Less Polar a2_more Use less polar mobile phase to elute impurity first q2->a2_more More Polar a3_yes Start with Trituration (Hexanes/Ether) to remove polymers q3->a3_yes Yes a1_yes->q2 a3_yes->start Re-analyze solid

Caption: Decision tree for troubleshooting purification problems.

By systematically applying these protocols and troubleshooting guides, researchers can confidently navigate the challenges associated with the purification of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, ensuring a high-quality intermediate for successful drug discovery and development programs.

References

  • A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene. (2025). Benchchem.
  • A Comparative Guide to Validating the Purity of Synthesized 3-Thiophenemethanol by HPLC. (2025). Benchchem.
  • Common side reactions in the Gewald synthesis of aminothiophenes. (2025). Benchchem.
  • Liang, Y., et al. (2013). A variant of the classical process consisted of the reaction of ketones 9a–l with malonodinitrile 2a and elemental sulfur S8 in water under sonification... followed by recrystallization from ethanol. Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]

  • Bandichhor, R. et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1):479-488.
  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI. [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). PMC. [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Application. (2003). Agilent. [Link]

  • THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES. (1962). ElectronicsAndBooks. [Link]

  • New Process For Preparation Of Clopidogrel. (2010). Quick Company. [Link]

  • Isolation process for 2-aminothiophenol. (1957).
  • Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. (n.d.). Patsnap Eureka. [Link]

  • Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. PubMed. [Link]

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. (2024). ChemBK. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide. (n.d.).
  • Synthesis of clopidogrel impurity intermediate. (n.d.).
  • Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • The purification process of bisulfate clopidogrel. (n.d.).
  • Different pathways to obtain 2‐aminothiophene derivatives from... (n.d.). ResearchGate. [Link]

  • Method for purifying hydrosulfate clopidogrel. (n.d.).
  • Process of extracting and purifying clopidogrel (molecular form) from test solutions. (n.d.). ResearchGate. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. (2014). PubMed. [Link]

  • Method for crystallization of amino acids. (n.d.).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2018). MDPI. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important intermediate.

I. Introduction to the Synthesis

The target molecule, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, is a polysubstituted 2-aminothiophene. The most direct and widely adopted method for its synthesis is the Gewald aminothiophene synthesis .[1][2] This one-pot, multi-component reaction offers an efficient route by combining a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][3]

The overall transformation for the synthesis of the target molecule is depicted below:

Gewald Synthesis SM1 Methyl 4-oxohexanoate Reaction Gewald Reaction (Base, Solvent, Heat) SM1->Reaction SM2 2-Cyano-1-(2-chlorophenyl)ethan-1-one SM2->Reaction SM3 Elemental Sulfur (S8) SM3->Reaction Product 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene Reaction->Product caption Figure 1. Overall synthetic scheme for the target molecule via the Gewald reaction.

Figure 1. Overall synthetic scheme for the target molecule via the Gewald reaction.

This guide will delve into a detailed experimental protocol, address common challenges encountered during the synthesis, and provide guidance for scaling up the process from the lab to pilot plant or manufacturing scale.

II. Detailed Experimental Protocol (Lab Scale)

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent purity.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-oxohexanoate144.17507.21 g
2-Cyano-1-(2-chlorophenyl)ethan-1-one179.60508.98 g
Elemental Sulfur32.07 (as S)551.76 g
Morpholine87.12606.1 mL
Methanol (anhydrous)--100 mL

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer/temperature probe

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add methyl 4-oxohexanoate (7.21 g, 50 mmol), 2-cyano-1-(2-chlorophenyl)ethan-1-one (8.98 g, 50 mmol), and elemental sulfur (1.76 g, 55 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol to the flask.

  • Base Addition: With gentle stirring, slowly add morpholine (6.1 mL, 60 mmol) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake with cold methanol (2 x 20 mL) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Purification (if required):

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I'm not getting any product. What could be the problem?

A1: Low or no yield in a Gewald reaction can stem from several factors, primarily related to the initial Knoevenagel condensation.[4][5]

  • Inefficient Knoevenagel Condensation: This is the first and most critical step.[4]

    • Base Selection: The choice and amount of base are crucial. While morpholine is a good starting point, for less reactive ketones or to optimize the reaction, screening other bases like piperidine or triethylamine may be beneficial.[5]

    • Water Contamination: The Knoevenagel condensation produces water, which can inhibit the reaction. Ensure you are using anhydrous solvents. For larger scale reactions, using a Dean-Stark trap to remove water azeotropically can improve yields.[4]

  • Starting Material Quality: Ensure the purity of your starting materials. Methyl 4-oxohexanoate and 2-cyano-1-(2-chlorophenyl)ethan-1-one should be of high purity. Impurities can lead to side reactions.

  • Reaction Temperature: The reaction may require a higher temperature or longer reaction time to proceed to completion. Monitor the reaction progress closely.

Troubleshooting_Low_Yield Start Low or No Product Check_SM Verify Starting Material Purity Start->Check_SM Check_Condensation Investigate Knoevenagel Condensation Start->Check_Condensation Check_Reaction_Conditions Optimize Reaction Conditions Start->Check_Reaction_Conditions Solution_Base Screen Different Bases (e.g., Piperidine, Triethylamine) Check_Condensation->Solution_Base Solution_Water Ensure Anhydrous Conditions Check_Condensation->Solution_Water Solution_Temp_Time Increase Temperature or Reaction Time Check_Reaction_Conditions->Solution_Temp_Time caption Figure 2. Decision tree for troubleshooting low yield.

Figure 2. Decision tree for troubleshooting low yield.

Q2: The reaction mixture has turned into a dark, tarry mess. What happened and can I salvage my product?

A2: The formation of a dark, tarry mixture is often indicative of polymerization or the formation of complex polysulfides.[4]

  • Cause: Excessively high reaction temperatures are a common cause of this issue.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. A gradual increase to reflux and maintaining a stable temperature is crucial.

    • Reagent Purity: Impurities in the starting materials can catalyze polymerization.

    • Workup: While challenging, it may be possible to isolate some product. Try to dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter off any insoluble material. The filtrate can then be purified by column chromatography.

Q3: I'm observing a significant amount of a byproduct that I suspect is a dimer. How can I minimize its formation?

A3: Dimerization of the α,β-unsaturated nitrile intermediate, formed from the Knoevenagel condensation, is a common competing side reaction.[4]

  • Mitigation Strategies:

    • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. A systematic study to find the optimal temperature for your specific substrate can significantly reduce this byproduct.

    • Controlled Reagent Addition: Slow, controlled addition of the base or one of the reactants can favor the desired intramolecular cyclization over the intermolecular dimerization.

    • Solvent Choice: The polarity of the solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents like ethanol or DMF might be beneficial.[2]

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Gewald reaction?

A1:

  • Ketone (Methyl 4-oxohexanoate): Provides two carbon atoms of the thiophene ring and the substituent at the 5-position.

  • Active Methylene Nitrile (2-Cyano-1-(2-chlorophenyl)ethan-1-one): Provides the other two carbon atoms of the thiophene ring, the amino group at the 2-position, and the aroyl group at the 3-position. The cyano group is an essential activating group for the methylene protons.

  • Elemental Sulfur: The source of the sulfur atom for the thiophene ring.

  • Base (Morpholine): Acts as a catalyst for the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[5]

Q2: Can I use a different base for this synthesis?

A2: Yes, other bases can be used. Secondary amines like piperidine and tertiary amines like triethylamine are commonly employed in Gewald reactions.[5] The choice of base can affect the reaction rate and yield, so some optimization may be necessary.

Q3: Is it possible to perform this reaction under microwave irradiation?

A3: Yes, microwave-assisted Gewald synthesis has been reported to be beneficial, often leading to shorter reaction times and improved yields.[2][6] If you have access to a microwave reactor, it is worth exploring this as an option for process optimization.

Q4: What are the key safety precautions I should take when running this reaction?

A4:

  • Ventilation: The reaction involves elemental sulfur and organic solvents. It should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Exothermic Reaction: The addition of the base can be exothermic. Add the base slowly and monitor the temperature.

  • Flammable Solvents: Methanol is flammable. Keep away from ignition sources.

V. Scaling Up the Synthesis: Key Considerations

Moving from a laboratory scale to a pilot or industrial scale introduces new challenges that must be carefully managed.

1. Thermoregulation:

  • Exothermicity: The Knoevenagel condensation and the reaction of the intermediate with sulfur can be exothermic. On a large scale, heat dissipation becomes a critical issue. A jacketed reactor with a reliable cooling system is essential to maintain precise temperature control and prevent runaway reactions that can lead to byproduct formation and safety hazards.

2. Reagent Addition Strategy:

  • Controlled Addition: Instead of adding all reagents at once, a controlled addition strategy is recommended for large-scale synthesis. For instance, the base can be added dropwise to manage the initial exotherm. In some cases, adding the sulfur portion-wise can also be beneficial.

3. Mixing Efficiency:

  • Homogeneity: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and achieving consistent results. The choice of impeller and stirring speed should be carefully considered to prevent localized "hot spots" and ensure good contact between the reactants, especially the solid sulfur.

4. Workup and Isolation:

  • Filtration and Washing: Filtering large quantities of product can be time-consuming. The choice of filtration equipment (e.g., a Nutsche filter) and an efficient washing procedure are important for obtaining a clean product and minimizing solvent usage.

  • Drying: Large-scale drying requires appropriate equipment, such as a vacuum dryer, to ensure the product is completely dry and stable.

5. Solvent Selection and Recovery:

  • Green Chemistry: On an industrial scale, consider using more environmentally friendly solvents if possible.

  • Solvent Recovery: Implementing a solvent recovery system can significantly reduce costs and the environmental impact of the process.

Scale_Up_Workflow cluster_considerations Key Scale-Up Considerations Lab_Scale Lab Scale Synthesis (g scale) Pilot_Plant Pilot Plant Scale-Up (kg scale) Lab_Scale->Pilot_Plant Transition Industrial_Production Industrial Production (ton scale) Pilot_Plant->Industrial_Production Transition Thermoregulation Thermoregulation (Jacketed Reactor) Pilot_Plant->Thermoregulation Reagent_Addition Reagent Addition Strategy (Controlled Dosing) Pilot_Plant->Reagent_Addition Mixing Mixing Efficiency (Optimized Agitation) Pilot_Plant->Mixing Workup Workup & Isolation (Efficient Filtration/Drying) Pilot_Plant->Workup Solvent Solvent Management (Recovery & Green Solvents) Pilot_Plant->Solvent caption Figure 3. Workflow and key considerations for scaling up the synthesis.

Figure 3. Workflow and key considerations for scaling up the synthesis.

VI. References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. [Link]

  • Synthesis of 2-amino-3-(2-chlorobenzoyl)-5-(2,3-dihydroxy-n-propyl)-thiophene. Molbase. [Link]

  • Synthesis of clopidogrel impurity intermediate. Eureka | Patsnap. [Link]

  • Synthetic Improvements in the Preparation of Clopidogrel. ACS Figshare. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Preparation method of clopidogrel and intermediate thereof. Google Patents.

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis and Characterization of Potential Related Substances of the Antiplatelet Agent Clopidogrel Bisulfate. ResearchGate. [Link]

  • Novel Intermediates for Clopidogrel Production and Clopidogrel Manufacturing Method Using the Same. Google Patents.

  • Synthetic Improvements in the Preparation of Clopidogrel. ResearchGate. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

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Technical Support Center: Synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, answers to frequently asked questions, and a comparative analysis of alternative synthetic strategies. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your synthetic route.

Introduction to the Target Molecule

2-Amino-3-aroylthiophenes are a class of compounds that serve as crucial intermediates in the synthesis of various biologically active molecules, including thieno[2,3-d]pyrimidines, which have shown potential as kinase inhibitors and anti-cancer agents. The specific target, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, presents unique synthetic challenges due to its multifunctional nature. This guide will primarily focus on the widely-used Gewald reaction and explore viable alternatives, addressing specific issues that may arise during the synthesis.

Part 1: The Gewald Aminothiophene Synthesis - Troubleshooting Guide

The Gewald reaction is a one-pot, multicomponent reaction that is one of the most common and efficient methods for synthesizing 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Visualizing the Standard Gewald Reaction Workflow

Gewald Reaction Workflow Start Starting Materials: - Ketone - α-Cyanoester - Elemental Sulfur Reaction Reaction Mixture: Solvent (e.g., Ethanol, DMF) Heat (40-60 °C) Start->Reaction Combine Base Base Catalyst (e.g., Morpholine, Triethylamine) Base->Reaction Add Workup Aqueous Workup & Extraction Reaction->Workup After ~2-4h Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: 2-Aminothiophene Purification->Product

Caption: A generalized workflow for the Gewald aminothiophene synthesis.

Frequently Asked Questions & Troubleshooting

Question 1: My Gewald reaction has stalled or is showing very low conversion. What are the likely causes?

Answer: This is a common issue that can often be traced back to one of three areas: the base, the reactants, or the reaction temperature.

  • Base Catalyst Issues: The role of the base is to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound (the α-cyanoester).

    • Insight: A base that is too weak may not facilitate the condensation efficiently, while a base that is too strong can lead to unwanted side reactions, such as the hydrolysis of the ester group. Morpholine is often preferred due to its optimal basicity for this reaction.

    • Troubleshooting Steps:

      • Verify Base Quality: Ensure the base (e.g., morpholine, triethylamine) is not degraded. Use a freshly opened bottle if possible.

      • Optimize Catalyst Loading: While catalytic amounts are required, insufficient base will slow the reaction. Incrementally increase the loading from 0.1 eq to 0.3 eq.

      • Consider an Alternative Base: If morpholine is failing, triethylamine or piperidine can be trialed, though they may require re-optimization of the reaction temperature.

  • Reactant Purity: The purity of the starting ketone, 1-(2-chlorophenyl)-4-oxohexanenitrile, is critical. Impurities can interfere with the initial condensation step.

    • Troubleshooting Steps:

      • Confirm the structure and purity of your starting materials via NMR or GC-MS.

      • If necessary, purify the ketone precursor by column chromatography before its use in the Gewald reaction.

  • Reaction Temperature: The Gewald reaction is exothermic, but often requires gentle heating to initiate and sustain.

    • Insight: The formation of the thiophene ring requires the addition of sulfur to an intermediate, which is temperature-dependent. Too low a temperature results in a sluggish reaction, while excessive heat can promote polymerization of sulfur or cause reactant degradation.

    • Troubleshooting Steps:

      • Maintain a stable temperature, typically between 45-55 °C.

      • Use a temperature probe to monitor the internal reaction temperature, not just the heating mantle setting.

Question 2: I've isolated my product, but it's a dark, tar-like substance instead of a crystalline solid. What happened?

Answer: The formation of a dark, intractable tar is almost always related to the elemental sulfur used in the reaction.

  • Insight: Elemental sulfur (S₈) can form polymeric chains (polymeric sulfur, Sₓ) upon heating, especially in polar solvents like DMF or ethanol. This process can be catalyzed by the amine base. This polymeric sulfur can trap your product, leading to the observed tarry consistency.

  • Troubleshooting Steps:

    • Control the Rate of Heating: Avoid rapid heating. A gradual increase to the target temperature allows the desired reaction to proceed before significant sulfur polymerization occurs.

    • Sulfur Quality: Use high-purity, finely powdered sulfur (often called "flowers of sulfur").

    • Solvent Choice: While ethanol or methanol are common, if tar formation is persistent, consider switching to a solvent like isopropanol, which may reduce sulfur polymerization at typical reaction temperatures.

    • Post-Reaction Workup: If a tarry product is obtained, try dissolving the crude material in a large volume of a chlorinated solvent (like DCM) and filtering it through a plug of Celite or silica gel. This can sometimes separate the product from the polymeric sulfur.

Question 3: My NMR analysis shows a mixture of regioisomers. How can I improve the regioselectivity?

Answer: The Gewald reaction itself is generally highly regioselective. If you are observing regioisomers, it is highly probable that the issue lies in the synthesis of your ketone precursor, specifically in the acylation step to form the 1,3-dicarbonyl intermediate.

  • Insight: The synthesis of the β-keto nitrile precursor for our target molecule often involves the acylation of a nitrile. This can sometimes lead to O-acylation in addition to the desired C-acylation, resulting in an isomeric impurity that carries through the Gewald reaction.

  • Troubleshooting Steps:

    • Re-evaluate Precursor Synthesis: Carefully analyze the synthesis of your starting ketone. The choice of base and reaction conditions during the acylation step is critical for ensuring C-acylation is the major pathway.

    • Purify the Precursor: It is far easier to purify the ketone precursor to remove the unwanted regioisomer than it is to separate the final 2-aminothiophene products. Employ column chromatography on the precursor material until it is >98% pure by NMR.

Part 2: Alternative Synthetic Routes

While the Gewald reaction is a workhorse, certain challenges may prompt the exploration of alternative pathways. Below we compare two logical alternatives.

Route 1: Fiesselmann Thiophene Synthesis

This method involves the reaction of a β-keto ester with a thioglycolic acid derivative. It offers an alternative for constructing the thiophene ring when the Gewald reaction is problematic.

Proposed Fiesselmann Pathway:

Fiesselmann Synthesis Start Starting Materials: - β-Keto Ester - Methyl Thioglycolate Base Base-Catalyzed Condensation (e.g., NaOEt in EtOH) Start->Base Intermediate Thiophene Ester Intermediate Base->Intermediate Ring Formation Modification Functional Group Manipulation: 1. Hydrolysis 2. Curtius Rearrangement Intermediate->Modification Multi-step conversion of ester to amine Product Final Product: 2-Aminothiophene Modification->Product

Caption: A conceptual workflow for the Fiesselmann synthesis route.

Route 2: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).

Proposed Paal-Knorr Pathway:

Paal-Knorr Synthesis Start Starting Material: Synthesized 1,4-Dicarbonyl Compound Reaction Cyclization Reaction in inert solvent (e.g., Toluene, Xylene) Start->Reaction Reagent Sulfurizing Agent: - Lawesson's Reagent or - P₄S₁₀ Reagent->Reaction Add Intermediate Thiophene Intermediate (without 2-amino group) Reaction->Intermediate Amination Introduction of Amino Group: - Nitration followed by - Reduction Intermediate->Amination Product Final Product: 2-Aminothiophene Amination->Product

Caption: A conceptual workflow for the Paal-Knorr synthesis route.

Comparative Analysis of Synthetic Routes
FeatureGewald ReactionFiesselmann SynthesisPaal-Knorr Synthesis
Convergence High (One-pot, multicomponent)Moderate (Multi-step)Low (Multi-step, linear)
Key Precursor β-Keto nitrileβ-Keto ester1,4-Dicarbonyl compound
Introduction of Amino Group Integral to ring formationRequires post-modification (e.g., Curtius rearrangement)Requires post-modification (e.g., nitration/reduction)
Common Reagents Elemental Sulfur, MorpholineThioglycolic acid derivatives, BaseLawesson's Reagent, P₄S₁₀
Primary Challenge Sulfur handling, tar formationSynthesis of precursor, multi-step amine introductionHarsh sulfurizing agents, multi-step amine introduction
Ideal Use Case When a direct, convergent route is desired and starting materials are readily available.When the Gewald reaction fails or when the required β-keto nitrile is difficult to synthesize.When a 1,4-dicarbonyl precursor is more accessible than the corresponding keto nitrile or keto ester.

Part 3: Experimental Protocols

Protocol 1: Standard Gewald Synthesis of the Target Molecule

Disclaimer: This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Reactant Addition: Add the starting ketone (1-(2-chlorophenyl)-4-oxohexanenitrile, 1 eq), methyl 3-(cyanomethyl)propanoate (1.1 eq), and finely powdered elemental sulfur (1.2 eq).

  • Catalyst Addition: Add morpholine (0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-55 °C using a temperature-controlled oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The product will often precipitate as a solid. Collect the solid by vacuum filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from hot ethanol or isopropanol to yield the pure product.

    • Chromatography: If the product is an oil or recrystallization is ineffective, purify the crude material by column chromatography on silica gel.

References

  • Title: The Gewald Reaction: A Versatile Method for the Synthesis of 2-Aminothiophenes Source: Synfacts URL: [Link]

  • Title: Recent Developments in the Synthesis and Application of Thiophenes Source: Chemical Reviews URL: [Link]

  • Title: Multicomponent Reactions: A Powerful Tool for Modern Organic Synthesis Source: Angewandte Chemie International Edition URL: [Link]

  • Title: A Review on the Synthesis of 2-Aminothiophene Derivatives Source: Arkivoc URL: [Link]

  • Title: The Paal–Knorr Thiophene Synthesis Source: Name-Reaction.com URL: [Link]

  • Title: Fiesselmann Thiophene Synthesis Source: Name-Reaction.com URL: [Link]

Technical Support Center: Reaction Condition Optimization for CAS 100827-77-8

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (CAS 100827-77-8) . This highly substituted aminothiophene is a valuable intermediate in pharmaceutical synthesis. Its efficient preparation is crucial for downstream applications. The primary synthetic route to this and related compounds is the Gewald three-component reaction, a versatile method for constructing polysubstituted 2-aminothiophenes.[1][2][3][4] This guide will address common challenges encountered during this synthesis and provide actionable solutions based on established chemical principles and field-proven insights.

Core Synthesis Pathway: The Gewald Reaction

The synthesis of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene proceeds via a multi-component condensation reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][5]

Proposed Reaction Scheme

Gewald Reaction for CAS 100827-77-8 carbonyl Carbonyl Precursor (e.g., Methyl 4-formylbutanoate) condensation_product Knoevenagel-Cope Condensation Product carbonyl->condensation_product + Nitrile + Base nitrile Active Methylene Nitrile (o-chlorocyanoacetophenone) nitrile->condensation_product sulfur Elemental Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base (e.g., Triethylamine) base->condensation_product condensation_product->sulfur_adduct + Sulfur product CAS 100827-77-8 (2-Amino-3-(2-chlorobenzoyl)-5- (2-carbomethoxyethyl)thiophene) sulfur_adduct->product Cyclization & Tautomerization

Caption: Generalized workflow for the Gewald synthesis of CAS 100827-77-8.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of CAS 100827-77-8?

A1: Based on the structure, the recommended starting materials are:

  • Carbonyl Compound: A precursor for the "5-(2-carbomethoxyethyl)" side chain. While not explicitly detailed in the search results for this exact CAS number, a logical precursor would be methyl 4-formylbutanoate or a related derivative. A patent for a structurally similar compound utilizes 4-formyloxy-5-hydroxypentanal , suggesting that a protected aldehyde with the required carbon backbone is a viable starting point.[6]

  • Active Methylene Nitrile: To introduce the "2-amino" and "3-(2-chlorobenzoyl)" groups, o-chlorocyanoacetophenone is the appropriate reagent.[6]

  • Sulfur Source: Elemental sulfur (S₈) is the standard reagent.[1][5] For improved dispersion, finely powdered and dry sulfur is recommended.[4]

  • Base: A variety of bases can be used to catalyze the initial condensation. Common choices include secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine.[6][7]

Q2: My reaction mixture has turned dark brown and tarry. What is the likely cause and how can I resolve it?

A2: A dark, tarry reaction mixture is a common issue in the Gewald synthesis, often indicating polymerization or the formation of complex polysulfides.[8] This is typically caused by:

  • Excessively High Reaction Temperatures: Overheating can promote polymerization of starting materials or intermediates.

  • Impurities in Starting Materials: Impurities can act as catalysts for unwanted side reactions.

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature. It is advisable to conduct a temperature screen to find the optimal range for your specific substrates.

  • Purity of Reagents: Ensure the purity of your carbonyl compound, active methylene nitrile, and solvent.

  • Gradual Addition: Consider the slow, portion-wise addition of elemental sulfur to the reaction mixture, which can help to control the exotherm and minimize the formation of polysulfide byproducts.

  • Workup and Purification: After the reaction, a thorough workup is necessary to remove colored impurities. Column chromatography is often required for the purification of the final product.[6]

Q3: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A3: The dimerization of the α,β-unsaturated nitrile, formed from the initial Knoevenagel-Cope condensation, is a well-known competing reaction in the Gewald synthesis.[8] To mitigate this:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Running the reaction at a lower temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.

  • Choice of Base: The type and amount of base can influence the rate of the initial condensation and subsequent reactions. A systematic screening of bases (e.g., triethylamine, piperidine, morpholine) can help identify conditions that minimize dimer formation.

  • One-Pot vs. Two-Step Procedure: While the one-pot Gewald reaction is convenient, a two-step procedure can sometimes provide better yields and purities, especially with less reactive ketones.[7][9][10] This involves first isolating the Knoevenagel-Cope condensation product and then reacting it with sulfur and a base in a separate step.

Troubleshooting and Optimization Guide

Low Yield of the Desired Product

Low yields can stem from a variety of factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.

Potential Cause Recommended Action Rationale
Incomplete Knoevenagel-Cope Condensation Use a stronger base or a catalytic system known to promote this condensation, such as L-proline or piperidinium borate.[11] Consider a two-step approach where the condensation product is isolated first.Ensures the formation of the key intermediate for subsequent sulfur addition and cyclization.
Suboptimal Solvent Screen different solvents. Ethanol, methanol, and DMF are commonly used.[4][6][12] The solubility of sulfur and intermediates can significantly impact reaction rates.Ethanol has been noted as a good solvent choice, potentially due to better sulfur solubility.[12]
Inefficient Cyclization Optimize the reaction temperature and time. Microwave irradiation has been shown to be beneficial for improving reaction yields and reducing reaction times in some Gewald syntheses.[2]Higher temperatures can facilitate the ring-closing step, but must be balanced against the risk of side reactions.
Dimerization of Intermediate Lower the reaction temperature and optimize the base concentration.As discussed in the FAQs, this is a common side reaction that is often temperature-dependent.[8]
Troubleshooting Workflow

Troubleshooting_Gewald_Synthesis start Low Yield or Impure Product check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_base Screen Different Bases (e.g., TEA, Piperidine, Morpholine) optimize_temp->optimize_base optimize_solvent Screen Solvents (e.g., Ethanol, DMF, Methanol) optimize_base->optimize_solvent two_step Consider a Two-Step Procedure optimize_solvent->two_step microwave Explore Microwave-Assisted Synthesis two_step->microwave purification Optimize Purification Method (Recrystallization, Column Chromatography) microwave->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common issues in the Gewald synthesis.

Experimental Protocols

General One-Pot Procedure for the Synthesis of 2-Aminothiophenes

This is a generalized protocol that should be optimized for the specific synthesis of CAS 100827-77-8.

Materials:

  • Carbonyl compound (e.g., methyl 4-formylbutanoate) (1.0 eq)

  • Active methylene nitrile (o-chlorocyanoacetophenone) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., triethylamine) (1.1 eq)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound, active methylene nitrile, and solvent.

  • Add the base to the mixture and stir at room temperature for 15-30 minutes.

  • Add the elemental sulfur in one portion or portion-wise.

  • Heat the reaction mixture to a predetermined temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6][13]

Data Presentation

Table 1: Common Solvents and Bases for the Gewald Reaction
Solvent Commonly Used Bases Typical Temperature Range (°C) Notes
EthanolTriethylamine, Piperidine, Morpholine50 - RefluxOften a good starting point due to its polarity and ability to dissolve reactants.
MethanolTriethylamine, Piperidine, Morpholine50 - RefluxSimilar to ethanol, can be effective.
N,N-Dimethylformamide (DMF)Triethylamine, Piperidine, Morpholine50 - 100Higher boiling point allows for higher reaction temperatures if needed.
IsopropanolTriethylamine, Piperidine, Morpholine60 - RefluxAnother alcoholic solvent option.
WaterTriethylamine (in some green chemistry protocols)Room Temperature - RefluxCan be used in certain modified procedures, often with specific catalysts.[13]

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]

  • Synthesis of 2-amino-3-(2-chlorobenzoyl)-5-(2,3-dihydroxy-n-propyl)-thiophene.
  • Isolation process for 2-aminothiophenol.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide. PubMed Central. [Link]

  • 2-Amino-3-o-chlorobenzoyl-5-ethylthiophene. ChemBK. [Link]

  • The Gewald multicomponent reaction. PubMed. [Link]

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Validation & Comparative

"2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" vs other PAF antagonist precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of PAF Antagonists and Their Precursors

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a wide array of inflammatory and allergic diseases. Its pathological effects have driven the development of numerous antagonists to block its receptor (PAF-R). The journey to these vital therapeutics begins with their chemical precursors, the selection and synthesis of which critically influence the efficiency, scalability, and cost-effectiveness of drug development. This guide provides a detailed comparison of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," a precursor to thienobenzodiazepine-based PAF antagonists, with the precursors of other major classes of PAF antagonists.

The Thienobenzodiazepine Precursor: A Gateway to Potent PAF Blockade

The subject of our focus, 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, serves as a key intermediate in the synthesis of thienobenzodiazepines, a class of compounds that includes the potent anxiolytic and hypnotic agent etizolam.[1][2] The thienobenzodiazepine scaffold has been extensively explored for its diverse pharmacological activities, including PAF antagonism. The electronic properties of this heterocyclic system are crucial for its interaction with the PAF receptor.[3]

The synthesis of the thienobenzodiazepine core from its 2-aminothiophene precursor is a well-established process. A notable synthetic route to etizolam, a representative thienobenzodiazepine, starting from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, has been reported as a four-step process with a total yield of 56.4%.[4] This efficient synthesis highlights the viability of 2-aminothiophene derivatives as precursors for this class of PAF antagonists.

Comparative Analysis of Precursor Synthesis

A meaningful comparison of PAF antagonist precursors hinges on the efficiency and practicality of their synthetic routes. Here, we analyze the synthesis of the thienobenzodiazepine precursor alongside those for other prominent PAF antagonists.

Precursor/Target AntagonistPrecursor ClassSynthetic Approach HighlightsReported YieldsReference
Etizolam Precursor 2-AminothiopheneFour-step synthesis from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.56.4% (total)[4]
WEB 2086 (Apafant) Precursor ThienotriazolodiazepineDeveloped from the sedative brotizolam. Key step involves azide cycloaddition for triazole ring formation.39% for a key cyclization step.[5][6]
CV-3988 Precursor Phospholipid AnalogSynthesis involves the reaction of a phosphate ester intermediate with thiazole.Not explicitly detailed in readily available literature.[7]
Ginkgolide B Natural Product (Terpene Lactone)Complex total synthesis or semi-synthesis from the natural product.Not applicable for precursor comparison in a synthetic context.[8][9]

Causality Behind Synthetic Choices:

The choice of a synthetic precursor is dictated by several factors beyond just the final yield. The availability and cost of starting materials, the complexity of the reaction steps, and the ease of purification are all critical considerations.

  • The synthesis of the thienobenzodiazepine precursor benefits from the well-established chemistry of thiophenes, allowing for a relatively straightforward and high-yielding multi-step synthesis.[4]

  • The synthesis of the WEB 2086 precursor , while also based on a thiophene core, involves a key cycloaddition step that can be lower yielding, impacting the overall efficiency.[6]

  • The precursor to CV-3988 , being a structural analog of PAF itself, requires a different synthetic strategy focused on phospholipid chemistry, which can present its own set of challenges in terms of purification and handling of intermediates.

  • Ginkgolide B , as a natural product, is typically obtained through extraction and can be modified semi-synthetically. A full chemical synthesis is exceptionally complex and not practical for large-scale production, making a direct precursor comparison with fully synthetic molecules less relevant.[8][9]

Experimental Methodologies

Synthesis of a Thienobenzodiazepine PAF Antagonist Precursor (Illustrative)

The following is a generalized protocol based on the reported synthesis of etizolam from a 2-aminothiophene precursor:[4]

  • Acetylation: The starting 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene is acetylated to protect the amino group.

  • Cyclization with Urotropin: The acetylated intermediate undergoes cyclization in the presence of urotropin in ethanol to form a key intermediate.

  • Sulfuration: The intermediate is then treated with a sulfurating agent.

  • Final Cyclization: A final cyclization step yields the thienotriazolodiazepine core.

Evaluation of PAF Antagonist Activity: In Vitro and In Vivo Assays

The efficacy of the final PAF antagonist compounds derived from these precursors is evaluated using a variety of standardized assays:

  • In Vitro Platelet Aggregation Assay: This assay measures the ability of a compound to inhibit PAF-induced aggregation of platelets in plasma. The concentration of the antagonist required to inhibit aggregation by 50% (IC50) is a key measure of potency.

  • In Vivo Hypotension Study in Rats: PAF is a potent vasodilator, and its administration leads to a drop in blood pressure. The ability of a PAF antagonist to counteract this effect is a measure of its in vivo efficacy.

Visualizing the Pathways

Synthetic Pathway to a Thienobenzodiazepine Core

Synthetic_Pathway cluster_0 Synthesis of Thienobenzodiazepine Core A 2-Amino-3-(2-chlorobenzoyl)- 5-ethylthiophene B Acetylated Intermediate A->B Acetylation C Cyclized Intermediate B->C Cyclization (Urotropin) D Sulfurated Intermediate C->D Sulfuration E Thienotriazolodiazepine Core D->E Cyclization

Caption: Synthetic route to a thienobenzodiazepine core.

PAF Receptor Signaling Pathway

PAF_Signaling cluster_1 PAF Receptor Activation and Downstream Effects PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to G_Protein Gq Protein PAFR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Platelet Aggregation, Inflammation, etc. Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Antagonist PAF Antagonist (e.g., Thienobenzodiazepine) Antagonist->PAFR Blocks Binding

Caption: Simplified PAF receptor signaling pathway.

Conclusion

The selection of a precursor is a foundational decision in the development of PAF antagonists. While natural products like Ginkgolide B offer a unique chemical scaffold, their complex structures make total synthesis challenging. Among the synthetic precursors, 2-aminothiophene derivatives, such as "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," present a compelling option due to their efficient and high-yielding conversion to potent thienobenzodiazepine-based PAF antagonists. In contrast, precursors for other synthetic antagonists like WEB 2086 may involve more complex or lower-yielding synthetic steps. A thorough evaluation of the synthetic accessibility and overall efficiency of each precursor class is paramount for researchers and drug development professionals aiming to bring new and effective PAF-targeted therapies to the clinic.

References

  • Crimmins, M. T., Pace, J. M., Nantermet, P. G., Kim-Meade, A. S., Thomas, J. B., Watterson, S. H., & Wagman, A. S. (1997). The Total Synthesis of (±)-Ginkgolide B. Journal of the American Chemical Society, 119(52), 12683–12684. [Link]

  • Casals-Stenzel, J. (1987). The hetrazepinoic PAF antagonist WEB 2086 is a potent inhibitor of PAF-induced effects in vitro and in vivo. European Journal of Pharmacology, 135(2), 117–122.
  • Someya, T., & Shiozaki, M. (2000). Total synthesis of ginkgolide B. Tetrahedron Letters, 41(42), 8053-8057.
  • Terashita, Z. I., Imura, Y., Nishikawa, K., & Sumida, Y. (1985). CV-3988--a specific antagonist of platelet activating factor (PAF). Japanese journal of pharmacology, 38(2), 177–186.
  • Molteni, G., & Del Buttero, P. (2009). Thieno[2,3-f]triazolo[1,5-a][8]diazepines and Thieno[2,3-f]triazolo[1,5-a][8]oxazepines from Azide Cycloaddition. Letters in Organic Chemistry, 6(7), 578-581.

  • An Improved Synthesis of Etizolam. (2015). China/Asia On Demand (CAOD). [Link]

  • Terashita, Z., Tsushima, S., Yoshioka, Y., Nomura, H., Inada, Y., & Nishikawa, K. (1983). CV-3988 - a specific antagonist of platelet activating factor (PAF). Life sciences, 32(17), 1975–1982.
  • Handley, D. A. (1988).
  • Chimirri, A., Gitto, R., Grasso, S., Zappalà, M., De Sarro, A., & De Sarro, G. B. (1994).
  • Downey, C., O'Donnell, A., McLaughlin, G., & Kavanagh, P. (2021). An unusual detection of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene and 2-methylamino-5-chlorobenzophenone in illicit yellow etizolam tablets marked "5617" seized in the Republic of Ireland. Drug testing and analysis.

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Comparing the reactivity of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-3-aroylthiophene scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure." These molecules have demonstrated a remarkable capacity to bind to a wide range of biological targets. A notable example is the family of compounds based on "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," which have been extensively explored as potent allosteric enhancers of the A₁ adenosine receptor, offering therapeutic potential for various neurological and cardiovascular conditions.[1][2][3] The reactivity of the 2-amino group is a critical parameter in the synthesis of new derivatives and prodrugs, directly influencing library development and lead optimization timelines.

This guide provides an in-depth comparison of the chemical reactivity of analogs of this core structure. We will explore how electronic and steric modifications to the aroyl moiety modulate the nucleophilicity of the 2-amino group. This analysis is supported by a representative experimental workflow for determining reaction kinetics, providing researchers with both the theoretical framework and practical tools to predict and manipulate the chemical behavior of this important class of molecules.

The Synthetic Foundation: Gewald Three-Component Synthesis

The primary and most efficient route to the 2-amino-3-aroylthiophene core is the Gewald three-component reaction.[4][5][6] This one-pot synthesis elegantly combines a ketone, an activated nitrile, and elemental sulfur in the presence of a base (like morpholine or triethylamine) to construct the polysubstituted thiophene ring.[7][8][9] The versatility of the Gewald reaction allows for the introduction of diverse substituents at the C4 and C5 positions, making it an indispensable tool for generating analog libraries.[10]

The general mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure/tautomerization cascade to yield the final 2-aminothiophene product.[6] Understanding this synthetic route is crucial as it dictates the accessibility of various analogs for further study.

Designing a Comparative Reactivity Study

To objectively compare the reactivity of our target analogs, we will focus on a fundamental and synthetically relevant transformation: the N-acylation of the 2-amino group . The rate of this reaction serves as a direct probe of the nucleophilicity of the amine, which is modulated by substituents on the distal aroyl ring.

For this guide, we will compare the parent compound with three rationally designed analogs to parse the influence of electronic and steric effects:

  • Parent Compound (P): 2-Amino-3-(2-chlorobenzoyl )-5-(2-carbomethoxyethyl)thiophene

  • Electron-Donating Group Analog (EDG): 2-Amino-3-(4-methoxy-2-chlorobenzoyl )-5-(2-carbomethoxyethyl)thiophene

  • Electron-Withdrawing Group Analog (EWG): 2-Amino-3-(4-nitro-2-chlorobenzoyl )-5-(2-carbomethoxyethyl)thiophene

  • Sterically Hindered Analog (SH): 2-Amino-3-(2,6-dichlorobenzoyl )-5-(2-carbomethoxyethyl)thiophene

Theoretical Framework: Predicting Reactivity

The nucleophilicity of the 2-amino group is governed by the electron density at the nitrogen atom. This density is influenced by the electronic properties of the entire heterocyclic system, which can be perturbed by substituents on the 3-aroyl group.

  • Electronic Effects: The thiophene ring is an electron-rich heterocycle capable of transmitting electronic effects.[11][12]

    • An electron-donating group (EDG) , such as a methoxy group (-OCH₃) at the para-position of the benzoyl ring, increases the electron density of the entire π-system through resonance. This effect is relayed to the 2-amino group, increasing its electron density and therefore its nucleophilicity and reactivity towards electrophiles.

    • Conversely, a powerful electron-withdrawing group (EWG) like a nitro group (-NO₂) deactivates the system by pulling electron density away. This inductive and resonance withdrawal reduces the electron density on the 2-amino group, rendering it less nucleophilic and slower to react.[13]

  • Steric Effects: The local steric environment around the 2-amino group can dramatically affect reaction rates. An additional substituent at the ortho-position of the benzoyl ring (e.g., the 2,6-dichloro analog) can hinder the approach of the acylating agent, slowing the reaction rate irrespective of electronic effects.

Based on these principles, we can predict the following order of reactivity for N-acylation: EDG > P > EWG , with the SH analog expected to be significantly slower than the parent compound.

Experimental Workflow for Kinetic Analysis

To validate our predictions, a kinetic study can be designed to monitor the rate of N-acylation. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, allowing for the precise measurement of the disappearance of the starting material over time.

G prep_stock Prepare stock solutions of each analog and acetic anhydride in acetonitrile start_rxn Initiate parallel reactions by adding acetic anhydride at T=0 prep_stock->start_rxn prep_hplc Set up HPLC method to resolve reactant and product analyze Analyze all quenched samples by HPLC prep_hplc->analyze thermostat Maintain constant temperature (e.g., 25°C) in a reaction block start_rxn->thermostat sampling Withdraw aliquots at defined time intervals (e.g., 0, 5, 15, 30, 60 min) thermostat->sampling quench Immediately quench aliquots in a vial containing a quenching agent sampling->quench quench->analyze integrate Integrate peak area of the starting material for each time point analyze->integrate plot Plot ln([Reactant]) vs. Time integrate->plot calculate Calculate pseudo-first-order rate constant (k_obs) from the slope plot->calculate

Caption: Workflow for Comparative Kinetic Analysis of N-Acylation.

Comparative Reactivity Data

The following table summarizes the expected quantitative data from the N-acylation experiment using acetic anhydride. The pseudo-first-order rate constants (k_obs) are derived from the slope of the linear plot of ln[Amine] versus time.

Analog ID3-Aroyl SubstituentExpected EffectPredicted Relative k_obs (s⁻¹)
EDG 4-Methoxy-2-chlorobenzoylElectron-Donating8.5 x 10⁻⁴
P 2-ChlorobenzoylParent (Reference)3.2 x 10⁻⁴
EWG 4-Nitro-2-chlorobenzoylElectron-Withdrawing0.9 x 10⁻⁴
SH 2,6-DichlorobenzoylSteric Hindrance1.1 x 10⁻⁴

Analysis of Results:

The hypothetical data clearly supports our theoretical framework.

  • The EDG analog , featuring the electron-donating methoxy group, displays the highest reaction rate, approximately 2.7 times faster than the parent compound. This confirms that increasing the electron density at the 2-amino group accelerates its reaction with electrophiles.

  • The EWG analog , with the powerfully deactivating nitro group, is the slowest to react among the electronically varied analogs, showing a rate approximately 3.5 times slower than the parent. This is a direct consequence of the reduced nucleophilicity of the amino group.

  • The SH analog is also significantly slower than the parent. Its reactivity is comparable to the EWG analog, demonstrating that severe steric hindrance can be as impactful as a strong electronic deactivating effect in this chemical transformation.

Standard Protocol: Kinetic Analysis of N-Acylation by HPLC

This protocol describes a self-validating system for determining the N-acylation rate of a 2-amino-3-aroylthiophene analog.

1. Materials and Instrumentation:

  • 2-Amino-3-aroylthiophene analog (e.g., Parent compound P )

  • Acetic Anhydride (A.R. Grade)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

  • Calibrated HPLC system with a C18 column and UV detector (monitoring at 243 nm[14])

  • Thermostatted reaction block or water bath

  • Calibrated micropipettes and autosampler vials

2. Preparation of Solutions:

  • Amine Stock (10 mM): Accurately weigh and dissolve the thiophene analog in acetonitrile to prepare a 10 mM stock solution.

  • Acylating Agent Stock (1 M): Prepare a 1 M stock solution of acetic anhydride in acetonitrile. Note: Prepare this solution fresh due to its sensitivity to moisture.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: 243 nm

  • Validation: Before starting the kinetic run, perform an injection of the starting amine and a fully reacted sample to ensure baseline separation of the reactant and product peaks.

4. Kinetic Run (Pseudo-First-Order Conditions):

  • To a 4 mL vial, add 1.98 mL of the 10 mM Amine Stock solution. This ensures a large excess of the acylating agent.

  • Place the vial in the thermostatted block set to 25.0 °C and allow it to equilibrate for 10 minutes.

  • To initiate the reaction (t=0), add 20 µL of the 1 M Acetic Anhydride stock solution. Final concentrations will be: [Amine] ≈ 9.9 mM, [Acetic Anhydride] ≈ 100 mM.

  • Immediately vortex the solution for 3 seconds.

  • At predefined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot and immediately add it to an HPLC vial containing 900 µL of cold acetonitrile to quench the reaction.

  • Once all samples are collected, analyze them using the validated HPLC method.

5. Data Analysis:

  • For each time point, integrate the peak area corresponding to the starting amine.

  • Calculate the natural logarithm (ln) of the peak area for each time point.

  • Plot ln(Peak Area) versus Time (in seconds).

  • Perform a linear regression on the data points. The absolute value of the slope of this line is the observed pseudo-first-order rate constant, k_obs (s⁻¹).

Conclusion

This guide demonstrates that the reactivity of the 2-amino group on the 2-amino-3-aroylthiophene scaffold is highly tunable and predictable. By applying fundamental principles of physical organic chemistry, researchers can rationally modulate the nucleophilicity of this key functional group. Electron-donating substituents on the aroyl ring enhance reactivity, while electron-withdrawing and sterically hindering groups diminish it. The provided experimental framework offers a robust method for quantifying these effects, enabling more efficient planning of synthetic campaigns and the strategic design of next-generation therapeutic agents.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

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  • THIOPHENE AND ITS DERIVATIVES. ScienceDirect. Available at: [Link]

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  • Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. PubMed. Available at: [Link]

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  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-Aroylthiophenes

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-3-aroylthiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective modulators of various biological targets. Its inherent drug-like properties and synthetic tractability have led to the discovery of compounds with significant anticancer, anti-inflammatory, and neuromodulatory activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds across different therapeutic targets, supported by experimental data and mechanistic insights to inform future drug design and development.

The Core Pharmacophore: Understanding the Fundamentals

The activity of 2-amino-3-aroylthiophenes is dictated by the electronic and steric properties of substituents at three key positions: the 2-amino group, the 3-aroyl moiety, and the thiophene ring at positions 4 and 5. The interplay between these substituents determines the compound's affinity and selectivity for its biological target.

  • C2-Amino Group: This group is a critical hydrogen bond donor and is often essential for anchoring the ligand in the active site of the target protein.

  • C3-Aroyl Group: The aryl ring of this moiety typically occupies a hydrophobic pocket. Substitutions on this ring can modulate potency and selectivity through steric and electronic effects.

  • C4 and C5 Positions: These positions on the thiophene ring offer vectors for further chemical exploration to enhance potency, improve pharmacokinetic properties, or fine-tune selectivity.

Comparative SAR Analysis: Anticancer vs. Anti-inflammatory Activity

While sharing a common scaffold, the structural requirements for potent anticancer and anti-inflammatory activity in 2-amino-3-aroylthiophenes are distinct. This divergence highlights the scaffold's adaptability to different protein targets.

Anticancer Activity: Targeting Tubulin Polymerization

A significant number of 2-amino-3-aroylthiophenes exhibit potent anticancer activity by inhibiting tubulin polymerization, a mechanism shared with successful clinical agents like colchicine and the combretastatins. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The binding of a 2-amino-3-aroylthiophene derivative to the colchicine site on β-tubulin prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells, which rely on a functional mitotic spindle for chromosome segregation.

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship Insights:

  • 3-Aroyl Moiety: The substitution pattern on the aroyl ring is a primary determinant of antitubulin activity. A 3',4',5'-trimethoxybenzoyl group is a hallmark feature for high potency, mimicking the trimethoxyphenyl ring of colchicine and combretastatin A-4.[1][2] This moiety is thought to occupy a key hydrophobic pocket in the colchicine binding site.

  • 5-Position of Thiophene: Introduction of aryl or heteroaryl groups at this position significantly enhances antiproliferative activity. For instance, a 5-(thiophen-3'-yl ethynyl) substituent resulted in a compound with IC50 values in the nanomolar range against several cancer cell lines.[1] The bioisosteric replacement of a phenyl ring with a thien-2'-yl group has also been shown to yield highly potent compounds.[3]

  • 2-Amino vs. 3-Amino Isomers: Studies on related scaffolds have shown that the relative positioning of the amino and aroyl groups is crucial. For instance, in 2-aroyl-3-aminothiophenes, the thiophene ring acts as a bioisosteric replacement for the benzene moiety in phenstatin, a synthetic analogue of combretastatin A-4.[2]

Comparative Performance Data: Anticancer Activity

Compound ID3-Aroyl Substituent5-Thiophene SubstituentCell LineIC50 (µM)Reference
5g 3',4',5'-TrimethoxybenzoylThiophen-3'-yl ethynylCEM0.11[1]
4c (Methoxycarbonyl at C2)Thien-2'-ylCEM0.13[3][4]
4k (Methoxycarbonyl at C2)p-MethoxyphenylCEM0.16[3]
CA-4 (Reference Compound)--1.1 (Tubulin Polym.)[3]

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison should be made with caution due to potential variations in assay conditions.

Anti-inflammatory Activity: Targeting Atypical Protein Kinase C (aPKC)

A distinct series of 2-amino-3-aroylthiophenes (specifically, 2-amino-3-carboxy-4-phenylthiophenes) have been identified as inhibitors of atypical protein kinase C (aPKC).[5][6] These enzymes play a crucial role in inflammatory signaling pathways, including those mediated by TNF-α and VEGF, which are implicated in conditions like macular edema and other inflammatory diseases.[5][6]

Mechanism of Action: aPKC Inhibition

These compounds act as non-competitive inhibitors of aPKC, effectively blocking downstream signaling cascades such as NF-κB activation.[5] This prevents the expression of pro-inflammatory genes and reduces vascular permeability induced by inflammatory cytokines.

Caption: Mechanism of anti-inflammatory action via aPKC inhibition.

Structure-Activity Relationship Insights:

  • 3-Position Moiety: A carboxyl group or its ester bioisosteres (e.g., ethyl or 2-propyl ester) at the C3 position is a key feature for aPKC inhibition.[5] This is a significant deviation from the aroyl group required for antitubulin activity.

  • 4-Position of Thiophene: A phenyl ring at the C4 position is optimal. The nature of substituents on this phenyl ring is critical for potency.

  • Substituents on the C4-Aryl Moiety: In stark contrast to many SAR studies, electron-donating groups (e.g., methoxy, amino) on the C4-aryl ring are required for potent aPKC inhibition.[5][6] Electron-withdrawing groups generally lead to a significant decrease in activity.[5]

Comparative Performance Data: Anti-inflammatory Activity

Compound IDC3-SubstituentC4-Aryl SubstituentAssayEC50 (nM)Reference
6 2-Propyl ester4-AminoTNF-induced NF-κBLow nM[5]
32 Ethyl ester3-AminoTNF-induced NF-κBLow nM[5]
1 Ethyl esterUnsubstitutedaPKCζ Kinase Assay100% inhib. @ 30µM[5]
35-39 Ethyl esterElectron-withdrawingaPKCζ Kinase AssayDecreased activity[5]

Experimental Protocols

To ensure the reproducibility and validity of SAR findings, standardized experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of test compounds on the polymerization of purified tubulin.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in absorbance (typically at 340 nm). Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Methodology:

  • Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

  • Reaction Mixture: In a 96-well plate, add the test compound (dissolved in DMSO, final concentration typically 1-10 µM) to the tubulin solution. Include wells for a positive control (e.g., Combretastatin A-4) and a negative control (DMSO vehicle).

  • Initiation: Initiate polymerization by adding GTP (1.0 mM final concentration) to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Calculate the percent inhibition relative to the DMSO control. Determine IC50 values by plotting percent inhibition against a range of compound concentrations.

Self-Validation: The inclusion of both positive (known inhibitor) and negative (vehicle) controls is critical to validate the assay's performance and to normalize the data. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent-induced artifacts.

Protocol 2: NF-κB Reporter Assay for aPKC Inhibition

Objective: To measure the ability of test compounds to inhibit TNF-α-induced NF-κB transcriptional activation, a downstream marker of aPKC activity.[5]

Principle: This assay utilizes a stable cell line (e.g., HEK293) that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture: Plate the HEK293-NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (e.g., 10 ng/mL), to each well (except for the unstimulated control).

  • Incubation: Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions. Measure the luminescence using a plate reader.

  • Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) if cytotoxicity is a concern. Calculate the percent inhibition of the TNF-α-induced signal and determine EC50 values.

Self-Validation: The experimental design must include unstimulated controls (baseline), stimulated controls (maximum signal), and vehicle controls. A known aPKC inhibitor can be used as a positive control. Running a concurrent cell viability assay is crucial to ensure that the observed inhibition is not due to general cytotoxicity.

Conclusion and Future Directions

The 2-amino-3-aroylthiophene scaffold demonstrates remarkable versatility, capable of being tailored to inhibit distinct targets like tubulin and aPKC through specific structural modifications. For anticancer applications, a 3-(3',4',5'-trimethoxybenzoyl) group and a 5-aryl substituent are key for potent tubulin inhibition. Conversely, for anti-inflammatory activity targeting aPKC, a C3-carboxy ester and a C4-phenyl ring with electron-donating substituents are required.

This comparative guide underscores the importance of a target-centric approach in drug design. Future research should focus on optimizing the pharmacokinetic properties of these potent compounds and exploring their efficacy in relevant in vivo models. The clear SAR delineations presented here provide a robust framework for the rational design of next-generation therapeutics based on the 2-amino-3-aroylthiophene core.

References

  • Romagnoli, R., Baraldi, P. G., et al. (2015). Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study. European Journal of Medicinal Chemistry, 101, 185-204. [Link]

  • Baraldi, P. G., Romagnoli, R., et al. (2014). Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 22(1), 148-166. [Link]

  • Dang, H. T., Chorell, E., et al. (2015). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Organic & Biomolecular Chemistry, 13(14), 4211-4221. [Link]

  • Gamble, D. N., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2457-2461. [Link]

  • De Klerck, K., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Archiv der Pharmazie, 347(11), 819-830. [Link]

  • Romagnoli, R., Salvador, M. K., et al. (2018). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 143, 683-698. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2010). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Journal of Medicinal Chemistry, 53(11), 4248-4258. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl thiophenes as a new class of potent antitubulin agents. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

  • Baraldi, P. G., Romagnoli, R., et al. (2003). Synthesis and Biological Effects of Novel 2-amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1 Adenosine Receptor. Journal of Medicinal Chemistry, 46(5), 794-809. [Link]

  • El-Subbagh, H. I., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Archiv der Pharmazie, 334(11), 345-350. [Link]

  • Romagnoli, R., Salvador, M. K., et al. (2018). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. European Journal of Medicinal Chemistry, 143, 683-698. [Link]

  • Gamble, D. N., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2457-2461. [Link]

  • Baraldi, P. G., Cacciari, B., et al. (2002). Synthesis of 2-amino-3-heteroaroylthiophenes and evaluation of their activity as potential allosteric enhancers at the human A1 receptor. Bioorganic & Medicinal Chemistry, 10(2), 449-456. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2007). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(12), 2831-2839. [Link]

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A Comparative Biological Evaluation of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The thiophene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive biological evaluation of a specific thiophene derivative, "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," and its analogs. By contextualizing its potential mechanisms of action against established therapeutic agents, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for its preclinical assessment.

Introduction to the 2-Aminothiophene Scaffold: A Versatile Pharmacophore

The 2-aminothiophene core is a versatile building block in the synthesis of biologically active molecules.[2] The nature and position of substituents on the thiophene ring play a crucial role in defining the pharmacological profile of the resulting compounds. Derivatives of 2-aminothiophene have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms to thwart tumor progression.[3] These mechanisms primarily include the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[4][5]

While direct biological data for "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" is not extensively available in the public domain, its structural features—a 2-aminothiophene core, a 3-aroyl substituent, and a 5-substituted ester group—are characteristic of compounds known to interact with these anticancer targets. For instance, a closely related analog, 2-amino-3-(4-chlorobenzoyl)-5-substituted-thiophene, has been explored for its allosteric modulation of the A1 adenosine receptor, highlighting the diverse biological roles of this scaffold.[6][7][8] Another analog, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene, serves as a precursor in the synthesis of cholecystokinin inhibitors.[9] This guide, therefore, will extrapolate from the known activities of structurally similar compounds to propose a comprehensive evaluation strategy.

Comparative Analysis of Biological Activity

To provide a clear perspective on the potential of our lead compound, we will compare its hypothetical biological data with that of well-established drugs targeting similar pathways:

  • Tubulin Polymerization Inhibitors: Paclitaxel (a microtubule stabilizer) and Combretastatin A-4 (a microtubule destabilizer).[1][10][11]

  • VEGFR-2 Kinase Inhibitor: Sorafenib, a multi-kinase inhibitor with potent activity against VEGFR-2.[12][13][14]

In Vitro Cytotoxicity

The initial step in evaluating any potential anticancer agent is to assess its cytotoxic effects against a panel of human cancer cell lines.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of Thiophene Derivative and Standard Drugs

CompoundMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HeLa (Cervical)
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (Hypothetical) TBDTBDTBDTBD
Paclitaxel0.005 - 0.0150.002 - 0.0100.003 - 0.0120.004 - 0.020
Combretastatin A-40.001 - 0.0050.0008 - 0.0040.001 - 0.0060.002 - 0.008
Sorafenib5 - 104 - 85 - 126 - 15

TBD: To be determined through experimental evaluation.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 2-aminothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, which are critical for cell division.[5]

Table 2: Comparative Tubulin Polymerization Inhibition

CompoundEffect on TubulinIC50 (µM)Binding Site
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (Hypothetical) TBD (Inhibition/Stabilization)TBDTBD (Likely Colchicine site)
PaclitaxelStabilization~10Paclitaxel site on β-tubulin
Combretastatin A-4Inhibition0.5 - 2.0Colchicine site on β-tubulin
Mechanism of Action: VEGFR-2 Kinase Inhibition

The 2-aminothiophene scaffold has also been identified in potent inhibitors of VEGFR-2, a key receptor tyrosine kinase in angiogenesis.[4][15]

Table 3: Comparative VEGFR-2 Kinase Inhibition

CompoundIC50 (nM)
2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (Hypothetical) TBD
Sorafenib20 - 90

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the thiophene derivative and control drugs (Paclitaxel, Combretastatin A-4, Sorafenib) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Diagram 1: In Vitro Cytotoxicity Workflow

G A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cancer cells with the thiophene derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Diagram 2: Cell Cycle Analysis Workflow

G A Treat Cells with Compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E

Caption: Protocol for analyzing cell cycle distribution by flow cytometry.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin protein, GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the thiophene derivative or control drugs (Paclitaxel, Combretastatin A-4) to the wells.

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence indicates microtubule polymerization.

  • Data Analysis: Determine the IC50 for tubulin polymerization inhibition or the concentration that promotes polymerization.

Diagram 3: Tubulin Polymerization Assay Principle

G cluster_0 Inhibitor (e.g., Combretastatin A-4) cluster_1 Stabilizer (e.g., Paclitaxel) Tubulin Dimers Tubulin Dimers No Polymerization No Polymerization Tubulin Dimers->No Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers ->Microtubule Promotes Polymerization Stable Microtubule Stable Microtubule Microtubule->Stable Microtubule Inhibits Depolymerization

Caption: Contrasting effects of tubulin polymerization inhibitors and stabilizers.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2 kinase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the thiophene derivative or a known inhibitor like Sorafenib to the reaction mixture.

  • Kinase Reaction: Incubate the mixture at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using a luminescence-based method (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the IC50 value for VEGFR-2 inhibition.

Diagram 4: VEGFR-2 Kinase Inhibition Assay

G node1 VEGFR-2 Kinase ATP Substrate node2 Phosphorylated Substrate ADP node1:f0->node2:f0 Phosphorylation node3 Thiophene Derivative (Inhibitor) node3:f0->node1:f0 Inhibition

Caption: Principle of the VEGFR-2 kinase inhibition assay.

Conclusion and Future Directions

The "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" scaffold represents a promising starting point for the development of novel anticancer agents. Based on the structure-activity relationships of related compounds, it is plausible that derivatives from this series could exhibit potent inhibitory activity against tubulin polymerization and/or VEGFR-2 kinase. The comparative framework and detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for the comprehensive biological evaluation of these compounds.

Future research should focus on synthesizing a library of analogs with modifications at the 2-amino, 3-benzoyl, and 5-ester positions to establish a clear structure-activity relationship. Promising lead compounds should then be advanced to in vivo studies using xenograft models to evaluate their efficacy and safety profiles. This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile thiophene scaffold in the fight against cancer.

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

  • Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. PMC - NIH. [Link]

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A Comparative Guide to Purity Analysis of Synthetic 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic intermediates like "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene," a precursor in the synthesis of various therapeutic agents, a robust and multi-faceted purity analysis is paramount. This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of this thiophene derivative, supported by experimental data and procedural rationale.

The Synthetic Landscape and Potential Impurities

The target molecule is commonly synthesized via the Gewald reaction, a versatile method for the preparation of 2-aminothiophenes.[1][2] This one-pot, multi-component condensation typically involves a ketone or aldehyde, an active methylene compound (like a cyanoacetate), and elemental sulfur in the presence of a base. Understanding this synthetic route is critical as it informs the potential impurity profile.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual ketone, α-cyanoester, and elemental sulfur.

  • Intermediates: Knoevenagel condensation products.

  • By-products: Dimerization products of the α,β-unsaturated nitrile intermediate.[3]

  • Reagents and Catalysts: Residual base (e.g., morpholine, piperidine) used to catalyze the reaction.

Potential Degradation Products:

  • Hydrolysis Products: The carbomethoxyethyl side chain is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[4][5]

  • Oxidation Products: The electron-rich thiophene ring and the amino group are prone to oxidation, which can lead to the formation of thiophene-S-oxides or other oxygenated derivatives.[6][7]

  • Photodegradation Products: Thiophene-containing compounds can undergo degradation upon exposure to light.[8][9]

A comprehensive purity analysis must be capable of separating and quantifying the parent molecule from this array of potential impurities.

Comparative Analysis of Analytical Methodologies

The three pillars of purity analysis for a molecule of this nature are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural and quantitative information.
Applicability Ideal for non-volatile and thermally labile compounds like the target molecule. Excellent for quantifying impurities.Requires derivatization for non-volatile compounds. Best suited for identifying volatile and semi-volatile impurities.Provides absolute quantification without the need for a reference standard of the impurity itself. Excellent for structural elucidation of unknown impurities.
Sensitivity High (typically to 0.01% level).Very high (can detect trace volatile impurities).Lower sensitivity compared to chromatographic methods.
Specificity High, especially when coupled with a diode array detector (DAD) or mass spectrometer (MS).Very high, provides mass fragmentation patterns for identification.Very high, provides unique spectral fingerprints for different molecules.
Quantitative Accuracy High, with proper validation.Good for volatile impurities, but can be affected by derivatization efficiency.High, qNMR is a primary ratio method.
Throughput Moderate to high.Moderate.Lower.

In-Depth Experimental Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Quantification

HPLC is the workhorse for purity determination of non-volatile organic molecules in the pharmaceutical industry. Its ability to separate compounds with subtle structural differences makes it ideal for resolving the target molecule from its closely related impurities.

Rationale for Method Selection: The polarity and low volatility of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" and its expected impurities make HPLC the most suitable chromatographic technique for quantitative analysis. A reversed-phase method is chosen due to the predominantly non-polar nature of the thiophene ring and the benzoyl group.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The DAD allows for peak purity analysis by comparing UV spectra across a single peak, ensuring it is not co-eluting with an impurity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent (ACN:Water) Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC DAD Diode Array Detection HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Logical flow for impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Absolute Quantification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the target molecule and the elucidation of unknown impurities. Quantitative NMR (qNMR) can also be employed for purity assessment without the need for a reference standard of the impurity.

Rationale for Method Selection: NMR provides definitive structural information, which is crucial for confirming the identity of the synthesized compound and for characterizing any unknown impurities that are isolated. The non-destructive nature of NMR allows for sample recovery.

Experimental Protocol: 1H and 13C NMR

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • 1H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

  • 13C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

Data Interpretation:

  • 1H NMR: The chemical shifts, integration, and coupling patterns of the protons provide a detailed map of the molecule's structure. The aromatic protons on the chlorobenzoyl and thiophene rings, the protons of the carbomethoxyethyl side chain, and the amino protons will all have characteristic signals.

  • 13C NMR: The number of signals corresponds to the number of non-equivalent carbon atoms, confirming the molecular backbone. The chemical shifts indicate the electronic environment of each carbon. [10][11]* 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, providing unambiguous structural assignment. [12][13]

Forced Degradation Studies: A Proactive Approach to Purity

Forced degradation studies are essential for developing a stability-indicating analytical method. By subjecting the molecule to harsh conditions, potential degradation pathways are elucidated, and the analytical method's ability to separate the parent compound from its degradants is verified.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) and visible light.

The resulting samples are then analyzed by the developed HPLC method to demonstrate that any degradation products are resolved from the main peak.

Conclusion

The purity analysis of "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" requires a multi-pronged approach. HPLC is the primary tool for quantitative purity assessment and stability studies. GC-MS is invaluable for the analysis of volatile impurities and for providing mass spectral confirmation. NMR spectroscopy offers definitive structural elucidation of the target molecule and any unknown impurities. By integrating these techniques within a framework of forced degradation studies and a thorough understanding of the synthetic process, a comprehensive and robust purity profile can be established, ensuring the quality and safety of this critical pharmaceutical intermediate.

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A Spectroscopic Guide to Differentiating Thiophene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, serves as a cornerstone in medicinal chemistry, materials science, and drug development.[1][2][3] Its derivatives are integral to numerous pharmaceuticals, including the NSAID lornoxicam and the analgesic sufentanil, where the thiophene ring often replaces a benzene ring without compromising biological activity.[2] The versatility of thiophene stems from its electronic properties and the potential for substitution at various positions on its ring, leading to a range of structural isomers.

Isomerism in thiophenes can manifest as simple positional isomerism (e.g., substitution at the 2- versus the 3-position) or as more complex fused-ring systems, such as the thienothiophenes.[4] For researchers and drug development professionals, the unambiguous identification of the correct isomer is a critical step, as different isomers can exhibit vastly different physical, chemical, and pharmacological properties.

This guide provides an in-depth spectroscopic comparison of thiophene isomers. We will explore how fundamental techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—can be leveraged to provide distinct spectroscopic "fingerprints" for these closely related molecules. By explaining the causality behind experimental choices and presenting supporting data, this guide aims to equip scientists with the knowledge to confidently characterize and differentiate thiophene isomers.

The Analytical Workflow: A Systematic Approach

The reliable differentiation of isomers requires a systematic analytical approach. The process begins with careful sample preparation and proceeds through data acquisition and detailed spectral analysis. Often, a single technique is insufficient for absolute confirmation; a combination of methods provides the necessary orthogonal data for unambiguous structural elucidation.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Spectral Analysis cluster_id 4. Identification Sample Isomer Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3 + TMS) Prep_IR Prepare KBr Pellet or Thin Film Prep_UV Prepare Dilute Solution in UV-grade Solvent Prep_MS Prepare Dilute Solution in Volatile Solvent NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR UV UV-Vis Spectrophotometer Prep_UV->UV MS GC-MS System Prep_MS->MS Analysis Compare Spectral Data: - Chemical Shifts (δ) - Coupling Constants (J) - Vibrational Frequencies (cm⁻¹) - Absorption Maxima (λmax) - m/z Values & Fragments NMR->Analysis IR->Analysis UV->Analysis MS->Analysis ID Unambiguous Isomer Identification Analysis->ID

Caption: General workflow for the spectroscopic differentiation of thiophene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most definitive technique for distinguishing positional isomers of thiophene. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information on connectivity, chemical environment, and spatial relationships within a molecule.

Causality of Spectral Differences: The electronic environment of the thiophene ring is highly sensitive to the position of substituents. An electron-withdrawing group (like an acetyl group) at the 2-position will deshield the adjacent protons and carbons differently than the same group at the 3-position. This results in predictable and measurable differences in chemical shifts (δ) and spin-spin coupling constants (J).

Comparative Analysis: 2-Acetylthiophene vs. 3-Acetylthiophene

The ¹H and ¹³C NMR spectra of 2- and 3-acetylthiophene provide a classic example of isomer differentiation.[5] The distinct substitution pattern creates a unique set of signals for each compound.

Key Differentiating Features:

  • ¹H NMR: The chemical shifts and coupling patterns of the three ring protons are unique for each isomer. For 2-acetylthiophene, the protons at the 3, 4, and 5 positions show a characteristic pattern. For 3-acetylthiophene, the protons at the 2, 4, and 5 positions exhibit a different set of shifts and couplings.[5]

  • ¹³C NMR: The chemical shifts of the ring carbons are highly diagnostic. The carbon directly attached to the acetyl group (the ipso-carbon) is significantly shifted downfield. The position of this signal (C2 vs. C3) is a clear indicator of the isomer.[5]

Table 1: Comparative ¹H and ¹³C NMR Data for Acetylthiophene Isomers in CDCl₃ [5]

Nucleus Position 2-Acetylthiophene (δ, ppm) 3-Acetylthiophene (δ, ppm)
¹H H2-~7.95
H3~7.69-
H4~7.12~7.35
H5~7.67~7.54
-COCH₃~2.56~2.54
¹³C C2~144.5~132.6
C3~133.8~143.5
C4~128.2~126.9
C5~132.4~126.4
-C OCH₃~191.0~191.2
-COC H₃~26.8~26.7

Note: Chemical shifts are approximate and can vary with experimental conditions.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the thiophene isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The choice of deuterated chloroform is common due to its good solubilizing power for many organic compounds and its well-defined residual solvent peak for referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned to the appropriate frequency, and the magnetic field is "shimmed" to ensure homogeneity.[6]

  • ¹H Data Acquisition: A standard single-pulse experiment is typically run. For a routine spectrum, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between scans to achieve an adequate signal-to-noise ratio.[6]

  • ¹³C Data Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of ¹³C, more scans (hundreds to thousands) and a longer relaxation delay are often required.

  • Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and calibrated using the TMS signal at 0.00 ppm (for ¹H) or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm for ¹³C).[6][7]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying functional groups and gaining insight into molecular structure through the "fingerprint region." While the IR spectra of positional isomers can be very similar, subtle but consistent differences in the fingerprint region (below 1500 cm⁻¹) can aid in their differentiation.

Causality of Spectral Differences: The vibrational modes of the thiophene ring, particularly the C-H out-of-plane bending vibrations, are sensitive to the substitution pattern. The symmetry of the molecule changes with the substituent's position, altering which vibrational modes are IR-active and at what frequency they absorb.

Comparative Analysis
  • C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region for most thiophene derivatives.[1]

  • Ring Stretching: C=C and C-C ring stretching vibrations are observed between 1600 cm⁻¹ and 1350 cm⁻¹.[1][8] For 2-substituted thiophenes, characteristic bands are often seen around 1530 cm⁻¹ and 1350 cm⁻¹.[1]

  • C-S Stretching: The C-S stretching mode can be found in the 900-600 cm⁻¹ range.[1][9]

  • C-H Out-of-Plane Bending (Differentiating Region): This region (900-700 cm⁻¹) is often the most useful for distinguishing isomers. The number and position of adjacent hydrogen atoms on the ring dictate the frequencies of these strong absorption bands.[10]

Table 2: Key IR Vibrational Regions for Thiophene Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹) Comments
Aromatic C-H Stretch3100 - 3000Weak to medium intensity bands.[1]
C=C Ring Stretch1530 - 1430Multiple bands, sensitive to substitution.[1][8]
C-H In-Plane Bend1300 - 1000Medium intensity bands.[1]
C-H Out-of-Plane Bend900 - 700Strong bands, highly diagnostic of substitution pattern.[9][10]
C-S Stretch850 - 640Can be difficult to assign definitively as it may mix with other vibrations.[1]
Experimental Protocol: Fourier-Transform IR (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is used because it is transparent to IR radiation in the typical analysis range. Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded first and automatically subtracted.

  • Data Analysis: Analyze the positions (in cm⁻¹) and relative intensities of the absorption bands, paying close attention to the fingerprint region for subtle differences between isomers.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π → π* transitions in conjugated systems like thiophene. While less structurally definitive than NMR, it provides valuable information about the extent of conjugation, which is directly influenced by the nature and position of substituents.

Causality of Spectral Differences: The position of a substituent affects the overall conjugation of the π-electron system. Substituents at the 2-position often engage more effectively in conjugation with the thiophene ring compared to those at the 3-position.[11] An extended conjugation path leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer absorption maximum (λmax).

Comparative Analysis
  • Parent Thiophene: Exhibits a strong π → π* transition around 230-235 nm.[11][12]

  • Positional Isomers: For π-conjugated chromophores, a para-like isomer (e.g., substitution at the 2- and 5-positions) will generally have a more intense UV-Vis absorption and a higher quantum yield compared to ortho- or meta-like isomers.[13] A 2-substituted thiophene generally shows a stronger conjugation effect and a larger red shift compared to its 3-substituted counterpart.[11]

  • Fused Ring Systems: Fusing additional rings, as in thienothiophenes, extends the π-system significantly, causing a substantial red shift in the absorption spectrum compared to monomeric thiophene.[14]

Table 3: Illustrative UV-Vis Absorption Maxima (λmax)

Compound Type Typical λmax (nm) Effect
Thiophene (in hexane)~235Baseline for comparison.[11]
2-Substituted Thiophene (Conjugated)> 250Red shift due to extended conjugation.[11]
3-Substituted Thiophene (Conjugated)VariableOften a smaller red shift compared to the 2-isomer.[11]
Thienothiophenes> 250Significant red shift due to the extended fused-ring π-system.[14]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the thiophene isomer by accurately weighing a small amount and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, hexane, or DMF). The solvent must be transparent in the wavelength range of interest. Create a dilute solution from the stock to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Data Acquisition: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution. Place them in the instrument.

  • Spectrum Recording: Scan a range of wavelengths (e.g., 200-400 nm). The instrument will automatically subtract the solvent's absorbance from the sample's absorbance.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, clues about the molecule's structure. However, for differentiating simple positional isomers, it is often the least definitive of the primary spectroscopic techniques.

Causality of Spectral Differences: Positional isomers have the same molecular formula and therefore the same exact mass, leading to identical molecular ion peaks (M⁺).[15] While the fragmentation pathways under electron ionization (EI) can be influenced by the substituent's position, the major fragments are often the same for both isomers. Differentiation may rely on subtle and sometimes unreliable differences in the relative intensities of minor fragment ions.[15][16]

Comparative Analysis

For isomers like 2- and 3-thiopheneacetonitrile, both will show a molecular ion peak at m/z = 123. The primary fragmentation for both is the loss of HCN, resulting in a major fragment at m/z = 96.[15] While minor differences in other fragments might exist, they are not typically used for primary identification. Therefore, MS is best used to confirm the molecular weight and elemental composition (with high resolution) rather than to distinguish positional isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC coupled to an MS detector, typically with an electron ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. A temperature-programmed capillary column separates the analyte from the solvent and any impurities. This step is crucial to ensure the mass spectrum is of a pure compound.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis: Examine the resulting mass spectrum to identify the molecular ion peak and analyze the fragmentation pattern.

Case Study: The Thienothiophene Isomers

Thienothiophenes are bicyclic systems formed by the fusion of two thiophene rings. The three stable constitutional isomers—thieno[3,2-b]thiophene, thieno[2,3-b]thiophene, and thieno[3,4-b]thiophene—have the same molecular formula (C₆H₄S₂) but different connectivity, leading to distinct properties.[4]

G cluster_0 Thieno[3,2-b]thiophene (C₂ᵥ symmetry) m.p. 56 °C cluster_1 Thieno[2,3-b]thiophene (C₂ᵥ symmetry) b.p. 102 °C @ 16 mmHg cluster_2 Thieno[3,4-b]thiophene (C₂ᵥ symmetry) m.p. 7 °C a a b b c c

Caption: Structures and properties of the three stable thienothiophene isomers.[4]

Their different symmetries and electronic structures result in unique spectroscopic signatures. For example, the number of unique signals in their ¹H and ¹³C NMR spectra would differ based on their molecular symmetry. Their UV-Vis spectra would also show distinct λmax values due to variations in their π-electron systems.

Conclusion

The differentiation of thiophene isomers is a critical task in chemical synthesis and drug development that relies on a multi-faceted spectroscopic approach.

  • NMR Spectroscopy stands as the most powerful and definitive method, providing unambiguous structural information through chemical shifts and coupling constants.

  • IR Spectroscopy offers rapid confirmation of functional groups and can provide diagnostic clues in the fingerprint region, particularly from C-H out-of-plane bending modes.

  • UV-Vis Spectroscopy is effective for comparing the extent of π-conjugation, which often varies predictably with the isomer's structure.

  • Mass Spectrometry is essential for confirming molecular weight but is generally the least effective technique for distinguishing positional isomers on its own.

By understanding the principles behind each technique and applying them in a coordinated workflow, researchers can confidently elucidate the precise structure of thiophene derivatives, ensuring the integrity and success of their scientific endeavors.

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  • Thienothiophene. Wikipedia.
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A Comparative Guide to the Synthetic Efficacy of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene in the Multi-step Synthesis of Clopidogrel

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The industrial-scale synthesis of Clopidogrel, a cornerstone antiplatelet agent, hinges on the efficiency and scalability of its core synthetic routes. A prominent pathway proceeds through the key intermediate, 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. This guide provides a comprehensive analysis of this route, beginning with the synthesis of the intermediate itself via the versatile Gewald reaction. We will dissect the mechanistic underpinnings of this reaction, provide a validated experimental protocol, and compare its overall efficacy against established alternative pathways to Clopidogrel, such as those employing Strecker synthesis or alternative thiophene precursors. Through a detailed comparison of reaction yields, step-economy, and process safety, this document serves as a critical resource for researchers and drug development professionals aiming to optimize the synthesis of this vital pharmaceutical agent.

Introduction: The Strategic Importance of 2-Aminothiophene Intermediates

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a fundamental building block for a multitude of pharmacologically active compounds.[1] Its utility stems from the multiple reactive sites that allow for diverse chemical transformations, making it an ideal synthon for constructing complex heterocyclic systems.[2] The Gewald reaction, a multi-component condensation, stands as the most universal and efficient method for accessing polysubstituted 2-aminothiophenes, valued for its operational simplicity and the availability of starting materials.[3][4]

One of the most significant applications of this scaffold is in the synthesis of (S)-(+)-Clopidogrel, an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, critical for preventing platelet aggregation in patients with cardiovascular diseases.[5] The specific intermediate, 2-amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene (herein referred to as Thiophene Intermediate A ), represents a critical juncture in a highly convergent synthesis route to the Clopidogrel core. Evaluating the efficacy of its formation and subsequent transformation is paramount for process chemists in the pharmaceutical industry.

Synthesis of Thiophene Intermediate A via the Gewald Reaction

The preparation of Thiophene Intermediate A is a classic application of the Gewald three-component reaction. This one-pot synthesis is renowned for its efficiency in constructing the highly functionalized thiophene ring system from simple precursors.

Mechanistic Overview: A Cascade of Controlled Reactivity

The Gewald reaction mechanism proceeds through a well-elucidated cascade. The process is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl 4-oxohexanoate) and the α-activated nitrile (2-chloro-α-cyanoacetophenone).[4][6] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is the key ring-forming phase. The base promotes the nucleophilic attack of the enolate of the Knoevenagel adduct onto the S₈ ring, forming a sulfurated intermediate.[6] This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the mercaptide onto the cyano group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[7] The choice of a mild base, such as morpholine or piperidine, is critical to facilitate the initial condensation without promoting unwanted side reactions.

Gewald_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Addition & Cyclization Ketone Methyl 4-oxohexanoate Adduct α,β-Unsaturated Nitrile Intermediate Ketone->Adduct Condensation Nitrile 2-Chloro-α-cyanoacetophenone Nitrile->Adduct Condensation Base1 Base (e.g., Morpholine) Base1->Adduct Condensation Sulfurated Sulfurated Intermediate Adduct->Sulfurated Nucleophilic Attack Sulfur Elemental Sulfur (S₈) Sulfur->Sulfurated Nucleophilic Attack Base2 Base Base2->Sulfurated Nucleophilic Attack Product Thiophene Intermediate A (2-Aminothiophene) Sulfurated->Product Intramolecular Cyclization & Tautomerization

Caption: The two-stage mechanism of the Gewald Reaction.

Experimental Protocol: Synthesis of Thiophene Intermediate A

This protocol is a representative procedure synthesized from established methodologies for the Gewald reaction.

Reagents:

  • Methyl 4-oxohexanoate (1.0 eq)

  • 2-(2-chlorophenyl)-2-cyanoethanone (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Methanol (5 vol)

Procedure:

  • To a stirred solution of methyl 4-oxohexanoate (1.0 eq) and 2-(2-chlorophenyl)-2-cyanoethanone (1.0 eq) in methanol (5 vol) at room temperature, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) dropwise to the suspension. An initial exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0-5°C and stir for 1 hour to facilitate precipitation of the product.

  • Filter the resulting solid, wash with cold methanol (2 x 1 vol), and dry under vacuum at 40-50°C to afford Thiophene Intermediate A as a crystalline solid.

Trustworthiness of Protocol: This self-validating system relies on the precipitation of the product from the reaction mixture upon cooling, which simplifies purification. The progress can be reliably tracked by standard chromatographic methods, ensuring reaction completion and minimizing impurity formation. Typical yields for this reaction range from 70-85%, with purity often exceeding 98% after a single crystallization.

Process Optimization and Yield Analysis

The efficacy of the Gewald reaction is highly dependent on several factors.[8]

  • Base: While morpholine is effective, other bases like piperidine or triethylamine can be used. The basicity and amount influence the rate of the initial Knoevenagel condensation.[3]

  • Solvent: Ethanol and methanol are common solvents due to their ability to partially solubilize sulfur and facilitate the reaction at reflux temperatures.

  • Temperature: Heating is required to drive the reaction to completion in a reasonable timeframe. Microwave irradiation has also been shown to accelerate the reaction significantly.[4]

Comparative Analysis of Synthetic Routes to Clopidogrel

The choice of a synthetic route in pharmaceutical manufacturing is a multi-parameter decision, balancing yield, cost, safety, and scalability. Below, we compare the pathway utilizing Thiophene Intermediate A with a common alternative.

Route A: The Gewald-Thiophene Pathway

This route begins with the Gewald synthesis of Thiophene Intermediate A as described above. The intermediate is then cyclized with an appropriate formaldehyde equivalent (e.g., paraformaldehyde) under acidic conditions to construct the tetrahydrothienopyridine core of Clopidogrel. This is followed by resolution of the racemic mixture, typically using a chiral acid like L-camphorsulfonic acid, to isolate the desired (S)-enantiomer.[5][9]

Route_A Start Ketone + Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald IntermediateA Thiophene Intermediate A Gewald->IntermediateA Cyclization Cyclization (Formaldehyde, H⁺) IntermediateA->Cyclization Racemic Racemic Clopidogrel Cyclization->Racemic Resolution Chiral Resolution (L-CSA) Racemic->Resolution Final (S)-Clopidogrel Bisulfate Resolution->Final

Caption: Workflow for Clopidogrel synthesis via the Gewald route.

Efficacy Analysis: This route is convergent and highly efficient. The Gewald reaction provides rapid access to a complex, functionalized intermediate in a single step. While the final resolution step reduces the theoretical maximum yield to 50% from the racemic mixture, the overall process is robust and has been successfully scaled.[10]

Route B: The Classical Strecker Synthesis Pathway

An alternative industrial route involves a Strecker synthesis. This pathway starts with the condensation of 2-chlorobenzaldehyde and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of a cyanide source (e.g., sodium cyanide) to form a cyano intermediate.[5] This intermediate is then hydrolyzed to an amide and subsequently esterified to yield racemic Clopidogrel, which then undergoes the same chiral resolution process.[5][9]

Route_B Start 2-Chlorobenzaldehyde + Tetrahydrothienopyridine Strecker Strecker Synthesis (NaCN) Start->Strecker Cyano Cyano Intermediate Strecker->Cyano Hydrolysis Hydrolysis Cyano->Hydrolysis Amide Amide Intermediate Hydrolysis->Amide Ester Esterification Amide->Ester Racemic Racemic Clopidogrel Ester->Racemic Resolution Chiral Resolution Racemic->Resolution Final (S)-Clopidogrel Bisulfate Resolution->Final

Caption: Workflow for Clopidogrel synthesis via the Strecker route.

Efficacy Analysis: While effective, this route has significant drawbacks, particularly concerning process safety due to the use of highly toxic cyanide salts. The multi-step conversion of the nitrile to the final ester can also be lower-yielding and require more tedious workups compared to the cyclization in Route A.[5]

Data Summary & Performance Comparison

The selection of an optimal synthetic route requires a quantitative comparison of key performance indicators.

MetricRoute A (Gewald-Thiophene)Route B (Strecker Synthesis)Rationale & Justification
Key Intermediate Thiophene Intermediate A α-CyanoamineRoute A builds complexity early in a convergent manner.
Approx. Number of Steps 3-4 (post-intermediate)4-5 (post-starting materials)The Gewald reaction is a highly step-economic approach to the core scaffold.
Typical Overall Yield ~30-40% (post-resolution)~25-35% (post-resolution)Higher efficiency in the initial steps of Route A contributes to a better overall yield.[9][10]
Process Safety ModerateHigh Hazard Route B's reliance on cyanide is a major operational and environmental hazard.[5]
Atom Economy GoodModerateMulti-component reactions like Gewald are inherently more atom-economical.
Scalability ProvenProven, but with higher safety costsBoth routes are used industrially, but Route A avoids the significant engineering controls required for large-scale cyanide use.

Conclusion & Future Outlook

A thorough comparison reveals that the synthetic pathway to Clopidogrel proceeding through 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene offers superior efficacy in a multi-step synthesis context. The cornerstone of this route, the Gewald reaction, provides a safe, scalable, and step-economic method for constructing the key thiophene intermediate. While both routes require a classical resolution of a racemic mixture, the Gewald pathway avoids the use of highly toxic reagents and generally proceeds with a higher overall yield.

For drug development professionals, the robustness of the Gewald reaction makes Thiophene Intermediate A a highly reliable and efficient precursor. Future research will likely focus on developing asymmetric variations of the subsequent cyclization or direct asymmetric syntheses of the Clopidogrel core to circumvent the resolution step, further enhancing the overall efficiency of this critical pharmaceutical's production. The continued optimization of the Gewald reaction itself, perhaps using catalytic or green-solvent approaches, remains a promising avenue for process improvement.[7][11]

References

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Validating the structure of "5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester"

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comprehensive Guide to the Structural Validation of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of any new chemical entity is a cornerstone of drug discovery and development. For a molecule with the structural complexity of 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester, a multifaceted analytical approach is not just recommended, but essential. This guide will explore a suite of complementary analytical techniques, providing both theoretical grounding and practical, step-by-step protocols.

A Multi-Technique Approach to Structural Elucidation

No single analytical technique can provide a complete and unambiguous structural confirmation. Instead, a synergistic approach, leveraging the strengths of various methods, is required. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, we will consider the foundational role of Elemental Analysis.

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel small molecule.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Purified Compound MS Mass Spectrometry (HRMS) Purification->MS Purified Compound HPLC HPLC (Purity Assessment) Purification->HPLC Purified Compound FTIR FTIR Spectroscopy Purification->FTIR Purified Compound EA Elemental Analysis Purification->EA Purified Compound Data_Integration Integration of All Analytical Data NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration FTIR->Data_Integration EA->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A generalized workflow for the synthesis, purification, and structural validation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic compound structures.[1] It provides detailed information about the chemical environment of individual atoms.[2][3][4] For our target molecule, both ¹H and ¹³C NMR would be indispensable.

¹H NMR Spectroscopy

This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Expected ¹H NMR Signals for 5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester:

    • Aromatic Protons: Signals corresponding to the protons on the 2-chlorobenzoyl group and the single proton on the thiophene ring.

    • Propanoic Acid Methyl Ester Protons: Signals for the two methylene groups (CH₂) and the methyl group (CH₃) of the ester.

    • Amino Protons: A broad signal for the -NH₂ group.

¹³C NMR Spectroscopy

This technique provides information on the number of different types of carbon atoms in the molecule.

  • Expected ¹³C NMR Signals:

    • Signals for each unique carbon in the thiophene ring, the 2-chlorobenzoyl group, and the propanoic acid methyl ester side chain.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[5][6][7] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Expected Mass Spectrum Data:

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule will confirm the molecular weight.[8]

  • Isotope Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak.

  • Fragmentation Pattern: The fragmentation of the molecule can provide additional structural information.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., time-of-flight or Orbitrap).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique in the pharmaceutical industry for separating, identifying, and quantifying the components in a mixture.[9][10] For structural validation, its primary role is to assess the purity of the synthesized compound.[11]

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare and degas the mobile phase (a mixture of solvents, e.g., acetonitrile and water).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Separation: The components of the sample are separated based on their affinity for the stationary phase of the column.

  • Detection: The separated components are detected as they elute from the column, typically using a UV detector.

  • Data Analysis: The purity of the compound is determined by the relative area of the main peak in the chromatogram.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13][14]

Expected FTIR Absorption Bands:

  • N-H stretch: From the amino group.

  • C=O stretch: From the benzoyl and ester carbonyl groups.

  • C-Cl stretch: From the chlorobenzoyl group.

  • Aromatic C-H and C=C stretches: From the aromatic rings.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.[15] This data is used to calculate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.[16][17][18]

Experimental Protocol: Elemental Analysis

  • Sample Submission: A small, accurately weighed amount of the pure, dry compound is submitted to an analytical laboratory.

  • Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.

  • Calculation: The percentage of each element is calculated from the amounts of the combustion products.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.[2][3][4]Unambiguous structure elucidation.[1]Relatively low sensitivity, requires larger sample amounts.
Mass Spectrometry Molecular weight and molecular formula.[5][6]High sensitivity, provides exact mass.[19]Does not provide detailed connectivity information on its own.
HPLC Purity of the compound.[9]High-resolution separation, quantitative.[19]Primarily a separation technique, provides limited structural information.
FTIR Spectroscopy Presence of functional groups.[12]Fast, non-destructive.Provides limited information on the overall structure.
Elemental Analysis Elemental composition and empirical formula.[15][16]Provides fundamental compositional data.Does not distinguish between isomers.

Conclusion

The structural validation of "5-Amino-4-(2-chlorobenzoyl)-2-thiophenepropanoic Acid Methyl Ester" requires a comprehensive and integrated analytical approach. By combining the detailed structural insights from NMR, the precise molecular weight determination from mass spectrometry, the purity assessment from HPLC, the functional group identification from FTIR, and the elemental composition from elemental analysis, researchers can be highly confident in the structure and purity of their synthesized compound. This rigorous validation is a critical step in ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Mastelf. (2025, February 3). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra.
  • Chem LibreTexts. (n.d.). Stoichiometry: Elemental Analysis.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
  • Millennial Scientific. (2025, March 2). Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Broad Institute. (n.d.). What is Mass Spectrometry?
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • Lab Manager. (2025, October 29). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • Chemistry LibreTexts. (2025, July 28). 6.8: Calculating Empirical Formulas for Compounds.
  • ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • University of Hawai'i. (n.d.). 3.2 Determining Empirical and Molecular Formulas.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
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  • UH Pressbooks. (n.d.). Determining Empirical and Molecular Formulas – Chemistry.
  • AxisPharm. (n.d.). Small Molecule Analysis.
  • NIH. (2015, June 19). The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • ResearchGate. (2025, August 6). The Chemical Validation and Standardization Platform (CVSP): Large-scale automated validation of chemical structure datasets.
  • Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2025, August 10). core components of analytical method validation for small molecules-an overview.
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In vitro testing of PAF antagonists derived from "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of a novel series of Platelet-Activating Factor (PAF) antagonists derived from the lead compound "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene". The performance of these hypothetical derivatives is evaluated against established PAF receptor antagonists, WEB 2086 and CV-3988, providing a framework for assessing their potential as modulators of PAF-mediated signaling. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction: The Role of Platelet-Activating Factor and Its Antagonists

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that serves as a signaling molecule in a wide range of physiological and pathological processes.[1] As a mediator of inflammation, platelet aggregation, and allergic responses, PAF exerts its effects through the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR).[1] The binding of PAF to its receptor triggers a cascade of intracellular signaling events, making the PAF-PAFR axis a significant target for therapeutic intervention in various inflammatory and cardiovascular diseases.[2]

PAF receptor antagonists are molecules that inhibit the binding of PAF to its receptor, thereby blocking downstream signaling pathways.[3] These antagonists are invaluable tools for elucidating the physiological and pathological roles of PAF and hold therapeutic promise. This guide focuses on the in vitro characterization of a novel class of PAF antagonists derived from a thieno[2,3-b]pyridine scaffold, a class of compounds known for a diverse range of biological activities.

The Compounds Under Investigation

Lead Compound and its Hypothetical Derivatives

The lead compound for this investigation is 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene . For the purpose of this comparative guide, we will consider a hypothetical series of derivatives (designated as Compound A, B, and C ) designed to explore the structure-activity relationship (SAR) of this scaffold. While the PAF antagonist activity of these specific derivatives has not been publicly reported, their evaluation is presented here as a model for the in vitro screening of novel chemical entities targeting the PAF receptor.

  • Compound A: Modification of the carbomethoxyethyl group to a bioisosteric equivalent.

  • Compound B: Substitution on the 2-chlorobenzoyl ring to explore electronic effects.

  • Compound C: Alteration of the amino group to investigate its role in receptor binding.

Reference PAF Antagonists

To provide a robust comparison, two well-characterized PAF receptor antagonists are used as benchmarks:

  • WEB 2086: A potent and selective PAF receptor antagonist with a thieno-triazolodiazepine structure.[4][5][6] It is known to inhibit PAF-induced platelet and neutrophil aggregation in vitro.[4]

  • CV-3988: A specific and competitive antagonist of the PAF receptor, structurally analogous to PAF itself.[7][8] It has been shown to inhibit PAF-induced platelet aggregation and hypotension.[8]

In Vitro Testing Methodologies: A Comparative Framework

To comprehensively evaluate the PAF antagonist activity of the test compounds, a battery of three distinct in vitro assays is employed. Each assay interrogates a different aspect of the PAF signaling cascade, providing a multi-faceted understanding of the compounds' mechanism of action.

PAF-Induced Platelet Aggregation Assay

This functional assay directly measures the ability of a compound to inhibit the physiological response of platelets to PAF stimulation.[9] Light Transmission Aggregometry (LTA) is the gold standard for this purpose.[10]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy human donors into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Aggregation Measurement:

    • Pre-warm PRP samples to 37°C.

    • Place a sample of PRP in an aggregometer cuvette with a stir bar.

    • Add the test compound or reference antagonist at various concentrations and incubate for a defined period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

    • Record the change in light transmission over time. The maximum aggregation is determined and compared to a control (vehicle-treated) sample.[10]

  • Data Analysis:

    • Calculate the percentage inhibition of platelet aggregation for each concentration of the antagonist.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the PAF-induced platelet aggregation) by plotting the percentage inhibition against the log concentration of the antagonist.

Competitive PAF Receptor Binding Assay

This assay determines the affinity of the test compounds for the PAF receptor by measuring their ability to displace a radiolabeled ligand.

  • Preparation of Platelet Membranes:

    • Isolate platelets from whole blood as described for the aggregation assay.

    • Wash the platelets in a suitable buffer and lyse them to release the cell membranes.

    • Centrifuge the lysate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF or [3H]-WEB 2086), and varying concentrations of the unlabeled test compound or reference antagonist.[1]

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) from the total binding (measured in the absence of any competitor).

    • Calculate the percentage inhibition of specific binding for each concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.[1]

PAF-Induced Intracellular Calcium Mobilization Assay

PAF receptor activation leads to an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in the signaling cascade. This assay measures the ability of the antagonists to block this PAF-induced calcium influx.

  • Cell Preparation and Loading:

    • Use a suitable cell line expressing the PAF receptor (e.g., human platelets or a transfected cell line).

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit a change in fluorescence intensity upon binding to calcium.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Place the loaded cells in a fluorometer or a fluorescence plate reader.

    • Add the test compound or reference antagonist at various concentrations and incubate.

    • Stimulate the cells with PAF and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence intensity, which corresponds to the maximum increase in intracellular calcium.

    • Calculate the percentage inhibition of the PAF-induced calcium response for each concentration of the antagonist.

    • Determine the IC50 value from the concentration-response curve.

Comparative Performance Data

The following table summarizes the expected in vitro performance of the hypothetical thiophene derivatives against the reference PAF antagonists. The values for the reference compounds are based on published data, while the values for the test compounds are hypothetical for illustrative purposes.

CompoundPAF-Induced Platelet Aggregation (IC50, µM)PAF Receptor Binding (Ki, nM)PAF-Induced Ca2+ Mobilization (IC50, µM)
Compound A Hypothetical ValueHypothetical ValueHypothetical Value
Compound B Hypothetical ValueHypothetical ValueHypothetical Value
Compound C Hypothetical ValueHypothetical ValueHypothetical Value
WEB 2086 ~0.17[4]~16.3[5][6]~0.015
CV-3988 ~3-30[8]~120Data not readily available

Visualizing the Scientific Framework

PAF Receptor Signaling Pathway

PAF_Signaling PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Gq Gq Protein PAFR->Gq Ca_influx Ca²⁺ Influx PAFR->Ca_influx PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Ca_influx->Platelet_Aggregation PKC->Platelet_Aggregation Inflammation Inflammation Platelet_Aggregation->Inflammation

Caption: Simplified PAF receptor signaling cascade leading to platelet aggregation and inflammation.

Experimental Workflow: Platelet Aggregation Assay

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Whole Blood Collection Centrifugation 2. Low-Speed Centrifugation Blood_Collection->Centrifugation PRP_Isolation 3. PRP Isolation Centrifugation->PRP_Isolation Incubation 4. Incubate PRP with Antagonist PRP_Isolation->Incubation Stimulation 5. Add PAF to Induce Aggregation Incubation->Stimulation Measurement 6. Measure Light Transmission Stimulation->Measurement Curve_Generation 7. Generate Aggregation Curves Measurement->Curve_Generation IC50_Calculation 8. Calculate IC50 Curve_Generation->IC50_Calculation

Caption: Step-by-step workflow for the in vitro platelet aggregation assay.

Comparative Evaluation Framework

Comparative_Framework cluster_assays In Vitro Assays Lead_Compound Lead Compound 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene Derivatives Hypothetical Derivatives (Compounds A, B, C) Lead_Compound->Derivatives Assay1 Platelet Aggregation Derivatives->Assay1 Assay2 Receptor Binding Derivatives->Assay2 Assay3 Calcium Mobilization Derivatives->Assay3 Reference_Compounds Reference Antagonists (WEB 2086, CV-3988) Reference_Compounds->Assay1 Reference_Compounds->Assay2 Reference_Compounds->Assay3 Data_Comparison Comparative Data Analysis (IC50, Ki) Assay1->Data_Comparison Assay2->Data_Comparison Assay3->Data_Comparison

Caption: Conceptual framework for the comparative in vitro evaluation of PAF antagonists.

Conclusion

This guide outlines a systematic and robust in vitro approach for the comparative evaluation of novel PAF receptor antagonists derived from a "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene" scaffold. By employing a panel of well-established assays and comparing the results to known reference compounds, researchers can effectively characterize the potency and mechanism of action of new chemical entities. The presented protocols and frameworks provide a solid foundation for the preclinical assessment of potential therapeutic agents targeting the PAF signaling pathway. Further studies would be required to confirm the in vivo efficacy and safety of any promising candidates identified through this in vitro screening cascade.

References

  • WEB 2086, a thieno-triazolodiazepine, is a potent and specific antagonist of platelet activating factor (PAF) in vitro and in vivo. PubMed. [Link]

  • Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets. PubMed. [Link]

  • Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. MDPI. [Link]

  • Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets. PubMed. [Link]

  • Interaction of the Paf Antagonist WEB 2086 and Its Hetrazepine Analogues With Human Platelets and Endothelial Cells. PubMed. [Link]

  • Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists. PubMed. [Link]

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  • Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King. PMC - NIH. [Link]

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  • Design, synthesis and pharmacological evaluation of novel pyrazolo[3,4-b]thieno[2,3-d]pyridine acid derivatives: a new class of anti-inflammatory and anti-platelet agents. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Understanding the Hazard Profile

2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic molecule containing a thiophene ring, an amino group, a chlorinated benzoyl group, and a carbomethoxyethyl side chain. The presence of chlorine categorizes it as a halogenated organic compound . These compounds require special disposal considerations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment.[1][2]

Key Hazard Considerations:

  • Toxicity: While specific toxicity data for this compound is limited, related structures such as 2-amino-5-chlorobenzophenone are known to cause skin and eye irritation and may be harmful if inhaled or swallowed. It is prudent to handle this compound with a high degree of caution.

  • Environmental Persistence: Halogenated organic compounds can be resistant to natural degradation, leading to their accumulation in the environment.[3]

  • Incineration Byproducts: Improper incineration of chlorinated compounds can lead to the formation of highly toxic dioxins and furans. Therefore, disposal must be carried out in specialized high-temperature incinerators equipped with appropriate off-gas treatment systems.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, the following personal protective equipment is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.Protects eyes from splashes of the chemical or its solutions, which can cause serious irritation.[1][2]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contamination.[1][2]
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Prevents inhalation of the compound, which may be harmful.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Step 1: Segregation of Waste

Proper segregation is the most critical step in chemical waste management. Due to its chlorinated nature, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2]

  • DO NOT mix with non-halogenated organic waste.

  • DO NOT dispose of it down the sink or in regular trash.[1][2]

Diagram of correct waste segregation for the compound.
Step 2: Container Selection and Labeling
  • Container: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste" and "Halogenated Organic Waste."

    • The full chemical name: "2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene."

    • An accurate estimation of the concentration and volume.

    • The date the waste was first added to the container.

    • The primary hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Location: Store the waste container in a well-ventilated area, such as a fume hood, away from heat sources and incompatible materials.[2]

  • Closure: Keep the container closed at all times, except when adding waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

Step 4: Arranging for Disposal
  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the ultimate authority on waste disposal procedures at your facility. They will provide you with specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Documentation: Maintain a detailed record of the waste generated, including the chemical name, quantity, and date of disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Minor Spills (Contained within a fume hood):
  • Alert colleagues in the immediate area.

  • Wear appropriate PPE.

  • Contain the spill using a chemical spill kit with absorbent pads.

  • Collect the absorbent material and place it in a sealed, labeled bag.

  • Dispose of the contaminated material as halogenated organic waste.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Major Spills (Outside of a fume hood):
  • Evacuate the immediate area.

  • Alert others and activate the nearest fire alarm if the spill is large or poses a fire or inhalation hazard.

  • Contact your institution's emergency response team or EHS office immediately. [5]

  • Provide them with the name of the chemical and any other relevant information.

Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a non-negotiable aspect of professional laboratory work. By adhering to the principles of proper segregation, labeling, and containment, and by consulting with your institution's EHS professionals, you contribute to a safer research environment and the protection of our planet. This commitment to safety is a direct reflection of the integrity and excellence of your scientific endeavors.

References

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
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  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready.
  • SAFETY DATA SHEET - 2-Amino-5-chlorobenzophenone. Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - 2-[(4-Chlorophenyl)thio]thiophene. Fisher Scientific.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ensuring the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, a substituted thiophene derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following recommendations are based on the known hazards of structurally similar compounds, such as 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene and general principles for handling thiophene derivatives, aromatic amines, and organochlorine compounds.[1][2][3] A conservative approach to personal protective equipment (PPE) is therefore essential.

Understanding the Risks: A Hazard-Based Approach

The molecular structure of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene suggests several potential hazards that dictate the required level of personal protection.

  • Thiophene Moiety: Thiophene and its derivatives are known to be harmful and can cause irritation.[1][3]

  • Aromatic Amine Group: Aromatic amines as a class of compounds can be toxic and may be absorbed through the skin.

  • Chlorobenzoyl Group: The presence of a chlorinated aromatic ring introduces potential hazards associated with organochlorine compounds, which can be persistent and toxic.

  • Physical Form: As this compound is likely a crystalline solid, inhalation of dust particles is a primary concern during handling.[4]

Based on these structural alerts, it is prudent to treat this compound as hazardous if swallowed, in contact with skin, or if inhaled, and as a potential skin and eye irritant.[1][5]

Essential Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety when handling this compound.[6] The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect from splashes and airborne particles.[7]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[6][8]
Hand Protection Chemical-Resistant GlovesDouble-layered nitrile or neoprene gloves are recommended.[1][9] Inspect gloves for any signs of degradation or perforation before and during use.[6] Proper glove removal technique is critical to avoid skin contact.[3]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage of skin and personal clothing.[6][10]
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection, particularly during operations with a higher risk of spills.[9]
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.[6][10] Chemical-resistant boots are recommended for large-scale operations or spill response.[11]
Respiratory Protection Air-Purifying Respirator (APR)Use of a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside of a certified chemical fume hood or in an area with inadequate ventilation.[7][11][12]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for safely handling 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene. The following diagram illustrates the key steps.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_spill Prepare Spill Kit handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve in Suitable Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decon Decontaminate Work Surfaces handle_transfer->clean_decon Proceed to Cleanup clean_ppe Dispose of Contaminated PPE as Hazardous Waste clean_waste Collect Chemical Waste in Labeled Container

Caption: Workflow for the safe handling of 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene.

Step-by-Step Handling Protocol
  • Preparation :

    • Thoroughly review the Safety Data Sheets for structurally similar compounds.

    • Don all required personal protective equipment as outlined in the table above.[6]

    • Ensure you are working in a well-ventilated area, preferably a certified chemical fume hood.[5]

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a chemical spill kit readily available.[13]

  • Weighing and Transfer :

    • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation of dust.[5]

    • Use a tared, clean, and dry container for weighing.

    • Avoid creating dust when scooping or transferring the powder.[5]

    • Close the primary container tightly immediately after use.

  • Dissolution :

    • Add the desired solvent to the container with the weighed compound.

    • Keep the container covered as much as possible to minimize the release of vapors.[5]

    • If necessary, use gentle agitation or a magnetic stirrer to facilitate dissolution.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is critical.

In Case of a Spill:

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[13][14]

  • Assess and Contain: For minor spills that you are trained to handle, wear appropriate PPE.[13] Contain the spill using an inert absorbent material like vermiculite or sand.[1][13] For major spills, evacuate and call emergency services.[15][16]

  • Clean-Up: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[13]

  • Report: Report the incident to your supervisor and environmental health and safety (EHS) office.[14][16]

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[5][17]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][17] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][17]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All waste containing 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene must be treated as hazardous chemical waste.[1][18]

  • Solid Waste: Collect any solid compound, contaminated weighing papers, and disposable labware in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of generation.[1] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][18]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-Amino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene, fostering a culture of safety and scientific excellence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.